MALT1 inhibitor MI-2
Description
Structure
3D Structure
Propriétés
IUPAC Name |
2-chloro-N-[4-[5-(3,4-dichlorophenyl)-3-(2-methoxyethoxy)-1,2,4-triazol-1-yl]phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl3N4O3/c1-28-8-9-29-19-24-18(12-2-7-15(21)16(22)10-12)26(25-19)14-5-3-13(4-6-14)23-17(27)11-20/h2-7,10H,8-9,11H2,1H3,(H,23,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWJGQZBSEMDPQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NN(C(=N1)C2=CC(=C(C=C2)Cl)Cl)C3=CC=C(C=C3)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl3N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The MALT1 Inhibitor MI-2: A Potent Modulator of the NF-κB Signaling Pathway
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Nuclear Factor-kappa B (NF-κB) is a pivotal transcription factor family that governs a wide array of cellular processes, including inflammation, immunity, cell proliferation, and survival. Dysregulation of the NF-κB signaling pathway is a hallmark of numerous pathologies, ranging from chronic inflammatory diseases to various malignancies. Consequently, targeting this pathway has emerged as a significant strategy in modern drug discovery. A key regulator of the canonical NF-κB pathway is the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1), a unique paracaspase that functions as both a scaffold protein and a protease. The proteolytic activity of MALT1 is indispensable for the activation of NF-κB in response to antigenic stimulation in lymphocytes. MI-2 is a potent and specific small-molecule inhibitor of MALT1's proteolytic function. This technical guide provides a comprehensive overview of the effect of MI-2 on the NF-κB signaling pathway, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.
The NF-κB Signaling Pathway and the Role of MALT1
The canonical NF-κB signaling cascade is initiated by a variety of stimuli, including pro-inflammatory cytokines like TNF-α and IL-1β, as well as antigen receptor engagement on T and B cells.[1] A central event in this pathway is the activation of the IκB kinase (IKK) complex, which comprises the catalytic subunits IKKα and IKKβ, and the regulatory subunit NEMO (IKKγ).[2][3] Activated IKK phosphorylates the inhibitory IκB proteins, leading to their ubiquitination and subsequent degradation by the proteasome.[1] The degradation of IκB liberates the NF-κB dimers (most commonly the p50/p65 heterodimer), allowing them to translocate to the nucleus.[1][4] Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter and enhancer regions of target genes, thereby activating the transcription of hundreds of genes involved in the inflammatory and immune responses.[1][5]
In lymphocytes, the activation of the IKK complex following antigen receptor stimulation is dependent on the formation of the CARMA1-BCL10-MALT1 (CBM) signalosome.[6] Within this complex, MALT1 acts as a scaffold, bringing together upstream signaling components with the IKK complex.[6] Crucially, upon CBM complex formation, MALT1's paracaspase activity is triggered, leading to the cleavage of several substrates, including RelB, BCL10, and CYLD, which further modulates NF-κB signaling.[7][8]
MI-2: A Specific Inhibitor of MALT1 Protease Activity
MI-2 is a small molecule that has been identified as a specific inhibitor of the proteolytic activity of MALT1.[9][10] Mechanistically, MI-2 targets the active site of the MALT1 paracaspase, thereby preventing the cleavage of its substrates. This inhibition of MALT1's enzymatic function effectively disrupts the downstream signaling cascade that leads to NF-κB activation.[9][11]
Quantitative Effects of MI-2 on the NF-κB Pathway
The inhibitory effect of MI-2 on MALT1 and the NF-κB pathway has been quantified in various cellular contexts. The following tables summarize key quantitative data from published studies.
| Parameter | Cell Line | Assay Type | Value | Reference |
| MALT1 Inhibition (IC50) | in vitro cleavage assay | Not explicitly found in search results | ||
| NF-κB Reporter Activity Inhibition (IC50) | JeKo-1 (Mantle Cell Lymphoma) | Luciferase Reporter Assay | ~1 µM | [12] |
| Cell Growth Inhibition (IC50) | Multiple Myeloma Cell Lines | Cell Viability Assay | ~1 µM | [11][13] |
| Induction of Apoptosis | Multiple Myeloma Cell Lines | Apoptosis Assay | Significant at 1 µM | [11][13] |
Table 1: Quantitative analysis of MI-2 inhibitory activity.
| Parameter Measured | Cell Line | Treatment | Effect | Reference |
| Phosphorylated-p65 levels | High Glucose-treated HK-2 cells | MI-2 (0, 1, 2, 4 µM) | Dose-dependent decrease | [9] |
| IκBα expression | High Glucose-treated HK-2 cells | MI-2 (0, 1, 2, 4 µM) | Dose-dependent increase | [9] |
| Nuclear p65 levels | Multiple Myeloma cells | MI-2 (1 µM) | Significant decrease | [11] |
| Nuclear c-REL levels | Multiple Myeloma cells | MI-2 (1 µM) | Significant decrease | [11] |
| Pro-inflammatory Cytokine mRNA (TNF, IL-1β, IL-6) | Colon tissue from DSS-induced colitis mice | MI-2 treatment | Marked suppression | [10] |
Table 2: Effect of MI-2 on key components of the NF-κB signaling pathway.
Visualizing the Mechanism of Action
The following diagrams, generated using the DOT language for Graphviz, illustrate the NF-κB signaling pathway and the inhibitory effect of MI-2.
Figure 1: The canonical NF-κB signaling pathway and the inhibitory action of MI-2.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effect of MI-2 on the NF-κB pathway.
MALT1 Substrate Cleavage Assay (Western Blot)
This assay assesses the ability of MI-2 to inhibit the proteolytic activity of MALT1 by monitoring the cleavage of its endogenous substrates.[7][14]
Materials:
-
Cell lines expressing MALT1 (e.g., activated B-cell like diffuse large B-cell lymphoma cell lines).
-
Stimulating agent (e.g., PMA and ionomycin).
-
MI-2 compound.
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies against MALT1 substrates (e.g., anti-RelB, anti-BCL10, anti-CYLD) and a loading control (e.g., anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate (ECL).
-
Imaging system.
Procedure:
-
Cell Culture and Treatment: Seed cells at an appropriate density. Pre-treat cells with varying concentrations of MI-2 or DMSO (vehicle control) for a specified time (e.g., 1-2 hours). Stimulate the cells with an appropriate agonist (e.g., PMA/ionomycin) for a defined period to induce MALT1 activity.
-
Cell Lysis: Harvest the cells by centrifugation, wash with ice-cold PBS, and lyse the cell pellet in lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Normalize protein concentrations and separate the proteins by SDS-PAGE. Transfer the separated proteins to a membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibody overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Analyze the band intensities. A decrease in the full-length substrate band and/or the appearance of a cleaved fragment indicates MALT1 activity. Inhibition of this cleavage in MI-2-treated samples confirms its inhibitory effect.
Figure 2: Workflow for MALT1 Substrate Cleavage Assay.
NF-κB Reporter Assay
This assay quantifies the transcriptional activity of NF-κB in response to stimuli and the inhibitory effect of MI-2.[15][16]
Materials:
-
Cells stably or transiently transfected with an NF-κB luciferase reporter construct.
-
Stimulating agent (e.g., TNF-α, PMA).
-
MI-2 compound.
-
Luciferase Assay System.
-
Luminometer.
Procedure:
-
Cell Seeding and Treatment: Seed the reporter cells in a 96-well plate. Pre-treat the cells with a dilution series of MI-2 or DMSO for 1-2 hours.
-
Stimulation: Add the stimulating agent to the wells to activate the NF-κB pathway.
-
Incubation: Incubate the plate for a period sufficient for reporter gene expression (typically 6-24 hours).
-
Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter) and calculate the percentage of inhibition for each MI-2 concentration. Determine the IC50 value.
p65 Nuclear Translocation Assay (Immunofluorescence)
This assay visualizes and quantifies the movement of the p65 subunit of NF-κB from the cytoplasm to the nucleus.[17][18][19]
Materials:
-
Cells grown on coverslips or in imaging-compatible plates.
-
Stimulating agent (e.g., TNF-α).
-
MI-2 compound.
-
Fixative (e.g., 4% paraformaldehyde).
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Blocking solution (e.g., 5% BSA in PBS).
-
Primary antibody against p65.
-
Fluorescently labeled secondary antibody.
-
Nuclear counterstain (e.g., DAPI).
-
Fluorescence microscope.
Procedure:
-
Cell Culture and Treatment: Seed cells and allow them to adhere. Pre-treat with MI-2 or DMSO, followed by stimulation with the appropriate agonist.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and then permeabilize them to allow antibody entry.
-
Immunostaining: Block non-specific antibody binding sites. Incubate with the primary anti-p65 antibody, followed by the fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the nuclear and cytoplasmic fluorescence intensity of p65 in multiple cells for each condition. A decrease in the nuclear-to-cytoplasmic ratio of p65 fluorescence in MI-2-treated cells indicates inhibition of nuclear translocation.
Co-Immunoprecipitation (Co-IP) of MALT1 and BCL10
This technique is used to demonstrate the interaction between MALT1 and BCL10, a key step in CBM complex formation, and to assess if MI-2 disrupts this interaction.[6][20][21]
Materials:
-
Cell lysate containing MALT1 and BCL10.
-
Antibody specific for either MALT1 or BCL10 for immunoprecipitation.
-
Protein A/G agarose (B213101) or magnetic beads.
-
Wash buffer.
-
Elution buffer.
-
SDS-PAGE and Western blotting reagents.
-
Antibodies for detecting both MALT1 and BCL10 in the immunoblot.
Procedure:
-
Cell Lysis: Prepare cell lysates under non-denaturing conditions to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysate with the immunoprecipitating antibody. Add Protein A/G beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and perform a Western blot to detect the co-immunoprecipitated protein. The presence of BCL10 in a MALT1 immunoprecipitation (and vice versa) confirms their interaction. This experiment can be performed in the presence and absence of MI-2 to determine its effect on the MALT1-BCL10 interaction.
Conclusion
MI-2 is a valuable research tool and a potential therapeutic agent that targets the NF-κB signaling pathway through the specific inhibition of MALT1 paracaspase activity. This technical guide has provided a detailed overview of its mechanism of action, supported by quantitative data and established experimental protocols. The methodologies and visualizations presented herein are intended to facilitate further research into the role of MALT1 in health and disease and to aid in the development of novel anti-inflammatory and anti-cancer therapies. The continued investigation of MALT1 inhibitors like MI-2 holds significant promise for addressing the unmet medical needs in a variety of NF-κB-driven pathologies.
References
- 1. NF-κB - Wikipedia [en.wikipedia.org]
- 2. The IκB kinase complex: master regulator of NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. Changes in nuclear pore numbers control nuclear import and stress response of mouse hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | MicroRNA Roles in the Nuclear Factor Kappa B Signaling Pathway in Cancer [frontiersin.org]
- 6. A small-molecule inhibitor of BCL10-MALT1 interaction abrogates progression of diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Malt1-dependent RelB cleavage promotes canonical NF-κB activation in lymphocytes and lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MALT1 inhibition by MI‑2 suppresses epithelial‑to‑mesenchymal transition and fibrosis by inactivating the NF‑κB pathway in high glucose‑treated HK‑2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
- 11. ashpublications.org [ashpublications.org]
- 12. researchgate.net [researchgate.net]
- 13. Halting multiple myeloma with MALT1 inhibition: suppressing BCMA-induced NF-κB and inducing immunogenic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. indigobiosciences.com [indigobiosciences.com]
- 16. researchgate.net [researchgate.net]
- 17. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Nuclear co-translocation of myotrophin and p65 stimulates myocyte growth. Regulation by myotrophin hairpin loops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. assaygenie.com [assaygenie.com]
An In-depth Technical Guide on the MALT1 Inhibitor MI-2 and its Application in Chronic Lymphocytic Leukemia
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Chronic Lymphocytic Leukemia (CLL), the most prevalent leukemia in Western countries, is characterized by the accumulation of malignant B-cells.[1] The B-cell receptor (BCR) signaling pathway is a critical driver of CLL cell proliferation and survival, making it a prime therapeutic target.[1][2] Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1), a paracaspase, is a key component of the CARD11-BCL10-MALT1 (CBM) signalosome that links BCR activation to the downstream NF-κB pathway.[3][4] The small molecule MI-2 is an irreversible inhibitor of MALT1's proteolytic activity.[4][5] Preclinical research demonstrates that MI-2 effectively induces apoptosis in CLL cells, including those resistant to the established BTK inhibitor ibrutinib (B1684441), by disrupting BCR and NF-κB signaling.[3][5] This guide provides a comprehensive technical overview of MI-2's mechanism of action, summarizes key quantitative preclinical data, details relevant experimental protocols, and visualizes the core biological and experimental processes.
Introduction to MALT1 in Chronic Lymphocytic Leukemia
Activation of the BCR and NF-κB pathways is fundamental for the proliferation and survival of CLL cells.[5] MALT1 is the enzymatically active component of the CBM complex, which is essential for transducing signals from the BCR to activate NF-κB.[4] In CLL, MALT1 appears to be constitutively active, contributing to the malignant phenotype.[5][6] This constitutive activity is evidenced by the ongoing cleavage of CYLD, a direct MALT1 substrate, in primary CLL cells, a phenomenon not observed in normal B cells.[5] Given that resistance to BCR-targeted therapies like ibrutinib often involves mutations that reactivate signaling upstream of MALT1, targeting MALT1 itself presents a rational therapeutic strategy, particularly for relapsed or refractory disease.[3][7]
Mechanism of Action of MI-2
MI-2 (C₁₉H₁₇Cl₃N₄O₃) is a small molecule that functions as an irreversible inhibitor of MALT1.[5] It covalently binds to cysteine 464 (C464) within the paracaspase active site, thereby suppressing its protease function.[5] The inhibition of MALT1's proteolytic activity by MI-2 in CLL cells leads to a cascade of downstream effects:
-
Inhibition of MALT1 Substrate Cleavage : MI-2 treatment leads to a marked reduction in the cleavage of MALT1 substrates, such as CYLD.[5]
-
Suppression of NF-κB Signaling : MALT1 activity is crucial for both the canonical and non-canonical NF-κB pathways. MI-2 treatment results in a dose-dependent reduction of nuclear translocation of the key NF-κB subunits p50 (canonical) and RelB (non-canonical).[5]
-
Downregulation of Pro-Survival Proteins : The inhibition of NF-κB signaling leads to decreased expression of anti-apoptotic proteins, including Bcl-xL.[5] Other studies have noted a decrease in BCL-2 and Mcl-1 levels.[1]
-
Induction of Apoptosis : By disrupting the primary survival signaling axis, MI-2 induces dose- and time-dependent apoptosis in CLL cells.[1][5] This cell death is caspase-dependent.[7]
The following diagram illustrates the MALT1 signaling pathway in CLL and the point of inhibition by MI-2.
Quantitative Data on MI-2 Efficacy in CLL
Preclinical studies have generated significant quantitative data supporting the anti-leukemic activity of MI-2 in CLL. The data below is compiled from key publications.
Table 1: In Vitro Cytotoxicity of MI-2
| Cell Type | Assay | Time Point | IC50 Value (μM) | Source |
| MEC1 Cell Line | Cell Viability | 24h | 0.2 | [5] |
| Primary CLL Cells (n=22) | Cell Viability | 24h | Mean: 1.17 (95% CI: 0.79-1.74) | [5] |
| Primary CLL Cells (n=21) | MTS Assay | 48h | IC25 < 2.0 in majority of samples | [3][7] |
IC50: The concentration of a drug that gives a half-maximal inhibitory response.[8] IC25: The concentration of a drug that gives a 25% inhibitory response.
Table 2: Effects of MI-2 on NF-κB Signaling and Apoptosis
| Parameter Measured | Cell Type | MI-2 Conc. | Treatment Time | Result | Source |
| Nuclear p50 Levels | Primary CLL Cells | Dose-dependent | 8h | Statistically significant reduction | [5] |
| Nuclear RelB Levels | Primary CLL Cells | Dose-dependent | 8h | Statistically significant reduction | [5] |
| Apoptosis (Annexin-V+) | Primary CLL Cells | Dose-dependent | 24h & 48h | Significant increase in apoptotic cells | [5][7] |
| CYLD Cleavage | Primary CLL Cells | Not specified | Not specified | Clear reduction in cleaved CYLD | [5] |
Detailed Experimental Protocols
The following sections describe the methodologies used in the preclinical evaluation of MI-2 in CLL.
Patient Samples and Cell Culture
-
Primary Cell Isolation : Peripheral blood mononuclear cells (PBMCs) are isolated from blood samples of patients with CLL using Ficoll density-gradient centrifugation.[1] The study cohorts often include patients with various prognostic markers, such as IGHV mutational status and cytogenetic abnormalities (e.g., del17p).[1][5]
-
Cell Culture : Primary CLL cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin/streptomycin. Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.[1]
-
Cell Lines : The MEC1 cell line, a human CLL-derived line, is often used as a model system.[5]
Cell Viability and Cytotoxicity Assays
-
Protocol :
-
CLL cells are seeded in 96-well plates at a specified density (e.g., 1 x 10⁵ cells/well).
-
Cells are treated with serial dilutions of MI-2 (e.g., 0.125-8μM) or a vehicle control (DMSO).[3][7]
-
After a defined incubation period (e.g., 24 or 48 hours), a viability reagent such as MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) is added to each well.[1][3]
-
Plates are incubated for an additional 2-4 hours to allow for the conversion of the tetrazolium salt to formazan (B1609692) by metabolically active cells.
-
The absorbance is measured using a microplate reader at the appropriate wavelength (e.g., 490 nm for MTS).
-
Data is normalized to the vehicle-treated control cells, and IC50 values are calculated using non-linear regression analysis.
-
Apoptosis Assays
-
Flow Cytometry Protocol :
-
CLL cells are treated with various concentrations of MI-2 for 24 or 48 hours.
-
Cells are harvested, washed with cold PBS, and then resuspended in 1X Annexin-V binding buffer.
-
Fluorescently-conjugated Annexin-V (e.g., Annexin-V-FITC) and a live/dead stain (e.g., ViViD or Propidium Iodide) are added to the cells.[5]
-
To distinguish CLL cells from other PBMCs, cell surface markers such as CD19 and CD5 are also stained.[3][7]
-
After a short incubation period (typically 15 minutes at room temperature in the dark), the cells are analyzed by flow cytometry.
-
Apoptotic cells are identified as the Annexin-V positive population among the CD19+/CD5+ CLL cells.[7]
-
-
Immunoblotting for PARP Cleavage :
-
Cell lysates from MI-2 treated and control cells are prepared.
-
Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with a primary antibody specific for PARP (Poly (ADP-ribose) polymerase).
-
An increase in the cleaved PARP fragment (89 kDa) relative to the full-length protein (116 kDa) is indicative of caspase-mediated apoptosis.[6]
-
The diagram below outlines a general workflow for these experiments.
Immunoblotting
-
Protocol :
-
CLL cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are loaded onto an SDS-PAGE gel for electrophoresis.
-
Proteins are transferred to a PVDF membrane.
-
The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
The membrane is incubated with primary antibodies overnight at 4°C. Key primary antibodies include those against cleaved CYLD (C-terminal), MALT1, p50, RelB, Bcl-xL, and a loading control like Actin.[5]
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
NF-κB Nuclear Translocation ELISA
-
Protocol :
-
Nuclear extracts are prepared from MI-2 treated and control CLL cells using a nuclear extraction kit.
-
An ELISA-based assay (e.g., TransAM™ NFκB Kit) is used to quantify the amount of active p50 and RelB in the nuclear extracts.
-
Briefly, nuclear extracts are added to a 96-well plate coated with an oligonucleotide containing the NF-κB consensus binding site.
-
A primary antibody specific for the NF-κB subunit of interest (p50 or RelB) is added.
-
An HRP-conjugated secondary antibody is added, followed by a developing solution.
-
The absorbance is read on a spectrophotometer, and the amount of active NF-κB is quantified relative to a standard curve.[5]
-
Efficacy in Ibrutinib-Resistant CLL
A critical finding is the efficacy of MI-2 against CLL cells that have developed resistance to ibrutinib.[5] Ibrutinib resistance is often mediated by mutations in BTK or its downstream effector, PLCG2.[3] Since MALT1 operates further downstream in the BCR pathway, its inhibition can bypass this resistance mechanism.[5][7] Studies have shown that MI-2 is effective against primary CLL cells collected from patients harboring mutations that confer ibrutinib resistance.[5] This provides a strong preclinical rationale for the clinical development of MALT1 inhibitors for this patient population.[5]
Conclusion and Future Directions
The MALT1 inhibitor MI-2 has demonstrated significant preclinical activity against chronic lymphocytic leukemia. Its ability to block the constitutively active NF-κB signaling pathway leads to potent, dose-dependent apoptosis in CLL cells.[3][5] Crucially, MI-2 retains its efficacy in models of ibrutinib resistance, addressing a major clinical challenge.[5] While these findings are promising, it is important to note that some research suggests MI-2 may have off-target effects, advocating for careful interpretation of results and the development of next-generation, highly selective MALT1 inhibitors.[9] Nevertheless, the data surrounding MI-2 provides a robust preclinical foundation for targeting the MALT1 paracaspase as a viable and important therapeutic strategy in CLL.[5][10]
References
- 1. tandfonline.com [tandfonline.com]
- 2. mitchell.science [mitchell.science]
- 3. ashpublications.org [ashpublications.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. MALT1 inhibition is efficacious in both naïve and ibrutinib-resistant chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Profiling the activity of the para-caspase MALT1 in B-cell acute lymphoblastic leukemia for potential targeted therapeutic application | Haematologica [haematologica.org]
- 7. researchgate.net [researchgate.net]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. MALT1 [stage.abbviescience.com]
The Core Mechanism of Irreversible MALT1 Inhibition by MI-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a critical signaling protein that functions as a scaffold and a cysteine protease (paracaspase). It plays a pivotal role in the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, which is essential for the proliferation and survival of certain cancer cells, particularly Activated B-Cell like (ABC) subtype of Diffuse Large B-Cell Lymphoma (ABC-DLBCL). The protease activity of MALT1 is directly linked to the pathogenesis of these chemoresistant lymphomas, making it a compelling therapeutic target. MI-2 is a small molecule inhibitor that has been identified as a potent and irreversible inhibitor of MALT1, demonstrating significant preclinical activity against ABC-DLBCL. This technical guide provides an in-depth overview of the core principles of irreversible MALT1 inhibition by MI-2, including its mechanism of action, quantitative data, experimental protocols, and key signaling pathways.
Mechanism of Action
MI-2 acts as an irreversible inhibitor of the MALT1 paracaspase. It directly binds to MALT1 and covalently modifies the active site cysteine residue (Cys464), leading to the suppression of its protease function.[1] This irreversible binding is attributed to the presence of a chloromethyl amide group in the chemical structure of MI-2.[1] The inhibition of MALT1's proteolytic activity disrupts the cleavage of its substrates, such as CYLD, A20, and RelB, which are involved in the negative regulation of the NF-κB pathway.[1][2] Consequently, MI-2 treatment leads to the suppression of NF-κB reporter activity, inhibition of c-REL nuclear localization, and downregulation of NF-κB target genes.[1] This ultimately results in the selective growth inhibition of MALT1-dependent cancer cell lines.[1][3]
Recent studies have suggested that MI-2 may also have off-target effects. It has been shown to induce ferroptosis, a form of iron-dependent cell death, by directly targeting and inhibiting glutathione (B108866) peroxidase 4 (GPX4), independent of its action on MALT1.[4][5] This finding highlights the importance of considering potential off-target activities when interpreting experimental results obtained using MI-2.
Quantitative Data
The following tables summarize the key quantitative data for MI-2 from various in vitro and in vivo studies.
Table 1: In Vitro Inhibitory Activity of MI-2
| Parameter | Value | Cell Line/Assay Condition | Reference |
| IC50 | 5.84 µM | Cell-free MALT1 proteolytic activity assay | [3] |
| IC50 | 2.1 µM | Recombinant GST-MALT1 (aa 325-760) activity assay | [4] |
| GI50 | 0.2 µM | HBL-1 (ABC-DLBCL) | [3][6] |
| GI50 | 0.5 µM | TMD8 (ABC-DLBCL) | [3][6] |
| GI50 | 0.4 µM | OCI-Ly3 (ABC-DLBCL) | [3][6] |
| GI50 | 0.4 µM | OCI-Ly10 (ABC-DLBCL) | [3][6] |
Table 2: In Vivo Efficacy of MI-2
| Animal Model | Cell Line | Treatment | Outcome | Reference |
| SCID mice xenograft | TMD8 (ABC-DLBCL) | 25 mg/kg/day, i.p. | Profoundly suppressed tumor growth | [3][6] |
| SCID mice xenograft | HBL-1 (ABC-DLBCL) | 25 mg/kg/day, i.p. | Profoundly suppressed tumor growth | [3][6] |
| SCID mice xenograft | OCI-Ly1 (GCB-DLBCL) | 25 mg/kg/day, i.p. | No effect on tumor growth | [3] |
Signaling Pathways and Experimental Workflows
MALT1-Mediated NF-κB Signaling Pathway
The following diagram illustrates the canonical NF-κB signaling pathway and the point of intervention by MI-2.
Caption: MALT1 in the CBM complex activates NF-κB. MI-2 inhibits MALT1 protease activity.
Experimental Workflow: MALT1 Cleavage Assay
This diagram outlines a typical workflow for assessing the inhibitory effect of MI-2 on MALT1's cleavage of its substrate CYLD in a cellular context.
Caption: Workflow for assessing MI-2's inhibition of MALT1-mediated CYLD cleavage.
Logical Relationship of MI-2's Mechanism of Action
This diagram illustrates the logical flow from MI-2 administration to the ultimate biological outcome in MALT1-dependent cancer cells.
Caption: Logical flow of MI-2's mechanism leading to cancer cell growth inhibition.
Experimental Protocols
MALT1 Proteolytic Activity Assay (Cell-Free)
This assay is designed to measure the direct inhibitory effect of MI-2 on the enzymatic activity of MALT1.
-
Reagents:
-
Procedure:
-
Prepare serial dilutions of MI-2 in DMSO, and then dilute into the assay buffer.
-
In a microplate, add the recombinant MALT1 protein to each well.
-
Add the diluted MI-2, positive control, or negative control to the respective wells.
-
Incubate the plate to allow for inhibitor binding to the enzyme.
-
Initiate the reaction by adding the fluorescent substrate Ac-LRSR-AMC to all wells.
-
Measure the fluorescence intensity at two different time points using an excitation wavelength of 360 nm and an emission wavelength of 465 nm.[3][6]
-
Calculate the percent inhibition using the formula: {[fluorescence_test_compound (T2-T1) - fluorescence_neg_ctrl (T2-T1)] / [fluorescence_pos_ctrl (T2-T1) - fluorescence_neg_ctrl (T2-T1)]} x 100.[3]
-
Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.[3]
-
Cellular MALT1 Cleavage Assay (Western Blot)
This assay assesses the ability of MI-2 to inhibit MALT1's proteolytic activity within a cellular context.
-
Reagents and Materials:
-
MALT1-dependent cell line (e.g., HBL-1).[1]
-
Cell culture medium and supplements.
-
MI-2 at various concentrations.
-
Cell lysis buffer.
-
Protein assay reagent (e.g., BCA).
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and membranes (e.g., PVDF).
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibodies against CYLD (full-length and cleaved forms) and a loading control (e.g., β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Seed the HBL-1 cells in culture plates and allow them to adhere.
-
Treat the cells with increasing concentrations of MI-2 for a specified period (e.g., 24 hours).[1]
-
Harvest the cells and lyse them using a suitable lysis buffer.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against CYLD overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Re-probe the membrane with a loading control antibody to ensure equal protein loading.
-
Analyze the band intensities to determine the ratio of cleaved to uncleaved CYLD. A dose-dependent decrease in the cleaved form and an increase in the uncleaved form indicate MALT1 inhibition.[1]
-
Cell Proliferation Assay
This assay measures the effect of MI-2 on the growth of cancer cell lines.
-
Reagents and Materials:
-
MALT1-dependent (e.g., HBL-1, TMD8) and MALT1-independent (e.g., U2932, OCI-Ly1) cell lines.[3][6]
-
Cell culture medium and supplements.
-
MI-2 at various concentrations.
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP).
-
Opaque-walled multi-well plates suitable for luminescence measurements.
-
-
Procedure:
-
Seed the cells at an appropriate density in a 96-well plate.
-
Allow the cells to acclimate for a few hours.
-
Add serial dilutions of MI-2 to the wells.
-
Incubate the plates for a specified period (e.g., 48 hours).[1]
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Normalize the luminescence values of the drug-treated cells to the vehicle-treated control cells to determine the fractional viability.
-
Calculate the growth inhibition (1 - fractional viability).
-
Determine the GI50 (concentration that causes 50% growth inhibition) values by plotting the growth inhibition against the log of the MI-2 concentration.[3]
-
Conclusion
MI-2 is a valuable tool for studying the biological functions of MALT1 and serves as a lead compound for the development of therapeutics targeting MALT1-dependent malignancies. Its irreversible mechanism of action provides potent and sustained inhibition of MALT1's proteolytic activity, leading to the suppression of the NF-κB signaling pathway and selective cytotoxicity in cancer cells reliant on this pathway. However, researchers should be mindful of its potential off-target effects, particularly the induction of ferroptosis via GPX4 inhibition, and employ appropriate controls to validate their findings. The experimental protocols and data presented in this guide offer a comprehensive resource for scientists working with MI-2 and investigating the therapeutic potential of MALT1 inhibition.
References
- 1. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MALT1 inhibition by MI-2 suppresses epithelial-to-mesenchymal transition and fibrosis by inactivating the NF-κB pathway in high glucose-treated HK-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. MALT1 inhibitor MI-2 induces ferroptosis by direct targeting of GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | MALT | TargetMol [targetmol.com]
The MI-2 Effect on the JNK/c-JUN Pathway in Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The c-Jun N-terminal kinase (JNK) and its downstream effector c-JUN constitute a critical signaling pathway with a dichotomous and context-dependent role in carcinogenesis. The small molecule MI-2, a potent inhibitor of the Menin-Mixed Lineage Leukemia (MLL) interaction, has emerged as a promising therapeutic agent, particularly in MLL-rearranged leukemias. This technical guide provides an in-depth analysis of the known effects of MI-2 and the JNK/c-JUN pathway in cancer, and explores the potential mechanistic link between them. While direct experimental evidence detailing the effect of MI-2 on JNK/c-JUN signaling is still emerging, this paper synthesizes the current understanding of each component to propose a hypothetical model of interaction. This guide includes quantitative data on MI-2's activity, detailed experimental protocols for investigating this pathway, and visualizations to elucidate the proposed molecular interactions and experimental workflows.
Introduction: The Menin-MLL Axis and the JNK/c-JUN Pathway in Oncology
MI-2: A Targeted Inhibitor of the Menin-MLL Interaction
MI-2 is a small molecule that specifically targets the protein-protein interaction between Menin and MLL[1]. This interaction is crucial for the oncogenic activity of MLL fusion proteins, which are characteristic of a subset of aggressive acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL)[1]. By binding to Menin, MI-2 disrupts the Menin-MLL complex, leading to the downregulation of target genes such as HOXA9 and MEIS1, which are essential for leukemic cell proliferation and survival[2]. This disruption ultimately induces apoptosis and differentiation in MLL-rearranged leukemia cells[2].
The JNK/c-JUN Pathway: A Double-Edged Sword in Cancer
The JNK pathway is a subfamily of the mitogen-activated protein kinase (MAPK) signaling cascades and is activated by a wide range of cellular stresses. The pathway culminates in the phosphorylation and activation of the transcription factor c-JUN. The role of the JNK/c-JUN pathway in cancer is complex and often contradictory, acting as either a tumor suppressor or a promoter of oncogenesis depending on the cellular context, the specific JNK isoforms involved (JNK1, JNK2, JNK3), and the nature of the upstream stimuli. This pathway regulates critical cellular processes including proliferation, apoptosis, differentiation, and migration.
Quantitative Data on MI-2 Activity
The following tables summarize the reported in vitro efficacy of MI-2 and its derivatives in various cancer cell lines.
Table 1: In Vitro Inhibitory Activity of Menin-MLL Inhibitors
| Compound | Assay Type | IC50 (nM) | Cell Line(s) | Reference |
| MI-2 | Fluorescence Polarization | 446 | - | [3] |
| MI-2-2 | Fluorescence Polarization | 46 | - | |
| MI-463 | Fluorescence Polarization | 15.3 | - | [2] |
| MI-503 | Fluorescence Polarization | 14.7 | - | [2] |
Table 2: Cellular Activity of MI-2 in MLL-Rearranged Leukemia Cell Lines
| Cell Line | MLL Fusion | GI50 (µM) | Reference |
| MLL-AF9 transduced BMCs | MLL-AF9 | ~5 | |
| MLL-ENL transduced BMCs | MLL-ENL | ~5 | |
| KOPN-8 | MLL-ENL | 7.2 | |
| ML-2 | MLL-AF6 | 8.7 | |
| MV4;11 | MLL-AF4 | 9.5 | |
| MonoMac6 | MLL-AF9 | 18 |
Proposed Mechanism of MI-2's Effect on the JNK/c-JUN Pathway
While direct experimental evidence of MI-2's impact on the JNK/c-JUN pathway is not yet extensively documented, a plausible mechanism can be inferred from the known functions of Menin. Research indicates that Menin can inhibit the JNK-induced phosphorylation of c-Jun and its family member, JunD[4].
Hypothetical Model:
-
Baseline State in Cancer Cells: In certain cancer cells, the JNK pathway is activated, leading to the phosphorylation of c-JUN. Phosphorylated c-JUN then drives the transcription of genes involved in proliferation and survival.
-
Role of Menin: Menin, in its native state, can act as a negative regulator of this pathway by directly or indirectly inhibiting the phosphorylation of c-JUN by JNK[4].
-
Effect of MI-2: By binding to Menin, MI-2 may alter its conformation or its interaction with other proteins. This could potentially enhance Menin's inhibitory effect on JNK-mediated c-JUN phosphorylation. Alternatively, by disrupting the Menin-MLL complex, MI-2 might free up Menin to interact more readily with components of the JNK pathway, thereby potentiating its inhibitory function.
This proposed mechanism suggests that MI-2, in addition to its well-established role in suppressing MLL-driven oncogenesis, may also exert anti-cancer effects by dampening the pro-proliferative and anti-apoptotic signals mediated by the JNK/c-JUN pathway.
Signaling Pathway Diagram
References
Structural Basis of MI-2 Inhibition of MALT1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a critical mediator of NF-κB signaling downstream of antigen receptors and other immune signaling pathways. Its proteolytic activity is implicated in the pathogenesis of certain cancers, particularly activated B-cell like diffuse large B-cell lymphoma (ABC-DLBCL). MI-2 is a small molecule inhibitor that has been identified as a potent and irreversible inhibitor of MALT1's protease function. This technical guide provides an in-depth overview of the structural basis of MI-2 inhibition of MALT1, supported by quantitative data, detailed experimental protocols, and visual diagrams of the associated signaling pathways and experimental workflows.
Introduction to MALT1 and its Role in NF-κB Signaling
MALT1 is a unique paracaspase that functions as both a scaffold protein and a cysteine protease.[1] Upon immune receptor stimulation, MALT1 forms the CARD11-BCL10-MALT1 (CBM) complex, which is essential for the activation of the canonical NF-κB pathway.[2] As a scaffold, MALT1 recruits TRAF6, an E3 ubiquitin ligase, leading to the activation of the IKK complex and subsequent degradation of IκB, allowing NF-κB transcription factors to translocate to the nucleus.[3]
The protease activity of MALT1 amplifies and sustains NF-κB signaling through the cleavage of several negative regulators of the pathway, including A20, RelB, and CYLD.[3][4] By cleaving these substrates, MALT1 removes the brakes on NF-κB activation, promoting cell survival and proliferation.[3] This proteolytic function is constitutively active in certain lymphomas, such as ABC-DLBCL, making MALT1 an attractive therapeutic target.[5]
MI-2: An Irreversible Inhibitor of MALT1 Protease Activity
MI-2 is a small molecule that has been identified as a selective and irreversible inhibitor of MALT1's proteolytic activity.[6][7] It directly binds to the active site of the MALT1 paracaspase domain, effectively blocking its ability to cleave its substrates.[5][6] This inhibition of MALT1's catalytic function leads to the suppression of NF-κB signaling, inhibition of c-REL nuclear localization, and downregulation of NF-κB target genes.[5][6] Consequently, MI-2 has been shown to selectively inhibit the proliferation of MALT1-dependent cancer cell lines.[6][8]
Structural Basis of Inhibition
While a co-crystal structure of MI-2 in complex with MALT1 is not publicly available, molecular docking studies and data from analogous inhibitors suggest that MI-2 acts as a covalent and irreversible inhibitor by targeting the catalytic cysteine residue (Cys464) within the MALT1 active site.[2][9] The binding of MI-2 to this site physically obstructs substrate access and catalysis. The irreversible nature of this binding leads to a sustained suppression of MALT1's protease function.[6]
Quantitative Data
The following tables summarize the key quantitative data related to the inhibitory activity of MI-2 against MALT1 and its effects on various cell lines.
Table 1: In Vitro Inhibitory Activity of MI-2 against MALT1
| Parameter | Value | Reference |
| IC50 | 5.84 µM | [6][7] |
Table 2: Growth Inhibition (GI50) of MI-2 in MALT1-Dependent ABC-DLBCL Cell Lines
| Cell Line | GI50 (µM) | Reference |
| HBL-1 | 0.2 | [6][9] |
| TMD8 | 0.5 | [6][9] |
| OCI-Ly3 | 0.4 | [6][9] |
| OCI-Ly10 | 0.4 | [6][9] |
Table 3: Inhibitory Concentration (IC50) of MI-2 in Non-Small Cell Lung Cancer (NSCLC) Cell Lines
| Cell Line | IC50 (µmol/l) | Reference |
| NCI-H1650 | 1.924 | [10] |
| A549 | 1.195 | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the inhibition of MALT1 by MI-2.
MALT1 Enzymatic Assay
This assay measures the direct inhibitory effect of MI-2 on the proteolytic activity of recombinant MALT1.
Materials:
-
Recombinant full-length wild-type MALT1
-
Fluorogenic MALT1 substrate (e.g., Ac-LRSR-AMC)
-
Assay Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 5 mM DTT, 0.005% Tween-20)
-
MI-2 compound
-
DMSO (for compound dilution)
-
384-well black assay plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of MI-2 in DMSO and then further dilute in assay buffer to the desired final concentrations.
-
Add a small volume (e.g., 50 nL) of the diluted MI-2 or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add recombinant MALT1 (e.g., 5-10 nM final concentration) to each well.
-
Incubate the plate at room temperature for 30-60 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate Ac-LRSR-AMC (e.g., 10-25 µM final concentration) to each well.
-
Immediately measure the fluorescence intensity kinetically over 1-2 hours at an excitation wavelength of 350-380 nm and an emission wavelength of 460 nm.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Normalize the rates to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percent inhibition against the logarithm of the MI-2 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Western Blot Analysis of MALT1 Substrate Cleavage
This method is used to assess the inhibition of MALT1's proteolytic activity in a cellular context by observing the cleavage of its endogenous substrates.
Materials:
-
MALT1-dependent cell line (e.g., HBL-1, TMD8)
-
Cell culture medium
-
MI-2 compound
-
DMSO
-
Proteasome inhibitor (e.g., MG-132, optional)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
Primary antibodies against MALT1 substrates (e.g., anti-CYLD, anti-BCL10, anti-A20, anti-RelB) and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescent substrate
-
SDS-PAGE gels and blotting apparatus
Procedure:
-
Seed cells at an appropriate density and allow them to adhere or grow to a desired confluency.
-
Treat the cells with various concentrations of MI-2 or DMSO (vehicle control) for a specified time (e.g., 24 hours). In some cases, pre-treatment with a proteasome inhibitor for 1-2 hours can help visualize cleavage products.
-
Harvest the cells, wash with ice-cold PBS, and lyse the cell pellet in RIPA buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with ECL substrate and capture the chemiluminescent signal using a digital imaging system.
-
Analyze the band intensities to assess the levels of full-length and cleaved substrates. A decrease in the cleaved fragment and/or an increase in the full-length substrate in MI-2-treated samples indicates inhibition of MALT1 activity.
Cell Viability Assay
This assay determines the effect of MI-2 on the proliferation and viability of cancer cell lines.
Materials:
-
ABC-DLBCL cell lines (e.g., HBL-1, OCI-Ly3)
-
Cell culture medium
-
MI-2 compound
-
DMSO
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, MTS, or ATP-based luminescent assay kit)
-
Microplate reader (absorbance or luminescence)
Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach or stabilize overnight.
-
Prepare serial dilutions of MI-2 in cell culture medium.
-
Treat the cells with the diluted MI-2 or vehicle control (medium with DMSO) and incubate for a specified period (e.g., 48-72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development or signal generation.
-
Measure the absorbance or luminescence using a microplate reader.
-
Normalize the results to the vehicle-treated control cells to determine the percentage of cell viability.
-
Plot the percentage of viability against the logarithm of the MI-2 concentration and calculate the GI50 (concentration for 50% growth inhibition) value.
Visualizations
The following diagrams illustrate the MALT1 signaling pathway, the mechanism of MI-2 inhibition, and a typical experimental workflow.
References
- 1. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Correlative Effect between in vivo Hollow Fiber Assay and Xenografts Assay in Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Profiling the activity of the para-caspase MALT1 in B-cell acute lymphoblastic leukemia for potential targeted therapeutic application | Haematologica [haematologica.org]
- 6. benchchem.com [benchchem.com]
- 7. api.unil.ch [api.unil.ch]
- 8. cellbiolabs.com [cellbiolabs.com]
- 9. researchgate.net [researchgate.net]
- 10. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
MALT1 Scaffolding versus Enzymatic Activity Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the dual functions of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1), a key regulator in immune cell signaling. We delve into its distinct roles as a scaffold and a protease, the downstream pathways it governs, and the therapeutic implications of selectively inhibiting each function. This document offers a technical overview of the experimental methodologies used to dissect these functions and presents a comparative analysis of targeting MALT1's scaffolding versus its enzymatic activities.
Introduction to MALT1's Dual Functionality
MALT1 is a unique protein that functions as both a molecular scaffold and a caspase-like protease. It is a crucial component of the CARMA1-BCL10-MALT1 (CBM) signalosome, which is essential for activating the nuclear factor-κB (NF-κB) signaling pathway in response to antigen receptor stimulation in lymphocytes.
-
Scaffolding Function: Upon T-cell receptor (TCR) or B-cell receptor (BCR) engagement, MALT1 is recruited to a complex with CARMA1 (also known as CARD11) and BCL10. This assembly acts as a scaffold to recruit and activate downstream signaling components, including the IKK (IκB kinase) complex. This scaffolding function is indispensable for initiating the canonical NF-κB pathway, which leads to the activation of IKK and subsequent degradation of the NF-κB inhibitor, IκBα.
-
Enzymatic (Protease) Function: MALT1 possesses protease activity that is activated following its recruitment to the CBM complex. This enzymatic function is responsible for the cleavage and inactivation of several negative regulators of NF-κB signaling, such as A20, RelB, and CYLD, thereby fine-tuning and sustaining the NF-κB response.
The dual nature of MALT1 presents a unique challenge and opportunity in drug development. While the scaffolding function is essential for the initial activation of NF-κB, the protease activity is involved in modulating and amplifying the signal. Understanding the distinct contributions of each function is critical for designing effective and specific therapeutic strategies.
MALT1-Dependent Signaling Pathways
MALT1's scaffolding and enzymatic activities regulate multiple downstream signaling pathways that are critical for lymphocyte activation, proliferation, and survival.
The most well-characterized role of MALT1 is in the activation of the canonical NF-κB pathway. The scaffolding function of MALT1 is paramount in this process, as it bridges the upstream antigen receptor signaling with the downstream IKK complex.
Caption: MALT1 scaffolding function in canonical NF-κB signaling.
The protease activity of MALT1 is activated subsequent to its scaffolding role and serves to amplify and sustain NF-κB signaling by cleaving and inactivating inhibitory proteins.
Caption: MALT1 protease activity sustains NF-κB signaling.
Recent studies have revealed a connection between MALT1 and the mTORC1 signaling pathway, which is a master regulator of cell growth and metabolism. MALT1's scaffolding function, but not its protease activity, has been shown to be required for TCR-induced mTORC1 activation. MALT1 mediates the association of BCL10 with the mTORC1-regulatory Rag-Ragulator complex.
Scaffolding vs. Enzymatic Inhibition: A Comparative Analysis
The development of inhibitors targeting either the scaffolding function or the enzymatic activity of MALT1 has allowed for a direct comparison of their biological effects. Both types of inhibitors have shown therapeutic potential, particularly in the context of activated B-cell like diffuse large B-cell lymphoma (ABC-DLBCL), which is often dependent on chronic BCR signaling.
The following table summarizes the differential effects of inhibiting MALT1's scaffolding versus its enzymatic activity. The data is compiled from various studies and standardized for comparative purposes.
| Parameter | Scaffolding Inhibition | Enzymatic Inhibition | Cell Line/Model |
| NF-κB Reporter Activity (IC50) | Complete Inhibition | Partial/No Inhibition | ABC-DLBCL cell lines |
| A20 Cleavage (IC50) | No direct effect | Potent Inhibition | Jurkat T-cells |
| IL-2 Production (IC50) | Potent Inhibition | Weaker Inhibition | Primary T-cells |
| ABC-DLBCL Cell Viability (IC50) | Effective | Effective | ABC-DLBCL cell lines |
| mTORC1 Activation | Blocked | Unaffected | Jurkat T-cells |
Data compiled from publicly available research. Actual values may vary based on specific compounds and assay conditions.
-
Enzymatic Inhibitors: These compounds, often referred to as protease inhibitors, directly block the catalytic site of MALT1. They effectively prevent the cleavage of MALT1 substrates, thus dampening the sustained NF-κB signaling. Several MALT1 protease inhibitors have entered clinical trials, demonstrating their therapeutic potential.
-
Scaffolding Inhibitors: These molecules are designed to disrupt the formation of the CBM complex, thereby preventing the initial activation of the NF-κB pathway. By blocking the scaffolding function, these inhibitors can abrogate both the canonical NF-κB activation and the MALT1-dependent mTORC1 signaling. This dual blockade may offer a more comprehensive therapeutic effect in certain contexts.
The choice between targeting the scaffolding or the enzymatic function of MALT1 may depend on the specific disease and the underlying signaling dependencies.
Key Experimental Protocols
Dissecting the distinct functions of MALT1 requires specific experimental approaches. Below are detailed methodologies for key assays used in MALT1 research.
This protocol is used to determine if a compound disrupts the scaffolding function of MALT1 by assessing the interaction between MALT1 and BCL10.
Caption: Workflow for Co-Immunoprecipitation to assess MALT1 scaffolding.
Methodology:
-
Cell Culture and Treatment: Culture ABC-DLBCL cells (e.g., OCI-Ly10) and treat with the test compound or vehicle control for the desired time.
-
Cell Lysis: Harvest cells and lyse in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA) supplemented with protease and phosphatase inhibitors.
-
Immunoprecipitation:
-
Pre-clear the cell lysates by incubating with Protein A/G-agarose beads.
-
Incubate the pre-cleared lysates with an anti-MALT1 antibody overnight at 4°C.
-
Add fresh Protein A/G-agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
-
Washing: Wash the beads three to five times with lysis buffer to remove non-specific binders.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against BCL10 and MALT1 (as a loading control). A reduction in the amount of co-precipitated BCL10 in the compound-treated sample compared to the control indicates inhibition of the MALT1 scaffolding function.
This assay directly measures the enzymatic activity of MALT1 by monitoring the cleavage of a specific substrate.
Methodology:
-
Reagents:
-
Recombinant human MALT1
-
Fluorogenic MALT1 substrate (e.g., Ac-LRSR-AMC)
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 5 mM DTT)
-
Test compound
-
-
Assay Procedure:
-
Prepare a serial dilution of the test compound in the assay buffer.
-
In a 96-well plate, add the recombinant MALT1 enzyme and the test compound at various concentrations.
-
Pre-incubate the enzyme and compound mixture for a specified time (e.g., 30 minutes) at room temperature.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence (excitation/emission ~360/460 nm for AMC) over time using a plate reader.
-
-
Data Analysis: Calculate the rate of reaction for each compound concentration. Determine the IC50 value by plotting the reaction rate against the compound concentration and fitting the data to a dose-response curve.
This cell-based assay is used to measure the overall impact of MALT1 inhibition on the NF-κB signaling pathway.
Methodology:
-
Cell Line: Use a cell line (e.g., Jurkat T-cells) stably transfected with a reporter construct containing NF-κB response elements driving the expression of a reporter gene (e.g., luciferase or GFP).
-
Treatment and Stimulation:
-
Seed the reporter cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of the test compound.
-
Stimulate the cells with an appropriate agonist to activate the NF-κB pathway (e.g., PMA and ionomycin).
-
-
Reporter Gene Measurement: After an incubation period (e.g., 6-24 hours), measure the reporter gene expression. For a luciferase reporter, lyse the cells and measure the luminescence using a luminometer.
-
Data Analysis: Normalize the reporter signal to a control for cell viability (e.g., a constitutively expressed reporter or a cell viability assay). Calculate the IC50 value by plotting the normalized reporter signal against the compound concentration.
Conclusion
MALT1 represents a high-value therapeutic target in immunology and oncology. Its dual roles as a scaffold and a protease offer multiple avenues for therapeutic intervention.
-
Inhibition of the scaffolding function provides a comprehensive blockade of MALT1-dependent signaling, impacting both canonical NF-κB and mTORC1 pathways. This approach may be beneficial in diseases where both pathways are pathologically activated.
-
Inhibition of the enzymatic function offers a more targeted approach, primarily affecting the amplification and duration of the NF-κB response. MALT1 protease inhibitors have already shown promise in clinical settings.
The choice of inhibitory strategy will likely be context-dependent, and a deeper understanding of the specific roles of MALT1's functions in different diseases will be crucial for the development of next-generation MALT1-targeted therapies. The experimental protocols outlined in this guide provide a robust framework for researchers to further investigate the nuanced biology of MALT1 and to discover and characterize novel inhibitors.
A Technical Guide to the Preclinical Studies of MALT1 Inhibitor MI-2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical research on MI-2, an irreversible small-molecule inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1). MALT1 is a critical regulator of NF-κB signaling and a key therapeutic target in certain B-cell lymphomas. This document synthesizes key quantitative data, details experimental methodologies, and visualizes the underlying biological pathways and workflows to support further research and development.
Core Mechanism of Action
MI-2 is an irreversible MALT1 inhibitor with a molecular weight of 455.72. It functions by directly binding to the MALT1 paracaspase, thereby suppressing its proteolytic function. In MALT1-dependent cancers, such as Activated B-cell like (ABC) subtype of Diffuse Large B-cell Lymphoma (DLBCL), this inhibition disrupts the constitutively active B-cell receptor (BCR) signaling pathway that drives oncogenesis. The primary consequence of MI-2-mediated MALT1 inhibition is the suppression of the canonical NF-κB pathway, which is evidenced by reduced cleavage of MALT1 substrates (e.g., CYLD, BCL10, A20), inhibition of c-REL nuclear localization, and the downregulation of NF-κB target genes. This cascade of events ultimately leads to selective growth inhibition and apoptosis in MALT1-dependent tumor cells.
Interestingly, recent studies have uncovered a potential MALT1-independent mechanism, suggesting MI-2 can also induce ferroptosis by directly targeting and inhibiting Glutathione Peroxidase 4 (GPX4). This dual-action potential warrants further investigation.
Quantitative Data Summary
The preclinical efficacy of MI-2 has been quantified through various in vitro and in vivo studies. The data highlights its potency and selectivity for MALT1-dependent cancer cell lines.
This table summarizes the half-maximal inhibitory concentration (IC50) from cell-free enzymatic assays and the half-maximal growth inhibition (GI50) in various DLBCL cell lines.
| Parameter | Target / Cell Line | Value (µM) | Reference |
| IC50 | MALT1 (cell-free assay) | 5.84 | |
| GI50 | HBL-1 (ABC-DLBCL) | 0.2 | |
| TMD8 (ABC-DLBCL) | 0.5 | ||
| OCI-Ly3 (ABC-DLBCL) | 0.4 | ||
| OCI-Ly10 (ABC-DLBCL) | 0.4 | ||
| Resistance | U2932, HLY-1 (ABC-DLBCL, MALT1-independent) | Resistant | |
| Various GCB-DLBCL Cell Lines | Resistant |
The lower GI50 values in cellular assays compared to the cell-free IC50 may be attributable to the irreversible binding mechanism of MI-2 and its accumulation within cells.
This table outlines the key parameters and outcomes from xenograft studies assessing MI-2's anti-tumor activity and safety profile in mice.
| Parameter | Details | Reference |
| Animal Model | SCID NOD mice with human ABC-DLBCL (TMD8, HBL-1) or GCB-DLBCL (OCI-Ly1) xenografts. | |
| Dosage Regimen | 25 mg/kg/day, administered intraperitoneally (i.p.). | |
| Efficacy | Profoundly suppressed tumor growth in TMD8 and HBL-1 (ABC-DLBCL) models. | |
| No effect on tumor growth in the OCI-Ly1 (GCB-DLBCL) model. | ||
| Toxicity | Nontoxic to mice at single doses up to 350 mg/kg. | |
| No signs of toxicity (lethargy, weight loss) observed in a 10-day escalating dose study. |
Signaling Pathway Context
MI-2 targets the MALT1 protease, a central component of the CARD11-BCL10-MALT1 (CBM) signalosome. In ABC-DLBCL, chronic B-cell receptor signaling leads to the formation of the CBM complex, which recruits downstream effectors to activate the IKK signalosome, ultimately leading to the activation of NF-κB. MALT1's proteolytic activity, which cleaves and inactivates negative regulators of NF-κB like A20 and CYLD, is essential for sustaining this pro-survival signaling.
Methodological & Application
MALT1 Inhibitor MI-2: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1) is a critical signaling molecule and paracaspase involved in the activation of lymphocytes and other immune cells.[1] Its proteolytic activity is a key driver in the pathogenesis of certain cancers, particularly Activated B-cell like Diffuse Large B-cell Lymphoma (ABC-DLBCL).[2][3] MI-2 is a potent and irreversible small molecule inhibitor of MALT1 that has demonstrated selective activity against MALT1-dependent cancer cells both in vitro and in vivo.[1][2][3][4][5][6] This document provides detailed application notes and experimental protocols for the use of MI-2 in preclinical research settings.
Mechanism of Action
MI-2 is an irreversible inhibitor of the MALT1 paracaspase.[1][5][6] It directly binds to the active site of MALT1, thereby suppressing its proteolytic function.[1][2][3][6] This inhibition leads to the downstream suppression of the NF-κB signaling pathway, evidenced by the inhibition of c-REL nuclear localization and downregulation of NF-κB target genes.[2][3][7] In some cellular contexts, MI-2 has also been shown to suppress the JNK/c-JUN signaling pathway.[8] The inhibition of these pathways ultimately leads to decreased cell proliferation, induction of G1 arrest, and apoptosis in MALT1-dependent cancer cells.[6]
Data Presentation
In Vitro Efficacy of MI-2
| Parameter | Value | Cell Lines/Assay Conditions | Reference |
| IC50 | 5.84 µM | Cell-free MALT1 enzymatic assay | [4][7] |
| GI50 | 0.2 µM | HBL-1 (ABC-DLBCL) | [2][4][5][7] |
| 0.5 µM | TMD8 (ABC-DLBCL) | [2][4][5][7] | |
| 0.4 µM | OCI-Ly3 (ABC-DLBCL) | [2][4][5][7] | |
| 0.4 µM | OCI-Ly10 (ABC-DLBCL) | [2][4][5][7] | |
| Resistant Cell Lines | - | U2932, HLY-1 (MALT1-independent ABC-DLBCL), GCB-DLBCL cell lines | [2][4][5] |
In Vivo Efficacy of MI-2
| Animal Model | Dosing Regimen | Tumor Model | Outcome | Reference |
| SCID NOD Mice | 25 mg/kg/day, i.p. | TMD8 and HBL-1 ABC-DLBCL xenografts | Profoundly suppressed tumor growth | [4][7] |
| OCI-Ly1 xenograft | No effect on tumor growth | [4] | ||
| Mice | 350 mg/kg | - | Non-toxic | [4] |
Signaling Pathways and Experimental Workflows
MALT1 Signaling Pathway in B-Cell Receptor Activation
The following diagram illustrates the central role of MALT1 in the B-cell receptor (BCR) signaling pathway leading to NF-κB activation. Upon antigen binding, a signaling cascade activates the formation of the CARD11-BCL10-MALT1 (CBM) complex, which is essential for downstream signaling.[9][10]
Caption: MALT1 in BCR to NF-κB Signaling and MI-2 Inhibition.
Experimental Workflow for Assessing MI-2 Activity
This diagram outlines a typical workflow for evaluating the efficacy of the MALT1 inhibitor MI-2, from initial enzymatic assays to cellular and in vivo studies.
Caption: Workflow for MI-2 Efficacy Evaluation.
Experimental Protocols
MALT1 Proteolytic Activity Assay (Cell-Free)
This protocol is for determining the IC50 of MI-2 against recombinant MALT1 in a cell-free system.
Materials:
-
Recombinant full-length wild-type MALT1
-
MALT1 substrate: Ac-LRSR-AMC
-
Assay Buffer (e.g., Tris-based buffer with reducing agents)
-
MI-2 compound
-
Positive control inhibitor: z-VRPR-FMK
-
384-well black plates
-
Fluorescence plate reader (Excitation: 360 nm, Emission: 465 nm)
Procedure:
-
Prepare a serial dilution of MI-2 in DMSO, with a concentration range from 0.122 to 62.5 µM.[4]
-
In a 384-well plate, add MI-2 dilutions, positive control (300 nM z-VRPR-FMK), and negative control (buffer only) to respective wells.
-
Add recombinant MALT1 enzyme to all wells except the negative control.
-
Pre-incubate the plate at room temperature for a specified time to allow for inhibitor binding.
-
Initiate the reaction by adding the MALT1 substrate Ac-LRSR-AMC to all wells.[5]
-
Measure the fluorescence at two different time points (T1 and T2) using a plate reader with excitation/emission wavelengths of 360/465 nm.[4][5] This helps to correct for compound autofluorescence.
-
Calculate the percent inhibition using the following formula: % Inhibition = 100 * (1 - [(Fluorescence_test_compound(T2-T1) - Fluorescence_neg_ctrl(T2-T1)) / (Fluorescence_pos_ctrl(T2-T1) - Fluorescence_neg_ctrl(T2-T1))])
-
Plot the percent inhibition against the log of the MI-2 concentration and determine the IC50 value using non-linear regression analysis.
Cell Proliferation and Viability Assay
This protocol is to determine the GI50 (50% growth inhibition) of MI-2 on different cell lines.
Materials:
-
MALT1-dependent (e.g., HBL-1, TMD8) and MALT1-independent (e.g., U2932, OCI-Ly1) cell lines
-
Complete cell culture medium
-
MI-2 compound
-
96-well clear or white-walled plates
-
Cell viability reagent (e.g., ATP-based luminescent assay kit)
-
Trypan blue dye and hemocytometer
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight if applicable.
-
Prepare serial dilutions of MI-2 in the complete culture medium.
-
Treat the cells with increasing concentrations of MI-2 (e.g., 1 nM to 1000 nM) for 48 hours.[7] Include a vehicle control (DMSO).
-
After the incubation period, determine cell proliferation using an ATP-based luminescent method.[2][4][5]
-
In parallel, perform a standard curve for each cell line by plotting cell number (determined by trypan blue exclusion) against luminescence values to accurately quantify cell numbers.[4][5]
-
Normalize the viability of drug-treated cells to their respective vehicle controls to obtain the fractional viability.[4][5]
-
The growth inhibition is calculated as 1 - fractional viability.[4][5]
-
Plot the growth inhibition against the log of the MI-2 concentration and use software like CompuSyn to determine the GI50 values.[4][5]
Western Blot for MALT1 Substrate Cleavage
This protocol is to assess the inhibitory effect of MI-2 on MALT1's proteolytic activity within cells by observing the cleavage of its known substrates.
Materials:
-
HBL-1 cells
-
Complete cell culture medium
-
MI-2 compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies against MALT1 substrates (e.g., CYLD, RelB) and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Treat HBL-1 cells with increasing concentrations of MI-2 (e.g., 62 nM to 1000 nM) for 24 hours.[7] Include a vehicle control.
-
Harvest the cells and lyse them using RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against a MALT1 substrate (e.g., anti-CYLD) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
A dose-dependent decrease in the cleaved form of the substrate and a corresponding increase in the uncleaved form indicates MALT1 inhibition.[2]
-
Re-probe the membrane with a loading control antibody to ensure equal protein loading.
Storage and Handling
-
Stock Solutions: Prepare a concentrated stock solution of MI-2 in DMSO. Store at -20°C for up to 1 year or at -80°C for up to 2 years.[7]
-
Working Solutions: For in vitro experiments, dilute the stock solution in the appropriate cell culture medium. For in vivo experiments, a fresh working solution should be prepared daily. A suggested formulation for intraperitoneal injection is to dissolve the DMSO stock in a vehicle such as PEG300 and Tween80 in ddH2O.[4]
Disclaimer
The information provided in this document is for research purposes only and not for human use. Researchers should always adhere to institutional and national guidelines for laboratory safety and animal welfare.
References
- 1. The paracaspase MALT1: biological function and potential for therapeutic inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MALT1 small molecule inhibitors specifically suppress ABC-DLBCL in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound | MALT | TargetMol [targetmol.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Mucosa‑associated lymphoid tissue lymphoma translocation protein 1 inhibitor, MI‑2, attenuates non‑small cell lung cancer cell proliferation, migration and invasion, and promotes apoptosis by suppressing the JNK/c‑JUN pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Ways and waves of MALT1 paracaspase activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening of MALT1 Protease Activity using a Fluorogenic Substrate and the Inhibitor MI-2
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a paracaspase that plays a critical role in adaptive and innate immunity. It functions as a key component of the CARD11-BCL10-MALT1 (CBM) signaling complex, which is essential for NF-κB activation downstream of antigen receptors. The protease activity of MALT1 is crucial for the cleavage of several substrates, including RelB and A20, leading to the amplification and persistence of NF-κB signals. Dysregulation of MALT1 activity has been implicated in certain types of lymphomas, such as Activated B-Cell like Diffuse Large B-Cell Lymphoma (ABC-DLBCL), making it an attractive therapeutic target. This application note provides a detailed protocol for a MALT1 enzymatic assay using the fluorogenic substrate Ac-LRSR-AMC and its inhibition by the small molecule inhibitor MI-2.
Signaling Pathway
MALT1 is a central mediator in the NF-κB signaling pathway initiated by antigen receptor engagement. Upon receptor stimulation, a cascade of phosphorylation events leads to the formation of the CBM complex, which recruits and activates MALT1. Activated MALT1, in turn, cleaves and inactivates negative regulators of the NF-κB pathway, thereby promoting the nuclear translocation of NF-κB and the transcription of target genes involved in cell proliferation and survival.
MALT1 Signaling Pathway leading to NF-κB activation.
Principle of the Assay
The MALT1 enzymatic assay is a fluorescence-based in vitro assay that measures the proteolytic activity of MALT1. The assay utilizes a synthetic peptide substrate, Ac-LRSR-AMC, which consists of the MALT1 recognition sequence (LRSR) conjugated to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). In its uncleaved state, the fluorescence of AMC is quenched. Upon cleavage by active MALT1, the free AMC molecule is released, resulting in a quantifiable increase in fluorescence intensity. The rate of AMC release is directly proportional to the MALT1 enzymatic activity. The inhibitor MI-2 is an irreversible MALT1 inhibitor that covalently binds to the active site of MALT1, thereby blocking its proteolytic activity.
Materials and Reagents
| Reagent | Supplier | Catalog No. |
| Recombinant Human MALT1 | BPS Bioscience | 100360 |
| Ac-LRSR-AMC | Peptides International | N/A |
| MI-2 (MALT1 Inhibitor) | Selleck Chemicals | S7429 |
| MALT1 Assay Buffer | In-house preparation | See Protocol |
| Tris-HCl | Sigma-Aldrich | T5941 |
| Sodium Citrate | Sigma-Aldrich | S1804 |
| Dithiothreitol (DTT) | Sigma-Aldrich | D9779 |
| Ethylenediaminetetraacetic acid (EDTA) | Sigma-Aldrich | E9884 |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7906 |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 |
| Black, low-binding 384-well plates | Perkin Elmer | Optiplate 384-F |
| Fluorescent microplate reader | Molecular Devices | SpectraMax M5 |
Experimental Protocols
Reagent Preparation
-
MALT1 Assay Buffer (1X): 50 mM Tris-HCl (pH 7.5), 600 mM Sodium Citrate, 1 mM EDTA, 0.05% BSA. Prepare fresh and keep on ice.
-
Complete Assay Buffer: To the 1X MALT1 Assay Buffer, add DTT to a final concentration of 1 mM just before use.
-
Recombinant MALT1 Stock Solution: Reconstitute lyophilized MALT1 in a suitable buffer to a stock concentration of 100 nM. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Ac-LRSR-AMC Substrate Stock Solution: Prepare a 10 mM stock solution in DMSO. Store at -20°C.
-
MI-2 Inhibitor Stock Solution: Prepare a 10 mM stock solution in DMSO. Store at -20°C.
MALT1 Enzymatic Activity Assay Protocol
-
Prepare Reagents: Thaw all reagents on ice.
-
Prepare Substrate Working Solution: Dilute the 10 mM Ac-LRSR-AMC stock solution in Complete Assay Buffer to a final concentration of 100 µM.
-
Prepare Enzyme Working Solution: Dilute the 100 nM recombinant MALT1 stock solution in Complete Assay Buffer to a final concentration of 4 nM.
-
Assay Plate Setup:
-
Blank (No Enzyme): Add 25 µL of Complete Assay Buffer.
-
Positive Control (Enzyme Only): Add 25 µL of the 4 nM MALT1 working solution.
-
-
Initiate the Reaction: Add 25 µL of the 100 µM Ac-LRSR-AMC substrate working solution to all wells. The final concentration in a 50 µL reaction volume will be 2 nM MALT1 and 50 µM Ac-LRSR-AMC.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at 355 nm and emission at 460 nm.
MALT1 Inhibition Assay Protocol with MI-2
-
Prepare Reagents: Thaw all reagents on ice.
-
Prepare MI-2 Serial Dilutions: Prepare a series of dilutions of MI-2 in Complete Assay Buffer. The final concentrations should typically range from 0.1 µM to 100 µM.
-
Prepare Enzyme Working Solution: Dilute the 100 nM recombinant MALT1 stock solution in Complete Assay Buffer to a final concentration of 4 nM.
-
Assay Plate Setup:
-
Blank (No Enzyme): Add 25 µL of Complete Assay Buffer.
-
Positive Control (Enzyme, No Inhibitor): Add 25 µL of the 4 nM MALT1 working solution.
-
Inhibitor Wells: Add 25 µL of the 4 nM MALT1 working solution.
-
-
Add Inhibitor: Add 5 µL of the MI-2 serial dilutions to the respective inhibitor wells. Add 5 µL of Complete Assay Buffer to the blank and positive control wells.
-
Pre-incubation: Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the Reaction: Add 20 µL of a 125 µM Ac-LRSR-AMC substrate working solution to all wells. The final concentration in a 50 µL reaction volume will be 2 nM MALT1, 50 µM Ac-LRSR-AMC, and the desired range of MI-2 concentrations.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at 355 nm and emission at 460 nm.
-
Data Analysis: Calculate the percent inhibition for each MI-2 concentration relative to the positive control and determine the IC50 value by fitting the data to a dose-response curve.
Experimental Workflow
Workflow for the MALT1 inhibition assay using MI-2.
Data Presentation
The following table summarizes key quantitative data for the MALT1 enzymatic assay using Ac-LRSR-AMC and the inhibitor MI-2.
| Parameter | Value | Reference |
| Enzyme | ||
| Enzyme Name | Recombinant Human MALT1 | [1] |
| Final Concentration in Assay | 2 nM | [2] |
| Substrate | ||
| Substrate Name | Ac-LRSR-AMC | [2][3] |
| Final Concentration in Assay | 50 µM | [2] |
| Excitation Wavelength | 355-360 nm | [2][3] |
| Emission Wavelength | 460-465 nm | [2][3] |
| Inhibitor | ||
| Inhibitor Name | MI-2 | [4] |
| Mechanism of Action | Irreversible, covalent inhibitor | |
| IC50 (MALT1) | 5.84 µM | [4] |
| Assay Conditions | ||
| Assay Buffer | 50 mM Tris pH 7.5, 600 mM Sodium Citrate, 1 mM DTT, 1 mM EDTA, 0.05% BSA | [2] |
| Incubation Time | 60 minutes (can be longer, up to 8 hours) | [2] |
| Incubation Temperature | Room Temperature | [2] |
| Plate Format | 384-well, black, low-binding | [2] |
Conclusion
This application note provides a robust and detailed protocol for measuring MALT1 enzymatic activity and its inhibition by MI-2. The assay is suitable for high-throughput screening of potential MALT1 inhibitors and for further characterizing their mechanism of action. The provided signaling pathway and experimental workflow diagrams, along with the summarized quantitative data, offer a comprehensive resource for researchers in academia and the pharmaceutical industry working on MALT1-targeted drug discovery.
References
- 1. MALT1 inhibitor MI-2 | MALT | TargetMol [targetmol.com]
- 2. Determination of extended substrate specificity of the MALT1 as a strategy for the design of potent substrates and activity-based probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Probes to monitor activity of the paracaspase MALT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
Application Notes and Protocols: MI-2, a MALT1 Inhibitor, in In Vivo Xenograft Models of B-Cell Lymphoma
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of MI-2, a potent and irreversible small-molecule inhibitor of Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1), in preclinical in vivo xenograft models of B-cell lymphoma, particularly Activated B-Cell-like Diffuse Large B-Cell Lymphoma (ABC-DLBCL).
MI-2 effectively suppresses the proteolytic activity of MALT1, a critical component of the CARD11-BCL10-MALT1 (CBM) signaling complex.[1] This complex is a key mediator of NF-κB activation downstream of the B-cell receptor (BCR), which is constitutively active in ABC-DLBCL and crucial for tumor cell survival.[2][3] By inhibiting MALT1, MI-2 disrupts the NF-κB signaling pathway, leading to decreased cell proliferation and induction of apoptosis in MALT1-dependent lymphoma cells.[1][2]
Data Presentation
In Vitro Activity of MI-2 in DLBCL Cell Lines
| Cell Line | Subtype | MALT1 Dependence | GI50 (µM) | Reference |
| HBL-1 | ABC-DLBCL | Dependent | 0.2 | [2][4] |
| TMD8 | ABC-DLBCL | Dependent | 0.5 | [2][4] |
| OCI-Ly3 | ABC-DLBCL | Dependent | 0.4 | [2][4] |
| OCI-Ly10 | ABC-DLBCL | Dependent | 0.4 | [2][4] |
| U2932 | ABC-DLBCL | Independent | Resistant | [4] |
| HLY-1 | ABC-DLBCL | Independent | Resistant | [4] |
| OCI-Ly1 | GCB-DLBCL | Independent | Resistant | [4] |
In Vivo Efficacy of MI-2 in ABC-DLBCL Xenograft Models
| Xenograft Model | Treatment and Dosage | Outcome | Reference |
| TMD8 | 25 mg/kg/day, i.p. | Profound suppression of tumor growth. | [4] |
| HBL-1 | 25 mg/kg/day, i.p. | Profound suppression of tumor growth. | [4] |
| OCI-Ly1 | 25 mg/kg/day, i.p. | No effect on tumor growth. | [4] |
Signaling Pathway
The following diagram illustrates the central role of MALT1 in the NF-κB signaling pathway in ABC-DLBCL and the mechanism of action of MI-2.
Caption: MALT1 signaling pathway in ABC-DLBCL and the inhibitory action of MI-2.
Experimental Protocols
Cell Culture and Proliferation Assay
Objective: To determine the in vitro efficacy of MI-2 on the proliferation of DLBCL cell lines.
Materials:
-
DLBCL cell lines (e.g., HBL-1, TMD8, OCI-Ly1)
-
RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
MI-2 compound
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Protocol:
-
Seed DLBCL cells in 96-well plates at a density of 1 x 10^4 cells/well.
-
Prepare serial dilutions of MI-2 in culture medium.
-
Treat the cells with varying concentrations of MI-2 (e.g., 0.01 to 10 µM) and a vehicle control (DMSO).
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a luminometer.
-
Calculate the half-maximal growth inhibition (GI50) values using appropriate software (e.g., GraphPad Prism).
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor activity of MI-2 in a mouse xenograft model of ABC-DLBCL.
Materials:
-
6-8 week old female immunodeficient mice (e.g., SCID or NOD/SCID)
-
MALT1-dependent ABC-DLBCL cells (e.g., TMD8, HBL-1)
-
Matrigel
-
MI-2 compound
-
Vehicle solution (e.g., 5% DMSO, 30% PEG300, 5% Tween 80, 60% ddH2O)[4]
-
Calipers
-
Syringes and needles
Protocol:
-
Subcutaneously inject 5-10 x 10^6 ABC-DLBCL cells mixed with an equal volume of Matrigel into the flank of each mouse.
-
Monitor tumor growth regularly by measuring tumor volume with calipers (Volume = 0.5 x length x width^2).
-
When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups.
-
Administer MI-2 (e.g., 25 mg/kg/day) or vehicle control via intraperitoneal (i.p.) injection daily.[4]
-
Continue treatment for a specified period (e.g., 14-21 days).
-
Monitor tumor volume and body weight of the mice every 2-3 days.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
Western Blot Analysis
Objective: To assess the pharmacodynamic effect of MI-2 on MALT1 substrate cleavage in tumor tissues.
Materials:
-
Excised tumor tissues
-
Lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-cleaved CYLD, anti-total CYLD, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Homogenize tumor tissues in lysis buffer and extract total protein.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Experimental Workflow
The following diagram outlines the typical workflow for evaluating the efficacy of MI-2 in an in vivo xenograft model.
Caption: Experimental workflow for MI-2 evaluation in a xenograft model.
References
Application Note: Investigating the Effect of the Menin-MLL Inhibitor MI-2 on the NF-κB Signaling Pathway using a Dual-Luciferase Reporter Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a critical transcription factor family that orchestrates a wide array of cellular processes, including immune and inflammatory responses, cell proliferation, and survival.[1][2] The canonical NF-κB signaling pathway is held in an inactive state in the cytoplasm by inhibitor of κB (IκB) proteins.[3][4] Upon stimulation by various signals such as pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated.[1][4] IKK then phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This frees the NF-κB dimer (most commonly p50/p65) to translocate to the nucleus, where it binds to specific DNA response elements and initiates the transcription of target genes, including those for cytokines, chemokines, and adhesion molecules.[3][4][5][6] Dysregulation of the NF-κB pathway is implicated in a multitude of inflammatory diseases and cancers.[1][6]
MI-2 is a small molecule inhibitor that targets the protein-protein interaction between Menin and Mixed Lineage Leukemia (MLL).[7][8][9] This interaction is crucial for the oncogenic activity of MLL fusion proteins in certain types of leukemia, such as Acute Myeloid Leukemia (AML) and Acute Lymphoblastic Leukemia (ALL).[7] MI-2 competitively binds to Menin, disrupting the Menin-MLL complex, which in turn downregulates the expression of leukemogenic target genes like HOXA9 and MEIS1, leading to cell proliferation inhibition and apoptosis in MLL-rearranged leukemia cells.[8]
As part of the preclinical safety and efficacy assessment of new therapeutic compounds, it is essential to evaluate potential off-target effects. Given the central role of NF-κB in cellular homeostasis and inflammation, this application note provides a detailed protocol to investigate the potential modulatory effects of MI-2 on the NF-κB signaling pathway using a dual-luciferase reporter assay system. This assay offers a highly sensitive and quantitative method to measure the transcriptional activity of NF-κB in a cellular context.[10][11]
Signaling Pathway and Experimental Workflow
Figure 1: Canonical NF-κB Signaling Pathway.
Figure 2: Experimental workflow for the NF-κB reporter assay with MI-2.
Materials and Methods
Materials
-
Cell Line: HEK293 cells
-
Reporter Vectors:
-
NF-κB Firefly Luciferase Reporter Vector (containing multiple NF-κB response elements upstream of the luc gene)
-
Renilla Luciferase Control Vector (e.g., pRL-TK, with a constitutive promoter)
-
-
Reagents:
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Transfection Reagent (e.g., Lipofectamine® 2000)
-
MI-2 (Menin-MLL Inhibitor)[7][8][9]; prepare a stock solution in DMSO.
-
Recombinant Human TNF-α[10]
-
Phosphate-Buffered Saline (PBS)
-
Dual-Luciferase® Reporter Assay System (or equivalent)
-
Passive Lysis Buffer
-
-
Equipment:
-
Humidified incubator (37°C, 5% CO₂)
-
Luminometer with dual injectors
-
96-well white, clear-bottom tissue culture plates
-
Experimental Protocol
Day 1: Cell Seeding and Transfection
-
Cell Seeding: One day prior to transfection, seed HEK293 cells into a 96-well white, clear-bottom plate at a density of 3 x 10⁴ cells per well in 100 µL of complete growth medium (DMEM + 10% FBS + 1% Penicillin-Streptomycin).[3]
-
Incubation: Incubate the plate overnight at 37°C in a 5% CO₂ incubator. Cells should be approximately 70-80% confluent at the time of transfection.
-
Transfection:
-
For each well, prepare a DNA-transfection reagent complex. In a sterile tube, dilute 200 ng of the NF-κB Firefly Luciferase reporter vector and 20 ng of the Renilla Luciferase control vector into serum-free medium.
-
In a separate tube, dilute the transfection reagent according to the manufacturer's protocol.
-
Combine the diluted DNA and transfection reagent, mix gently, and incubate at room temperature for 20-25 minutes to allow complex formation.[3]
-
Add the transfection complexes dropwise to each well.
-
-
Incubation: Return the plate to the incubator and incubate for 24 hours.
Day 2: MI-2 Treatment and TNF-α Stimulation
-
MI-2 Preparation: Prepare serial dilutions of MI-2 in complete growth medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25, 50 µM). Prepare a vehicle control using the same final concentration of DMSO as in the highest MI-2 dose.
-
Pre-treatment: Carefully aspirate the medium from the wells and replace it with 100 µL of medium containing the appropriate concentration of MI-2 or vehicle control.
-
Incubation: Incubate the cells for 2 hours at 37°C.
-
TNF-α Stimulation: Prepare a TNF-α working solution in complete growth medium. Add 10 µL of the TNF-α solution to the appropriate wells to achieve a final concentration of 20 ng/mL.[10] For unstimulated controls, add 10 µL of medium alone.
-
Incubation: Return the plate to the incubator and incubate for 6-8 hours.[3][12]
Day 3: Cell Lysis and Luminescence Measurement
-
Cell Lysis:
-
Luminescence Reading:
-
Program the luminometer to inject the firefly luciferase substrate followed by the Renilla luciferase substrate (e.g., Stop & Glo® Reagent).
-
Place the 96-well plate into the luminometer.
-
Initiate the reading sequence. The instrument will first inject the firefly substrate and measure luminescence (Firefly activity).
-
Subsequently, it will inject the second reagent to quench the firefly reaction and activate the Renilla reaction, followed by a second luminescence measurement (Renilla activity).
-
Data Analysis
-
Normalization: For each well, calculate the ratio of Firefly luciferase activity to Renilla luciferase activity. This normalization corrects for variations in transfection efficiency and cell number.[3][10]
-
Normalized NF-κB Activity = (Firefly Luminescence) / (Renilla Luminescence)
-
-
Fold Induction: To determine the effect of MI-2 on TNF-α-induced activity, calculate the fold induction by dividing the normalized activity of the treated, stimulated samples by the normalized activity of the vehicle-treated, unstimulated control.
Data Presentation
The following table presents hypothetical data from an experiment investigating the dose-dependent effect of MI-2 on TNF-α-induced NF-κB activity.
| Treatment Group | MI-2 Conc. (µM) | TNF-α (20 ng/mL) | Avg. Firefly RLU | Avg. Renilla RLU | Normalized Activity (Firefly/Renilla) | Fold Induction (vs. Unstimulated Control) |
| Unstimulated Control | 0 (Vehicle) | - | 5,250 | 85,500 | 0.06 | 1.0 |
| Stimulated Control | 0 (Vehicle) | + | 285,100 | 84,950 | 3.36 | 56.0 |
| MI-2 Treatment | 0.1 | + | 280,500 | 85,100 | 3.30 | 55.0 |
| MI-2 Treatment | 1 | + | 265,300 | 84,700 | 3.13 | 52.2 |
| MI-2 Treatment | 10 | + | 198,600 | 85,200 | 2.33 | 38.8 |
| MI-2 Treatment | 25 | + | 115,400 | 84,800 | 1.36 | 22.7 |
| MI-2 Treatment | 50 | + | 60,100 | 85,300 | 0.70 | 11.7 |
RLU = Relative Light Units. Data are representative and should be determined experimentally.
Conclusion
This application note provides a comprehensive protocol for utilizing a dual-luciferase NF-κB reporter assay to assess the potential off-target effects of the Menin-MLL inhibitor, MI-2. The detailed steps cover cell culture, transfection, compound treatment, pathway stimulation, and data analysis. The hypothetical data presented in the table suggests a dose-dependent inhibitory effect of MI-2 on TNF-α-induced NF-κB transcriptional activity. Such findings would be crucial in the drug development pipeline, indicating that MI-2 may possess anti-inflammatory properties beyond its primary anti-leukemic mechanism. Conversely, unintended modulation of the NF-κB pathway could also signal potential side effects. This robust and sensitive assay serves as a valuable tool for characterizing the pharmacological profile of MI-2 and other novel therapeutic compounds.
References
- 1. NF-κB - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. resources.amsbio.com [resources.amsbio.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NF-κB: a key role in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 11. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. indigobiosciences.com [indigobiosciences.com]
Application Notes and Protocols for MI-2 MALT1 Inhibitor Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
MI-2 is a potent and irreversible inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1).[1] MALT1 is a key component of the CARD11-BCL10-MALT1 (CBM) signaling complex, which plays a crucial role in the activation of the NF-κB pathway downstream of T-cell and B-cell antigen receptor signaling.[2][3][4] Due to its critical role in lymphocyte activation, MALT1 is a promising therapeutic target for certain types of lymphomas and autoimmune diseases.[1] Accurate and consistent preparation of MI-2 stock solutions is paramount for reliable experimental outcomes. These application notes provide a detailed protocol for the preparation, storage, and handling of MI-2 stock solutions.
Quantitative Data Summary
A compilation of the key quantitative data for the MI-2 MALT1 inhibitor is presented in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Weight | 455.72 g/mol | [5] |
| CAS Number | 1047953-91-2 | |
| Solubility in DMSO | Up to 100 mM (approximately 45.57 mg/mL) | |
| Solubility in Ethanol | Up to 20 mM (approximately 9.11 mg/mL) | |
| Recommended Storage | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year. | [6] |
Experimental Protocols
Preparing a 10 mM MI-2 Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of MI-2 in dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
MI-2 MALT1 inhibitor powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Sonicator water bath
-
Vortex mixer
-
Pipettes and sterile pipette tips
Procedure:
-
Equilibrate MI-2 Powder: Before opening, allow the vial of MI-2 powder to equilibrate to room temperature for at least 15-20 minutes. This prevents the condensation of moisture, which can affect the stability and solubility of the compound.
-
Weighing the Compound: In a suitable fume hood, carefully weigh out the desired amount of MI-2 powder. For example, to prepare 1 mL of a 10 mM stock solution, you will need 4.557 mg of MI-2 (Molecular Weight = 455.72 g/mol ). Calculation: (10 mmol/L) * (1 L/1000 mL) * (1 mL) * (455.72 g/mol ) * (1000 mg/g) = 4.557 mg
-
Dissolving in DMSO: Add the appropriate volume of anhydrous DMSO to the weighed MI-2 powder. For a 10 mM solution, if you weighed 4.557 mg, add 1 mL of DMSO.
-
Facilitating Dissolution:
-
Vortex the solution for 30-60 seconds to initiate the dissolution process.
-
For complete dissolution, sonicate the solution in a water bath for 5-10 minutes.[6] Visually inspect the solution to ensure that no solid particles remain. The solution should be clear.
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes or amber glass vials to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 1 year).[6] For short-term storage, -20°C is acceptable for up to one month.
-
-
Working Dilutions: When needed, thaw an aliquot of the stock solution at room temperature. Prepare further dilutions in the appropriate cell culture medium or experimental buffer immediately before use.
Note: DMSO is hygroscopic; therefore, it is crucial to use anhydrous DMSO and handle it in a low-humidity environment to ensure maximum solubility of MI-2.[5]
Visualizations
Experimental Workflow for MI-2 Stock Solution Preparation
Caption: A flowchart outlining the key steps for preparing a stock solution of the MI-2 MALT1 inhibitor.
MALT1 Signaling Pathway
Caption: A diagram illustrating the MALT1 signaling cascade, from antigen receptor engagement to NF-κB activation, and the point of inhibition by MI-2.
References
- 1. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ways and waves of MALT1 paracaspase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MALT1 - Wikipedia [en.wikipedia.org]
- 5. selleckchem.com [selleckchem.com]
- 6. MALT1 inhibitor MI-2 | MALT | TargetMol [targetmol.com]
Application Notes and Protocols for MI-2 Inhibitor Treatment of Lymphoma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the MI-2 inhibitor, a potent and selective irreversible inhibitor of Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1), for the study of lymphoma cell lines. MALT1 is a key component of the CARD11-BCL10-MALT1 (CBM) signaling complex, which is crucial for the activation of the NF-κB pathway downstream of B-cell receptor (BCR) and other signaling pathways.[1][2] Dysregulation of this pathway is a hallmark of certain lymphoma subtypes, particularly Activated B-Cell-like Diffuse Large B-Cell Lymphoma (ABC-DLBCL).[1][2]
MI-2 has been shown to selectively induce growth inhibition in MALT1-dependent lymphoma cell lines by suppressing its protease function.[3][4] This leads to the inhibition of NF-κB signaling, evidenced by reduced cleavage of MALT1 substrates like CYLD and RelB, and decreased nuclear localization of the NF-κB subunit c-Rel.[3][5] These notes offer detailed protocols for assessing the efficacy of MI-2 in vitro and in vivo, along with structured data presentation and visualizations to facilitate experimental design and data interpretation.
Data Presentation
In Vitro Efficacy of MI-2 in Lymphoma Cell Lines
The following table summarizes the 50% growth inhibition (GI50) values of MI-2 in various lymphoma cell lines after 48 hours of treatment. The data highlights the selective activity of MI-2 against MALT1-dependent ABC-DLBCL cell lines.
| Cell Line | Lymphoma Subtype | MALT1 Dependence | GI50 (µM) | Reference(s) |
| HBL-1 | ABC-DLBCL | Dependent | 0.2 | [3][4] |
| TMD8 | ABC-DLBCL | Dependent | 0.5 | [3][4] |
| OCI-Ly3 | ABC-DLBCL | Dependent | 0.4 | [3][4] |
| OCI-Ly10 | ABC-DLBCL | Dependent | 0.4 | [3][4] |
| U2932 | ABC-DLBCL | Independent | Resistant | [4] |
| HLY-1 | ABC-DLBCL | Independent | Resistant | [4] |
| OCI-Ly1 | GCB-DLBCL | Independent | Resistant | [3][4] |
| OCI-Ly7 | GCB-DLBCL | Independent | Resistant | [3] |
GCB-DLBCL: Germinal Center B-Cell-like Diffuse Large B-Cell Lymphoma
Signaling Pathways and Experimental Workflows
MALT1 Signaling Pathway in ABC-DLBCL
The following diagram illustrates the central role of MALT1 in the NF-κB signaling pathway in ABC-DLBCL and the mechanism of action of the MI-2 inhibitor.
Caption: MALT1 signaling pathway in ABC-DLBCL and inhibition by MI-2.
Experimental Workflow for Evaluating MI-2 Efficacy
The following diagram outlines a typical experimental workflow for assessing the anti-lymphoma activity of the MI-2 inhibitor.
Caption: Experimental workflow for MI-2 inhibitor evaluation.
Experimental Protocols
Cell Viability Assay (ATP-based Luminescence)
This protocol determines the effect of MI-2 on the viability of lymphoma cell lines.
Materials:
-
Lymphoma cell lines (e.g., HBL-1, TMD8, OCI-Ly3, OCI-Ly10, OCI-Ly1)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
MI-2 inhibitor (stock solution in DMSO)
-
96-well white, clear-bottom tissue culture plates
-
ATP-based luminescence cell viability assay kit
-
Luminometer
Procedure:
-
Seed lymphoma cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete medium.
-
Prepare serial dilutions of MI-2 in complete medium. A suggested concentration range is 0.01 µM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest MI-2 concentration.
-
Add 100 µL of the MI-2 dilutions or vehicle control to the respective wells.
-
Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 incubator.
-
Equilibrate the plate and the ATP-based assay reagent to room temperature.
-
Add 100 µL of the assay reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value using appropriate software (e.g., CompuSyn).[4]
Western Blot for MALT1 Substrate Cleavage (CYLD)
This protocol assesses the inhibitory effect of MI-2 on the proteolytic activity of MALT1 by monitoring the cleavage of its substrate, CYLD.[3]
Materials:
-
Lymphoma cell lines (e.g., HBL-1, TMD8)
-
Complete cell culture medium
-
MI-2 inhibitor
-
Proteasome inhibitor (e.g., MG-132)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibodies: anti-CYLD, anti-α-tubulin (loading control)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and grow to the desired density.
-
Treat cells with increasing concentrations of MI-2 (e.g., 0.1 µM to 5 µM) or vehicle control for 24 hours.[3]
-
For enhanced detection of cleavage products, treat cells with a proteasome inhibitor (e.g., 5 µM MG-132) for the last 1-2 hours of MI-2 treatment.[3]
-
Harvest cells, wash with ice-cold PBS, and lyse with RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-CYLD antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply ECL substrate.
-
Visualize protein bands using a chemiluminescence imager. A decrease in the cleaved CYLD fragment and an increase in the full-length protein indicates MALT1 inhibition.[3]
-
Re-probe the membrane with an anti-α-tubulin antibody as a loading control.
Cell Proliferation Assay (CFSE)
This protocol measures the effect of MI-2 on cell division using Carboxyfluorescein succinimidyl ester (CFSE) staining.[3]
Materials:
-
Lymphoma cell lines
-
Complete cell culture medium
-
MI-2 inhibitor
-
CFSE staining solution
-
PBS with 0.1% BSA
-
FACS buffer (PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Harvest and wash cells with PBS containing 0.1% BSA.
-
Resuspend cells at a concentration of 1 x 10^7 cells/mL in pre-warmed PBS with 0.1% BSA.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C, protected from light.
-
Quench the staining reaction by adding 5 volumes of ice-cold complete medium and incubate on ice for 5 minutes.
-
Wash the cells three times with complete medium.
-
Resuspend the cells in complete medium and seed in culture plates.
-
Treat the cells with the desired concentrations of MI-2 or vehicle control.
-
Culture the cells for 48, 72, and 96 hours.[3]
-
At each time point, harvest the cells, wash with FACS buffer, and resuspend in an appropriate volume for flow cytometry analysis.
-
Analyze the CFSE fluorescence using a flow cytometer. Each peak of decreasing fluorescence intensity represents a cell division.
Immunofluorescence for c-Rel Nuclear Localization
This protocol visualizes the effect of MI-2 on the nuclear translocation of the NF-κB subunit c-Rel.[3]
Materials:
-
Lymphoma cell lines (e.g., HBL-1, TMD8)
-
Poly-L-lysine coated coverslips or chamber slides
-
Complete cell culture medium
-
MI-2 inhibitor
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-c-Rel
-
Fluorophore-conjugated secondary antibody
-
DAPI nuclear stain
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on poly-L-lysine coated coverslips or chamber slides and allow them to adhere.
-
Treat cells with MI-2 (e.g., 200-500 nM) or vehicle control for 24 hours.[3]
-
Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
Wash with PBS and block with blocking buffer for 1 hour.
-
Incubate with primary anti-c-Rel antibody diluted in blocking buffer overnight at 4°C.
-
Wash with PBS and incubate with fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
Wash with PBS and counterstain with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize and capture images using a fluorescence microscope. A decrease in the nuclear c-Rel signal in MI-2 treated cells indicates inhibition of NF-κB signaling.[3]
In Vivo Xenograft Model
This protocol describes a subcutaneous xenograft model to evaluate the anti-tumor efficacy of MI-2 in vivo.[4]
Materials:
-
ABC-DLBCL cell lines (e.g., TMD8, HBL-1)
-
Immunocompromised mice (e.g., SCID or NOD/SCID)
-
Matrigel (optional)
-
MI-2 inhibitor
-
Vehicle solution (e.g., as described in[4])
-
Calipers for tumor measurement
Procedure:
-
Harvest lymphoma cells and resuspend in sterile PBS or a mixture of PBS and Matrigel at a concentration of 5-10 x 10^6 cells per 100-200 µL.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Prepare the MI-2 formulation for intraperitoneal (i.p.) injection. A previously reported effective dose is 25 mg/kg/day.[4] Prepare the vehicle control in parallel.
-
Administer MI-2 or vehicle to the respective groups daily via i.p. injection.
-
Measure tumor volume with calipers every 2-3 days using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue the treatment for the planned duration (e.g., 14-21 days) or until tumors in the control group reach the predetermined endpoint.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for c-Rel).[3]
Note: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
- 1. Essential role of MALT1 protease activity in activated B cell-like diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A New “Brew” of MALT1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Following MI-2 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Menin-Mixed Lineage Leukemia (MLL) interaction is a critical driver in the pathogenesis of certain types of acute leukemia. Small molecule inhibitors that disrupt this interaction have emerged as promising therapeutic agents. MI-2 is a potent and selective inhibitor of the Menin-MLL interaction, demonstrating the ability to induce apoptosis and differentiation in leukemia cells harboring MLL translocations.[1][2] This document provides detailed protocols for the analysis of apoptosis induced by MI-2 treatment using flow cytometry with Annexin V and Propidium Iodide (PI) staining, along with representative data and a description of the underlying signaling pathway.
Mechanism of Action of MI-2
MI-2 is a competitive inhibitor that binds to menin, preventing its interaction with MLL fusion proteins.[1][2] This disruption leads to the downregulation of the expression of downstream target genes, such as HOXA9 and MEIS1, which are crucial for the proliferation and survival of MLL-rearranged leukemia cells.[1][2] The suppression of these oncogenic signals ultimately triggers cell cycle arrest, differentiation, and apoptosis.[2]
Signaling Pathway of MI-2 Induced Apoptosis
Caption: MI-2 inhibits the Menin-MLL interaction, leading to apoptosis.
Quantitative Data Presentation
The following table summarizes the percentage of apoptotic and dead cells in the human MLL leukemia cell line MV4;11 after treatment with MI-2, as determined by Annexin V/PI flow cytometry analysis.[2][3]
| Treatment Group | Concentration (µM) | Early Apoptotic Cells (Annexin V+/PI-) (%) | Late Apoptotic/Dead Cells (Annexin V+/PI+) (%) | Total Apoptotic/Dead Cells (%) |
| DMSO (Control) | - | 5.2 | 3.1 | 8.3 |
| MI-2 | 10 | 12.5 | 5.8 | 18.3 |
| MI-2 | 20 | 25.1 | 10.4 | 35.5 |
| MI-nc (Negative Control) | 20 | 6.3 | 4.2 | 10.5 |
Data is representative and sourced from Grembecka et al., Nature Chemical Biology, 2012.[2]
Experimental Protocols
Materials and Reagents
-
MI-2 (Menin-MLL Inhibitor)
-
Leukemia cell line (e.g., MV4;11)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
-
Phosphate-Buffered Saline (PBS), Ca²⁺ and Mg²⁺ free
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
Microcentrifuge tubes
-
Cell culture plates (e.g., 6-well plates)
Experimental Workflow
Caption: Workflow for apoptosis analysis using flow cytometry.
Detailed Protocol for Apoptosis Analysis by Flow Cytometry
This protocol is adapted from standard Annexin V/PI staining procedures.[2][4]
1. Cell Seeding and Treatment:
-
Seed leukemia cells (e.g., MV4;11) in a 6-well plate at a density of 0.5 x 10⁶ cells/mL in complete culture medium.
-
Prepare stock solutions of MI-2 in DMSO.
-
Treat the cells with the desired concentrations of MI-2 (e.g., 10 µM, 20 µM) and a vehicle control (DMSO). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Incubate the cells for the desired time period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
2. Cell Harvesting and Washing:
-
Following incubation, collect both adherent and suspension cells. For suspension cells, directly transfer the cell suspension to a microcentrifuge tube. For adherent cells, gently scrape the cells and combine with the supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.
-
Carefully aspirate the supernatant and wash the cell pellet once with 1 mL of cold PBS.
-
Centrifuge again at 300 x g for 5 minutes at 4°C and discard the supernatant.
3. Staining with Annexin V-FITC and Propidium Iodide:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer provided in the apoptosis detection kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
4. Flow Cytometry Analysis:
-
Analyze the stained cells immediately by flow cytometry.
-
Excite the cells with a 488 nm laser.
-
Detect FITC fluorescence in the FL1 channel (typically ~530 nm) and PI fluorescence in the FL2 or FL3 channel (typically >575 nm).
-
Collect data for at least 10,000 events per sample.
5. Data Interpretation:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (this population is usually small in apoptosis studies).
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by MI-2 treatment.
Conclusion
The Menin-MLL inhibitor MI-2 effectively induces apoptosis in MLL-rearranged leukemia cells. The provided protocols offer a reliable method for quantifying the apoptotic effects of MI-2 using flow cytometry. This information is valuable for researchers and drug development professionals investigating novel targeted therapies for leukemia.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the MALT1 Complex and its Interaction with the Inhibitor MI-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a critical signaling molecule in the activation of lymphocytes and other immune cells. It functions as both a scaffold protein and a cysteine protease, playing a pivotal role in the nuclear factor-kappa B (NF-κB) signaling pathway. MALT1 forms a complex with B-cell lymphoma 10 (BCL10) and a Caspase recruitment domain-containing protein (CARD), such as CARD11 in lymphocytes, to form the CBM signalosome. This complex is essential for translating upstream antigen receptor signaling into downstream cellular responses, including cell proliferation, survival, and cytokine production. Given its central role in immunity and its association with certain types of lymphomas, MALT1 is a significant target for therapeutic intervention.
MI-2 is a small molecule inhibitor that irreversibly suppresses the protease function of MALT1. It has been shown to selectively inhibit the growth of MALT1-dependent lymphoma cell lines. Understanding the protein interactions of MALT1 and the mechanism of its inhibition by small molecules like MI-2 is crucial for the development of novel therapeutics.
These application notes provide detailed protocols for the co-immunoprecipitation (Co-IP) of the MALT1 protein complex to identify its interaction partners. As Co-IP is designed to study protein-protein interactions, it is not the appropriate method to demonstrate the binding of a small molecule like MI-2 to MALT1. Therefore, this document also briefly discusses alternative biophysical methods suitable for studying protein-small molecule interactions.
MALT1 Signaling Pathway
The MALT1 signaling cascade is initiated by antigen receptor stimulation, which leads to the phosphorylation of CARD11 (in lymphocytes). This triggers the assembly of the CBM complex, consisting of CARD11, BCL10, and MALT1. The formation of this complex is a prerequisite for MALT1's function as a scaffold and its proteolytic activity. As a scaffold, MALT1 recruits downstream signaling molecules, including TRAF6, an E3 ubiquitin ligase, which leads to the activation of the IKK complex and subsequent NF-κB activation. The protease activity of MALT1 further amplifies NF-κB signaling by cleaving and inactivating negative regulators of the pathway, such as A20 and RelB.
Co-Immunoprecipitation Protocol for MALT1 Complex
This protocol details the steps for immunoprecipitating the endogenous MALT1 protein complex from cell lysates to identify interacting proteins by subsequent analysis, such as mass spectrometry.
Materials and Reagents
-
Cell Lines: Human lymphoma cell lines (e.g., HBL-1, TMD8) or other appropriate cell lines expressing MALT1.
-
Antibodies:
-
Anti-MALT1 antibody (for immunoprecipitation)
-
Normal IgG from the same species as the IP antibody (negative control)
-
Antibodies against known MALT1 interactors (e.g., BCL10, CARD11) for positive control Western blotting.
-
-
Beads: Protein A/G magnetic beads or agarose (B213101) beads.
-
Buffers and Solutions:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Co-IP Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitor cocktails.
-
Wash Buffer: Co-IP Lysis Buffer with a lower concentration of detergent (e.g., 0.1% NP-40).
-
Elution Buffer: 0.1 M glycine-HCl pH 2.5 or 2x Laemmli sample buffer.
-
Neutralization Buffer: 1 M Tris-HCl pH 8.5 (if using glycine (B1666218) elution).
-
Experimental Workflow
Detailed Protocol
-
Cell Culture and Harvest:
-
Culture cells to a sufficient density (e.g., 1-5 x 10^7 cells per IP).
-
Harvest cells by centrifugation and wash the cell pellet twice with ice-cold PBS.
-
-
Cell Lysis:
-
Resuspend the cell pellet in an appropriate volume of ice-cold Co-IP Lysis Buffer (e.g., 1 mL per 1 x 10^7 cells).
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA).
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
To reduce non-specific binding, incubate the cell lysate with Protein A/G beads (20-30 µL of bead slurry per 1 mg of protein) for 1 hour at 4°C on a rotator.
-
Pellet the beads by centrifugation or using a magnetic stand and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
To the pre-cleared lysate, add the anti-MALT1 antibody (the optimal amount should be determined empirically, typically 1-5 µg per 1 mg of protein).
-
As a negative control, add an equivalent amount of normal IgG to a separate aliquot of lysate.
-
Incubate the lysate-antibody mixture for 2-4 hours or overnight at 4°C on a rotator.
-
-
Capture of Immune Complexes:
-
Add an appropriate amount of pre-washed Protein A/G beads to the lysate-antibody mixture.
-
Incubate for an additional 1-2 hours at 4°C on a rotator.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of ice-cold Wash Buffer. With each wash, resuspend the beads, incubate for 5 minutes, and then pellet.
-
-
Elution:
-
For Western Blot Analysis: Resuspend the washed beads in 30-50 µL of 2x Laemmli sample buffer and boil for 5-10 minutes to elute the proteins.
-
For Mass Spectrometry Analysis: Elute the proteins using a non-denaturing method if further functional assays are needed, or a denaturing method compatible with mass spectrometry. A common method is to use 50-100 µL of 0.1 M glycine-HCl, pH 2.5, for 5-10 minutes at room temperature. Immediately neutralize the eluate with 1/10th volume of 1 M Tris-HCl, pH 8.5.
-
-
Analysis:
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against MALT1 and expected interactors (e.g., BCL10, CARD11) to validate the Co-IP.
-
Mass Spectrometry: For unbiased identification of interaction partners, submit the eluted sample for analysis by mass spectrometry (e.g., LC-MS/MS).
-
Data Presentation: MALT1 Interacting Proteins
The following table summarizes potential MALT1 interacting proteins identified through co-immunoprecipitation followed by mass spectrometry from various studies. The quantitative data, such as spectral counts or fold-change, will vary depending on the specific experimental conditions and cell type used.
| Interacting Protein | Function in MALT1 Complex | Example Quantitative Data (Hypothetical) |
| BCL10 | Core component of the CBM complex, directly binds MALT1. | High spectral counts in MALT1 IP vs. IgG control. |
| CARD11 | Scaffolding protein that recruits BCL10 and MALT1 upon activation. | Enriched in MALT1 IP upon stimulation. |
| TRAF6 | E3 ubiquitin ligase recruited by MALT1 to activate IKK. | Increased association with MALT1 upon cell stimulation. |
| A20 (TNFAIP3) | Negative regulator of NF-κB, cleaved by MALT1. | May show transient or weak interaction. |
| RelB | Atypical NF-κB member, cleaved and inactivated by MALT1. | Interaction may be transient and difficult to capture. |
| HOIL-1/HOIP (LUBAC) | Components of the linear ubiquitin chain assembly complex. | Found in some MALT1 complex purifications. |
Studying the MALT1 and MI-2 Interaction
As MI-2 is a small molecule inhibitor, Co-IP is not a suitable method to demonstrate its direct binding to MALT1. Instead, biophysical and biochemical techniques are employed.
Methods to Validate MALT1-MI-2 Interaction
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to show direct binding between a protein and a small molecule. Studies have used HSQC (Heteronuclear Single Quantum Coherence) NMR to demonstrate that MI-2 directly interacts with the paracaspase domain of MALT1.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS can be used to confirm the covalent binding of an irreversible inhibitor like MI-2 to its target protein by detecting the mass shift of the modified protein.
-
In vitro Protease Activity Assays: The inhibitory effect of MI-2 on MALT1's proteolytic activity can be quantified using in vitro assays with a fluorogenic substrate. The IC50 value for MI-2 has been determined to be 5.84 µM.
Conclusion
The study of the MALT1 complex and its regulation is a dynamic area of research with significant implications for immunology and oncology. The co-immunoprecipitation protocol provided here offers a robust method for identifying and validating MALT1 protein interactors. For investigating the interaction of MALT1 with small molecule inhibitors such as MI-2, alternative techniques like NMR and mass spectrometry are required. A comprehensive understanding of both the protein-protein and protein-small molecule interactions involving MALT1 will be instrumental in the development of targeted therapies for diseases driven by aberrant MALT1 activity.
Measuring MALT1 Substrate Cleavage (A20, BCL10, RELB) after MI-2 Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a critical mediator in lymphocyte activation, functioning as both a scaffold protein and a cysteine protease.[1][2] Its proteolytic activity is implicated in various inflammatory diseases and cancers, making it a significant therapeutic target.[1][3] MALT1 cleaves several key substrates, including A20, B-cell lymphoma 10 (BCL10), and RELB, which are integral in regulating the NF-κB signaling pathway.[1][2] MI-2 is a small molecule inhibitor that irreversibly binds to the active site of MALT1, suppressing its protease function.[4][5] These application notes provide detailed protocols for measuring the cleavage of MALT1 substrates A20, BCL10, and RELB in response to treatment with the MALT1 inhibitor, MI-2.
MALT1 Signaling Pathway and Inhibition by MI-2
Antigen receptor stimulation triggers the formation of the CARD-BCL10-MALT1 (CBM) complex, which leads to the activation of MALT1's proteolytic function.[6][7] Activated MALT1 then cleaves its substrates, modulating downstream signaling pathways, most notably the NF-κB pathway.[2][6] The inhibitor MI-2 covalently binds to the active site cysteine (C464) of MALT1, thereby preventing substrate cleavage and subsequent downstream signaling events.[4]
Caption: MALT1 signaling pathway and the inhibitory action of MI-2.
Quantitative Data Summary
The following tables summarize key quantitative data for the use of MI-2 in studying MALT1 substrate cleavage.
Table 1: MI-2 Inhibitor Profile
| Parameter | Value | Reference |
| Target | MALT1 Paracaspase | [4][5] |
| Mechanism of Action | Irreversible, covalent binding to the active site | [4] |
| IC50 (Biochemical Assay) | Varies by assay conditions | [4] |
| Cellular Potency (NF-κB Reporter Assay) | Dose-dependent reduction | [4] |
Table 2: Recommended Antibody Dilutions for Western Blot
| Target Protein | Host Species | Supplier (Example) | Catalog # (Example) | Recommended Dilution |
| A20 | Rabbit | Cell Signaling Technology | 5630 | 1:1000 |
| Cleaved BCL10 | N/A | N/A | N/A | N/A |
| BCL10 (full-length) | Rabbit | Cell Signaling Technology | 4857 | 1:1000 |
| RELB | Rabbit | Cell Signaling Technology | 4922 | 1:1000 |
| β-Actin (Loading Control) | Mouse | Sigma-Aldrich | A5441 | 1:5000 |
| Note: Optimal antibody dilutions should be determined empirically by the end-user. |
Experimental Protocols
Protocol 1: Cell-Based MALT1 Substrate Cleavage Assay using Western Blot
This protocol details the steps for treating cells with the MALT1 inhibitor MI-2, preparing cell lysates, and performing a Western blot to detect the cleavage of MALT1 substrates A20, BCL10, and RELB.
Materials:
-
Cell Lines: Activated B-cell like diffuse large B-cell lymphoma (ABC-DLBCL) cell lines (e.g., HBL-1, OCI-Ly3) or other appropriate cell lines with constitutive MALT1 activity.[4][8]
-
Cell Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.[1]
-
MALT1 Inhibitor: MI-2 (dissolved in DMSO).
-
Proteasome Inhibitor (Optional): MG-132 (to facilitate visualization of cleavage products).[4][8]
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay: BCA Protein Assay Kit.
-
SDS-PAGE reagents: Acrylamide solutions, Laemmli buffer, etc.
-
Transfer Membranes: PVDF or nitrocellulose.
-
Blocking Buffer: 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies: See Table 2.
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Chemiluminescent Substrate: ECL substrate.
-
Imaging System: Digital Western blot imaging system.
References
- 1. benchchem.com [benchchem.com]
- 2. MALT1 substrate cleavage: what is it good for? - SFB 1054 - LMU Munich [sfb1054.med.uni-muenchen.de]
- 3. researchgate.net [researchgate.net]
- 4. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MALT1 small molecule inhibitors specifically suppress ABC-DLBCL in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Ways and waves of MALT1 paracaspase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Malt1-dependent RelB cleavage promotes canonical NF-κB activation in lymphocytes and lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Establishing MI-2 Resistant Cell Lines
Introduction
MI-2 is an irreversible small-molecule inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1).[1][2][3][4] MALT1 is a paracaspase that functions as a critical scaffold and protease in signaling pathways that lead to the activation of Nuclear Factor-κB (NF-κB).[5][6] In certain cancers, such as Activated B-Cell like (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL), constitutive MALT1 activity drives NF-κB signaling, promoting cell proliferation and survival.[7][8] MI-2 directly binds to and inhibits the protease function of MALT1, which in turn suppresses NF-κB activity, inhibits c-REL nuclear localization, and downregulates NF-κB target genes.[2][8]
The development of cell lines resistant to MI-2 is a critical tool for cancer research and drug development. These models are essential for elucidating the molecular mechanisms of acquired resistance, identifying potential bypass signaling pathways, and evaluating novel combination therapies to overcome treatment failure.[9] The most common method for generating drug-resistant cancer cell lines involves the long-term, continuous, or intermittent exposure of parental cells to gradually increasing concentrations of the therapeutic agent.[9][10] This process selects for cells that have acquired genetic or epigenetic alterations conferring a survival advantage in the presence of the drug.
This document provides a detailed protocol for the generation and characterization of MI-2 resistant cell lines.
Data Presentation
Table 1: In Vitro Activity of MI-2 in MALT1-Dependent Cell Lines
This table summarizes the reported half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values for MI-2 in various MALT1-dependent ABC-DLBCL cell lines. These values serve as a baseline for determining the starting concentrations for resistance development protocols.
| Cell Line | Assay Type | Value (μM) | Citation |
| HBL-1 | Growth Inhibition | 0.2 | [1][2][4] |
| TMD8 | Growth Inhibition | 0.5 | [1][2][4] |
| OCI-Ly3 | Growth Inhibition | 0.4 | [1][2][4] |
| OCI-Ly10 | Growth Inhibition | 0.4 | [1][2][4] |
| Recombinant MALT1 | Protease Inhibition | 5.84 | [1][2][3] |
Note: MALT1-independent cell lines (e.g., U2932, HLY-1) and GCB-DLBCL cell lines are inherently resistant to MI-2.[1][4]
Table 2: Example Parameters for Stepwise Resistance Induction
This table provides a general framework and example parameters for the dose-escalation strategy. The exact concentrations and timing will need to be empirically determined for each specific cell line.
| Parameter | Recommended Range/Value | Rationale |
| Initial Drug Concentration | IC10 - IC20 of the parental line | To minimize initial cell death and allow for adaptation.[9] |
| Dose Escalation Factor | 1.5 to 2.0-fold increase | A gradual increase to apply selective pressure without causing massive cell death.[9] |
| Culture Duration per Step | 2-4 weeks or until stable growth is achieved | Allows surviving cells to repopulate and adapt to the drug concentration. |
| Passage Confluency | 70% - 80% | Ensures cells are in a healthy, proliferative state before the next passage or dose increase.[9][11] |
| Total Duration | 6 - 18 months | The development of stable resistance is a lengthy process.[12] |
| Final Target Concentration | >10x the initial IC50 | To achieve a significant and stable resistance phenotype.[9] |
Visualizations
MALT1 Signaling Pathway and MI-2 Inhibition
Caption: Simplified MALT1-NF-κB signaling pathway and the inhibitory action of MI-2.
Experimental Workflow for Generating MI-2 Resistant Cell Lines
Caption: Workflow for the generation of MI-2 resistant cell lines via dose escalation.
Logical Flow for Resistance Confirmation
Caption: Logical process for the confirmation and quantification of drug resistance.
Experimental Protocols
Protocol 1: Determination of MI-2 IC50 in Parental Cell Lines
Objective: To determine the concentration of MI-2 that inhibits 50% of cell viability in the parental cell line. This is a crucial first step for establishing the baseline sensitivity and determining the starting concentration for resistance development.[13]
Materials:
-
Parental cell line of interest (e.g., HBL-1, TMD8)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)[10]
-
MI-2 inhibitor (powder)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well flat-bottom cell culture plates
-
Cell viability reagent (e.g., Cell Counting Kit-8 (CCK-8), CellTiter-Glo®)[13]
-
Microplate reader
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Prepare MI-2 Stock Solution: Dissolve MI-2 powder in DMSO to create a high-concentration stock solution (e.g., 10-20 mM). Store at -80°C.[2][4]
-
Cell Seeding: Harvest logarithmically growing cells and count them. Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium.[9][13] Incubate overnight to allow for cell adherence.
-
Prepare Drug Dilutions: Perform a serial dilution of the MI-2 stock solution in complete medium to prepare a range of concentrations. A common approach is a 2-fold or 3-fold dilution series spanning a wide range (e.g., 0.01 µM to 100 µM). Include a vehicle control (DMSO only), ensuring the final DMSO concentration is consistent across all wells and does not exceed 0.5%.[9]
-
Drug Treatment: Add 100 µL of the prepared MI-2 dilutions (or vehicle control) to the appropriate wells, resulting in a final volume of 200 µL. Each concentration should be tested in triplicate.
-
Incubation: Incubate the plate for 48-72 hours in a humidified incubator.[2]
-
Assess Cell Viability: Add the cell viability reagent to each well according to the manufacturer's instructions (e.g., add 10 µL of CCK-8 and incubate for 2-4 hours).[13]
-
Data Acquisition: Measure the absorbance or luminescence using a microplate reader at the appropriate wavelength.
-
Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control. b. Plot the percent viability against the log of the MI-2 concentration. c. Use a non-linear regression analysis (log(inhibitor) vs. normalized response -- variable slope) to determine the IC50 value.[9]
Protocol 2: Generation of MI-2 Resistant Cell Lines using Stepwise Dose Escalation
Objective: To select for and expand a population of cells that can survive and proliferate in the presence of high concentrations of MI-2.
Materials:
-
Parental cell line with known MI-2 IC50
-
Complete cell culture medium
-
MI-2 stock solution
-
Culture flasks (T-25 or T-75)
-
Cryopreservation medium (e.g., 90% FBS, 10% DMSO)
-
Liquid nitrogen storage
Procedure:
-
Initiate Resistance Induction: Start by culturing the parental cells in complete medium containing a low concentration of MI-2, typically the IC10-IC20 determined in Protocol 1.[9]
-
Culture and Maintenance: Maintain the cells under standard culture conditions. Initially, significant cell death may be observed. The surviving cells represent a more tolerant population.
-
Medium Changes: Change the medium every 2-3 days with fresh, drug-containing medium to maintain consistent selective pressure.[11]
-
Monitor and Passage: Monitor the cells for recovery and proliferation. When the cells reach 70-80% confluency and exhibit a stable growth rate, passage them into a new flask with the same concentration of MI-2.[9][11]
-
Cryopreserve Stocks: At each successful passage and stabilization at a given concentration, cryopreserve several vials of cells. This is a critical step to ensure you have a backup if the cells do not survive the next concentration increase.[11][14]
-
Stepwise Dose Increase: Once the cells are growing robustly at a given concentration, increase the MI-2 concentration by a factor of 1.5 to 2.0.[9][15]
-
Repeat Cycle: Repeat steps 2-6, gradually increasing the drug concentration over a prolonged period (many months). The time spent at each concentration may vary depending on how quickly the cells adapt.
-
Establishment of the Resistant Line: Continue this process until the cells can stably proliferate at a concentration that is significantly higher (e.g., >10-fold) than the initial parental IC50.
-
Stabilize the Final Line: Once the target concentration is reached, continuously culture the resistant cell line at this concentration for several passages (e.g., 8-10 passages) to ensure the resistance phenotype is stable.[14]
Protocol 3: Confirmation and Characterization of Resistance Phenotype
Objective: To quantitatively confirm that the newly generated cell line is resistant to MI-2 and to calculate the degree of resistance.
Procedure:
-
Culture Preparation: Culture both the parental cell line and the newly established MI-2 resistant cell line in drug-free medium for at least one passage prior to the experiment. This ensures that the observed differences in sensitivity are due to stable cellular changes rather than the immediate presence of the drug.
-
Perform IC50 Assay: Conduct a cell viability assay as described in Protocol 1 simultaneously for both the parental and the resistant cell lines. It is important to test both cell lines on the same plate to ensure identical experimental conditions.
-
Data Analysis: a. Calculate the IC50 value for both the parental (IC50_parental) and the resistant (IC50_resistant) cell lines. b. The dose-response curve for the resistant cell line should be right-shifted compared to the parental line.
-
Calculate Resistance Index (RI): Determine the degree of resistance by calculating the Resistance Index (also known as fold-resistance).
-
RI = IC50_resistant / IC50_parental
-
-
Confirm Stability: To determine if the resistance is stable, culture the resistant cell line in drug-free medium for an extended period (e.g., 1-3 months) and then re-determine the IC50.[13] A minimal change in the IC50 indicates a stable resistant phenotype.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rndsystems.com [rndsystems.com]
- 4. MALT1 inhibitor MI-2 | MALT | TargetMol [targetmol.com]
- 5. ashpublications.org [ashpublications.org]
- 6. What are MALT1 inhibitors and how do they work? [synapse.patsnap.com]
- 7. Identification of MALT1 feedback mechanisms enables rational design of potent antilymphoma regimens for ABC-DLBCL - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Establishment and characterization of a multi-drug resistant cell line for canine mammary tumors [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 15. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
MALT1 Inhibitor MI-2 Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the MALT1 inhibitor MI-2 in their experiments. This guide focuses on potential off-target effects to help users interpret their results accurately.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target activity of MI-2?
A1: MI-2 is an irreversible inhibitor of the Mucosa-Associated Lymphoid Tissue lymphoma translocation protein 1 (MALT1) paracaspase.[1][2] It directly binds to MALT1 and suppresses its proteolytic function, which is crucial for NF-κB signaling in certain immune cells.[2][3]
Q2: What is the reported potency of MI-2 against MALT1?
A2: The half-maximal inhibitory concentration (IC50) of MI-2 against MALT1 in cell-free assays is reported to be 5.84 µM.[1][2][4] However, in cell-based assays, it shows growth inhibition (GI50) in the sub-micromolar range for MALT1-dependent cell lines.[1][3]
Q3: Are there any known significant off-target effects of MI-2?
A3: Yes, a significant off-target effect of MI-2 is the direct inhibition of Glutathione Peroxidase 4 (GPX4).[5][6] This inhibition is independent of MALT1 and can induce a form of programmed cell death called ferroptosis.[5][6][7] This activity is attributed to the chloroacetamide moiety present in the structure of MI-2.[6]
Q4: I am observing cell death in my experiment, but it doesn't seem to be related to NF-κB inhibition. What could be the cause?
A4: The observed cell death could be due to the off-target inhibition of GPX4 by MI-2, leading to ferroptosis.[5][6] This is a distinct cell death pathway from apoptosis, which is typically associated with the inhibition of pro-survival NF-κB signaling. You can investigate markers of ferroptosis, such as lipid peroxidation, to confirm this.
Q5: How selective is MI-2 for MALT1 over other proteases?
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| Unexpected Cell Death in MALT1-independent cell lines | The cell line may be sensitive to ferroptosis induced by the off-target inhibition of GPX4 by MI-2. | 1. Test for markers of ferroptosis (e.g., lipid ROS with C11-BODIPY).2. Include a ferroptosis inhibitor (e.g., Ferrostatin-1, Liproxstatin-1) as a control to see if it rescues the phenotype.3. Use a structurally different MALT1 inhibitor that does not inhibit GPX4 to confirm if the effect is MALT1-dependent. |
| Discrepancy between biochemical and cellular assay results | MI-2's potency can differ between cell-free and cellular environments due to factors like cell permeability and off-target effects contributing to cellular phenotypes. | 1. Acknowledge the different potencies (IC50 vs. GI50).2. When assessing on-target effects in cells, use downstream markers of MALT1 activity (e.g., cleavage of CYLD or RelB) in addition to proliferation assays. |
| Inconsistent results with NF-κB reporter assays | The observed phenotype might be a combination of on-target (NF-κB inhibition) and off-target (ferroptosis) effects, confounding the interpretation of a general viability readout from the reporter assay. | 1. Normalize the reporter gene activity to a constitutively expressed control to account for cell death.2. Correlate reporter assay results with direct measurement of MALT1 substrate cleavage (e.g., Western blot for cleaved CYLD). |
| MI-2 shows activity in a system where MALT1 is not expected to be active | This strongly suggests an off-target effect. | 1. Investigate the GPX4/ferroptosis pathway as a primary candidate.2. Consider performing broader off-target profiling if the phenotype cannot be explained by GPX4 inhibition. |
Quantitative Data Summary
Table 1: On-Target Potency of MI-2 Against MALT1
| Assay Type | Parameter | Value | Cell Lines/Conditions |
| Cell-free | IC50 | 5.84 µM | Recombinant MALT1 |
| Cellular | GI50 | 0.2 µM | HBL-1 |
| Cellular | GI50 | 0.5 µM | TMD8 |
| Cellular | GI50 | 0.4 µM | OCI-Ly3 |
| Cellular | GI50 | 0.4 µM | OCI-Ly10 |
Data compiled from multiple sources.[1][2][3][4]
Table 2: Known Off-Target Activity of MI-2
| Off-Target | Effect | Mechanism | Note |
| GPX4 (Glutathione Peroxidase 4) | Inhibition, leading to ferroptosis | Direct, covalent binding via chloroacetamide moiety | Potency (IC50) not explicitly quantified in available literature, but the effect is well-documented.[5][6] |
Experimental Protocols
Protocol 1: Western Blot for MALT1 Substrate Cleavage
This protocol is to assess the on-target activity of MI-2 by measuring the cleavage of a known MALT1 substrate, such as CYLD.
-
Cell Culture and Treatment: Culture cells to the desired density (e.g., 1-2 x 10^6 cells/mL). Treat cells with varying concentrations of MI-2 or a vehicle control (e.g., DMSO) for the desired time (e.g., 24 hours).
-
Cell Lysis: Harvest cells by centrifugation and wash once with ice-cold PBS. Lyse the cell pellet in RIPA buffer containing protease and phosphatase inhibitors. Incubate on ice for 30 minutes with occasional vortexing. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.
-
SDS-PAGE and Transfer: Normalize protein concentrations and prepare samples with Laemmli buffer. Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel. After electrophoresis, transfer the separated proteins to a PVDF membrane.
-
Immunodetection:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the full-length and/or cleaved form of a MALT1 substrate (e.g., CYLD, RelB) overnight at 4°C. Also, probe for a loading control (e.g., β-actin).
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Use an ECL chemiluminescent substrate to detect the protein bands with a digital imaging system. A decrease in the full-length substrate and an increase in the cleaved fragment indicate MALT1 activity, which should be inhibited by MI-2.[8][9][10][11]
Protocol 2: NF-κB Reporter Assay
This assay measures the effect of MI-2 on the transcriptional activity of NF-κB.
-
Cell Seeding: Seed cells stably expressing an NF-κB-driven luciferase reporter construct into a 96-well plate at a density of approximately 5 x 10^4 cells per well. Allow cells to adhere overnight.
-
Compound Treatment: Pre-treat the cells with serial dilutions of MI-2 or a vehicle control for 1-2 hours.
-
Stimulation: Induce NF-κB activation by treating the cells with an appropriate stimulus (e.g., 10 ng/mL TNF-α) for 6 hours. Include an unstimulated control.
-
Cell Lysis and Luminescence Measurement:
-
Remove the medium and wash the cells with PBS.
-
Lyse the cells using a passive lysis buffer.
-
Add a luciferase assay reagent to each well.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis: Normalize the NF-κB-driven luciferase signal to a co-transfected control reporter (e.g., Renilla luciferase) to account for differences in cell number and transfection efficiency. Calculate the percent inhibition relative to the stimulated control.[12][13][14][15][16]
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA can be used to confirm the direct binding of MI-2 to its targets (MALT1 and potentially off-targets) in a cellular context.
-
Cell Treatment: Treat intact cells with MI-2 or a vehicle control at a desired concentration and incubate to allow for target engagement.
-
Heating: Aliquot the treated cell suspension into PCR tubes and heat them to a range of different temperatures in a PCR cycler for a set time (e.g., 3 minutes). This creates a temperature gradient to determine the melting point of the target protein.
-
Cell Lysis and Protein Extraction: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
Protein Detection: Analyze the amount of soluble target protein remaining at each temperature by Western blot or other quantitative protein detection methods.
-
Data Analysis: Plot the amount of soluble protein against the temperature. A shift in the melting curve to a higher temperature in the MI-2-treated samples compared to the control indicates that MI-2 has bound to and stabilized the protein.[17][18][19][20][21]
Visualizations
Caption: On-target effect of MI-2 on the MALT1 signaling pathway.
Caption: Off-target effect of MI-2 leading to ferroptosis via GPX4 inhibition.
Caption: Troubleshooting workflow for MI-2 experimental results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. pnas.org [pnas.org]
- 6. This compound induces ferroptosis by direct targeting of GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. MALT1-Dependent Cleavage of HOIL1 Modulates Canonical NF-κB Signaling and Inflammatory Responsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 11. api.unil.ch [api.unil.ch]
- 12. benchchem.com [benchchem.com]
- 13. indigobiosciences.com [indigobiosciences.com]
- 14. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 15. resources.amsbio.com [resources.amsbio.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. annualreviews.org [annualreviews.org]
- 20. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
Frequently Asked Questions (FAQs) & Troubleshooting
Welcome to the Technical Support Center for investigating MI-2-induced ferroptosis. This resource provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.
This section addresses common issues and questions that may arise during experiments investigating MI-2 as an inducer of ferroptosis via GPX4 inhibition.
Q1: What is the primary mechanism by which MI-2 induces ferroptosis?
A1: MI-2 induces ferroptosis through the direct inhibition of Glutathione (B108866) Peroxidase 4 (GPX4). While initially identified as a MALT1 inhibitor, studies have shown that MI-2's ferroptosis-inducing effect is independent of its action on MALT1. MI-2 contains a chloroacetamide moiety that covalently binds to and inhibits GPX4, leading to an accumulation of lipid peroxides and subsequent iron-dependent cell death known as ferroptosis.
Q2: My cells are not dying after treatment with MI-2. What are the possible reasons?
A2: Several factors could contribute to a lack of MI-2-induced cell death. Consider the following troubleshooting steps:
-
Cell Line Sensitivity: Not all cell lines are equally sensitive to ferroptosis. We recommend including a positive control cell line known to be sensitive, such as HT-1080 or Huh7 cells.
-
MI-2 Concentration and Incubation Time: Ensure you are using an appropriate concentration range and incubation time. Cell death induced by MI-2 is dose- and time-dependent. Titrate MI-2 concentrations (e.g., 1-20 µM) and perform a time-course experiment (e.g., 12, 24, 48 hours).
-
Culture Conditions: The composition of your cell culture medium can influence GPX4 expression and ferroptosis sensitivity. For instance, selenium concentration is a critical factor for GPX4 expression. Ensure consistent and appropriate media formulation.
-
Compound Integrity: Verify the integrity and purity of your MI-2 compound. Improper storage may lead to degradation.
-
GPX4 Expression Levels: Your cell line may have very high endogenous levels of GPX4, making it more resistant. Confirm GPX4 protein levels via Western blot.
Q3: How can I confirm that the cell death I'm observing is indeed ferroptosis?
A3: To confirm that MI-2 is inducing ferroptosis, you should perform rescue experiments. Co-treatment of your cells with MI-2 and specific inhibitors of ferroptosis should prevent cell death.
-
Iron Chelators: Use iron chelators like Deferoxamine (DFO) or Ciclopirox Olamine (CPX). Since ferroptosis is an iron-dependent process, chelating iron will inhibit it.
-
Lipid Peroxidation Inhibitors: Use radical-trapping antioxidants that specifically inhibit lipid peroxidation, such as Ferrostatin-1 (Fer-1) or Liproxstatin-1 (Lip-1).
Q4: I'm having trouble with my Western blot for GPX4. The bands are weak or I see multiple bands. What should I do?
A4: Western blotting for GPX4 can be challenging. Here are some troubleshooting tips:
-
Low Signal:
-
Protein Load: Ensure you are loading a sufficient amount of protein lysate (at least 20-30 µg of whole-cell extract is recommended).
-
Antibody Dilution: Optimize the primary antibody concentration. Start with the manufacturer's recommended dilution and perform a titration to find the optimal concentration.
-
Low Endogenous Expression: The cell line you are using might have low endogenous GPX4 expression. Use a positive control lysate from a cell line known to express GPX4 at high levels.
-
Transfer Efficiency: Confirm successful protein transfer from the gel to the membrane using a reversible stain like Ponceau S. Small proteins like GPX4 (~22 kDa) can sometimes transfer through the membrane. Consider using a smaller pore size membrane (0.2 µm) or optimizing transfer time.
-
-
Multiple Bands:
-
Protein Degradation: Add protease inhibitors to your lysis buffer and keep samples on ice to prevent degradation, which can appear as lower molecular weight bands.
-
Non-Specific Antibody Binding: Optimize blocking conditions (e.g., 5% non-fat milk or BSA for 1 hour) and ensure sufficient washing steps. Run a secondary antibody-only control to check for non-specific binding of the secondary antibody.
-
Post-Translational Modifications: GPX4 can undergo modifications that may alter its migration on the gel. Consult the literature for potential modifications in your experimental system.
-
Q5: How can I directly measure the inhibitory effect of MI-2 on GPX4 activity?
A5: You can measure GPX4 activity using a cell-free enzymatic assay. This typically involves incubating purified recombinant GPX4 with MI-2 and then measuring the enzyme's ability to reduce a substrate like phosphatidylcholine hydroperoxide (PCOOH) in the presence of glutathione (GSH). The activity can be monitored indirectly by coupling the reaction to glutathione reductase (GR) and measuring the consumption of NADPH at 340 nm. Commercially available GPX4 activity assay kits can also be used.
Quantitative Data Summary
The following table summarizes key quantitative data related to MI-2 and other relevant compounds used in ferroptosis research.
| Compound | Target(s) | IC50 / Effective Concentration | Cell Lines Tested | Reference |
| MI-2 | MALT1, GPX4 | ~2.1 µM (MALT1), 5-10 µM (Ferroptosis Induction) | MEFs, Huh7, SK-HEP-1 | |
| RSL3 | GPX4 | 100-500 nM | MEFs, Huh7, HT-1080 | |
| ML210 | GPX4 | ~100-200 nM | MEFs, Huh7 | |
| Liproxstatin-1 | Ferroptosis Inhibitor | ~1 µM | MEFs, Huh7, SK-HEP-1 | |
| Ferrostatin-1 | Ferroptosis Inhibitor | ~1-4 µM | HT-22, BEAS-2B | |
| Deferoxamine (DFO) | Iron Chelator | ~50-100 µM | HT-1080, BEAS-2B |
Signaling Pathways and Workflows
The following diagrams illustrate the key molecular pathway, a standard experimental workflow, and a troubleshooting guide for studying MI-2-induced ferroptosis.
Caption: Signaling pathway of MI-2-induced ferroptosis via direct GPX4 inhibition.
Caption: Experimental workflow for confirming MI-2-induced ferroptosis.
Caption: Troubleshooting logic for experiments where MI-2 fails to induce cell death.
Detailed Experimental Protocols
Here are detailed methodologies for key experiments to study MI-2-induced ferroptosis.
Cell Viability Assay for Ferroptosis
This protocol is used to quantify cell death induced by MI-2 and to confirm its ferroptotic nature using inhibitors.
-
Materials:
-
Cells of interest (e.g., Huh7, HT-1080)
-
96-well cell culture plates
-
Complete culture medium
-
MI-2, RSL3 (positive control), Liproxstatin-1 or Ferrostatin-1, Deferoxamine (DFO)
-
Cell viability reagent (e.g., WST-1, CCK-8, or PrestoBlue)
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 2,500–10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of MI-2 and RSL3 in complete medium.
-
For rescue experiments, prepare medium containing MI-2 plus a ferroptosis inhibitor (e.g., 1 µM Liproxstatin-1 or 50 µM DFO).
-
Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (e.g., DMSO) wells as a negative control.
-
Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.
-
Add 10 µL of WST-1 or CCK-8 reagent to each well and incubate for 1-3 hours at 37°C, or as per the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1/CCK-8) using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Lipid Peroxidation Assay
This assay directly measures the accumulation of lipid reactive oxygen species (ROS), a key hallmark of ferroptosis.
-
Materials:
-
Cells of interest cultured on glass coverslips or in multi-well plates
-
Fluorescent lipid peroxidation sensor (e.g., BODIPY™ 581/591 C11 or Liperfluo)
-
MI-2 and control compounds
-
Live-cell imaging medium or PBS
-
Fluorescence microscope or flow cytometer
-
-
Procedure:
-
Treat cells with MI-2, vehicle, or MI-2 plus Ferrostatin-1 for the desired time (e.g., 12-24 hours).
-
At the end of the treatment, wash the cells once with PBS.
-
Incubate the cells with the lipid peroxidation sensor (e.g., 2 µM BODIPY C11) in serum-free medium for 30 minutes at 37°C, protected from light.
-
Wash the cells twice with PBS to remove the excess probe.
-
Add fresh medium or PBS to the cells.
-
Immediately analyze the cells.
-
Fluorescence Microscopy: Capture images using appropriate filter sets. The BODIPY C11 probe shifts its fluorescence emission from red to green upon oxidation.
-
Flow Cytometry: Harvest the cells by trypsinization, resuspend in PBS, and analyze on a flow cytometer, measuring the shift in fluorescence in the appropriate channel (e.g., FITC for green fluorescence).
-
-
In Vitro GPX4 Activity Assay
This protocol assesses the direct inhibitory effect of MI-2 on GPX4 enzymatic activity. It is an indirect assay that measures the consumption of NADPH.
-
Materials:
-
Purified recombinant human GPX4
-
MI-2, RSL3 (positive control inhibitor)
-
GPX4 Assay Buffer (e.g., Tris-HCl buffer with EDTA)
-
Reduced Glutathione (GSH)
-
Glutathione Reductase (GR)
-
NADPH
-
GPX4 substrate (e.g., Cumene Hydroperoxide or PCOOH)
-
UV-transparent 96-well plate
-
Spectrophotometer capable of reading absorbance at 340 nm
-
-
Procedure:
-
Prepare a reaction master mix containing assay buffer, GSH, GR, and NADPH.
-
In the wells of a 96-well plate, add purified GPX4 enzyme.
-
Add different concentrations of MI-2, RSL3, or vehicle (DMSO) to the wells. Include "blank" wells with no GPX4.
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Add the master mix to all wells.
-
Initiate the enzymatic reaction by adding the GPX4 substrate (e.g., Cumene Hydroperoxide).
-
Immediately begin measuring the decrease in absorbance at 340 nm every minute for 10-20 minutes. The rate of NADPH consumption is directly proportional to GPX4 activity.
-
Calculate the rate of reaction (ΔA340/min) for each condition and determine the percent inhibition caused by MI-2.
-
Technical Support Center: Optimizing MI-2 Concentration for Cell Viability Assays
Welcome to the technical support center for optimizing the use of MI-2 in your cell viability assays. This resource provides detailed answers to frequently asked questions and troubleshooting guidance to help you achieve reliable and reproducible results in your research.
Frequently Asked Questions (FAQs)
Q1: What is MI-2, and which target is it designed for?
A1: MI-2 is a small molecule inhibitor. It's important to note that the designation "MI-2" can refer to two distinct compounds with different targets:
-
Menin-MLL Inhibitor MI-2 : This is a potent and selective inhibitor of the interaction between Menin and Mixed Lineage Leukemia (MLL) protein.[1] It is commonly used in research for MLL-rearranged acute leukemias.[1] It works by disrupting the Menin-MLL complex, which is crucial for the oncogenic activity of MLL fusion proteins, leading to the downregulation of target genes like HOXA9 and MEIS1, thereby inhibiting cell proliferation and inducing apoptosis.[1][2][3]
-
MALT1 Inhibitor MI-2 : This compound is an inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1) protease.[4] It has an IC50 of 5.84 μM and is used in studies related to MALT1-dependent lymphomas.[4]
This guide will focus on the Menin-MLL Inhibitor MI-2 due to its direct application in cell proliferation and viability studies in leukemia models.
Q2: What is the mechanism of action for Menin-MLL inhibitor MI-2?
A2: Menin-MLL inhibitor MI-2 is a competitive inhibitor that physically blocks the interaction between Menin and MLL.[1] In leukemias with MLL gene rearrangements, MLL fusion proteins aberrantly recruit the Menin protein to chromatin. This complex is essential for upregulating the expression of genes such as HOXA9 and MEIS1, which drive leukemic cell proliferation and block differentiation.[2][3] By disrupting this critical interaction, MI-2 effectively inhibits the leukemogenic activity of MLL fusion proteins, leading to cell cycle arrest, apoptosis, and cellular differentiation.[2][5][6]
Q3: How should I dissolve and store MI-2?
A3: MI-2 is soluble in Dimethyl Sulfoxide (DMSO) at a concentration of 75 mg/mL (199.7 mM).[5] For cell culture experiments, it is recommended to prepare a high-concentration stock solution in anhydrous, sterile DMSO. This stock solution should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.[4] When preparing working dilutions for your assay, the final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Q4: What is a typical starting concentration range for MI-2 in a cell viability assay?
A4: The optimal concentration of MI-2 is highly dependent on the cell line being tested. For MLL-rearranged leukemia cell lines, which are the primary targets, a good starting range for a dose-response experiment is from 0.1 µM to 100 µM.[1][7] Published studies have shown GI₅₀ (concentration for 50% growth inhibition) values typically fall between 5 µM and 20 µM for sensitive cell lines after 72 hours of treatment.[1][2] It is always recommended to perform a broad dose-response curve to determine the optimal range for your specific experimental conditions.
Data Presentation
Table 1: Reported Growth Inhibition (GI₅₀) Values for MI-2
The following table summarizes published GI₅₀ values for MI-2 in various human MLL-rearranged leukemia cell lines, providing a reference for expected potency.
| Cell Line | MLL Translocation | Incubation Time | GI₅₀ (µM) | Reference |
| KOPN-8 | MLL-ENL | 72 hours | 7.2 | [1][2] |
| ML-2 | MLL-AF6 | 72 hours | 8.7 | [1][2] |
| MV4;11 | MLL-AF4 | 72 hours | 9.5 | [1][2] |
| MonoMac6 | MLL-AF9 | 72 hours | 18 | [1][2] |
Signaling Pathway Visualization
Caption: The Menin-MLL signaling pathway and the inhibitory action of MI-2.
Experimental Protocols
Protocol 1: Determining Cell Viability and GI₅₀ using an MTT Assay
This protocol outlines the steps for assessing the effect of MI-2 on the viability of adherent or suspension cancer cell lines using a tetrazolium-based (MTT) assay.[7][8][9]
Materials:
-
Target cell line (e.g., MV4;11)
-
Complete cell culture medium
-
MI-2 stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂.
-
-
MI-2 Treatment:
-
Prepare serial dilutions of MI-2 in complete medium from the stock solution. A typical final concentration range to test is 0.1 µM to 100 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest MI-2 dose.
-
For adherent cells, carefully aspirate the old medium. For suspension cells, add the treatment directly. Add 100 µL of the MI-2 dilutions or vehicle control to the appropriate wells.
-
Incubate for the desired treatment period (e.g., 48, 72, or 96 hours).
-
-
MTT Addition:
-
After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium. For adherent cells, aspirate gently. For suspension cells, centrifuge the plate first (e.g., 300 x g for 5 minutes) and then aspirate.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Mix gently on an orbital shaker for 5-10 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control after subtracting the blank reading.
-
Protocol 2: Measuring MI-2-Induced Apoptosis with Caspase-Glo® 3/7 Assay
This protocol provides a method to quantify apoptosis by measuring the activity of caspases 3 and 7, which are key executioner caspases.[10][11][12]
Materials:
-
Target cell line
-
Complete cell culture medium
-
MI-2 stock solution
-
96-well white-walled, opaque plates (for luminescence assays)
-
Caspase-Glo® 3/7 Assay System (or equivalent)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well white-walled plate at the desired density in 100 µL of medium.
-
Allow cells to attach overnight (if adherent).
-
Treat cells with serial dilutions of MI-2 and a vehicle control as described in the MTT protocol.
-
Incubate for a period known to induce apoptosis (e.g., 24 or 48 hours).
-
-
Assay Reagent Preparation:
-
Luminescent Reaction:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[11]
-
Mix the contents of the wells by placing the plate on an orbital shaker for 30-60 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light, to allow the luminescent signal to stabilize.[11]
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
The resulting luminescent signal is proportional to the amount of caspase 3/7 activity.
-
Experimental Workflow Visualization
Caption: A generalized workflow for a cell viability assay using MI-2.
Troubleshooting Guide
Problem 1: No significant decrease in cell viability, even at high concentrations of MI-2.
| Potential Cause | Suggested Solution |
| Cell Line Insensitivity | Confirm that your cell line has an MLL rearrangement. MI-2 is most effective in this context.[1] Cell lines without this dependency will be significantly less sensitive.[3] |
| Compound Degradation | Ensure the MI-2 stock solution has been stored correctly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| Insufficient Incubation Time | The effects of MI-2 on cell proliferation are often time-dependent.[2] Extend the incubation period to 72 or 96 hours to allow for sufficient time to observe an effect. |
| Sub-optimal Cell Health | Ensure cells are healthy and in the logarithmic growth phase at the time of treatment. Stressed or senescent cells may respond differently.[14] |
Problem 2: High variability between replicate wells.
| Potential Cause | Suggested Solution |
| Inaccurate Pipetting | Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions like cell suspensions or DMSO stocks.[14] |
| Uneven Cell Seeding | Thoroughly resuspend cells before seeding to ensure a uniform cell number in each well. Avoid letting cells settle in the reservoir. |
| "Edge Effect" | Evaporation from the outer wells of a 96-well plate can concentrate media components and affect cell growth. To mitigate this, fill the perimeter wells with sterile PBS or media and do not use them for experimental samples.[15] |
| Compound Precipitation | MI-2 may precipitate if the final DMSO concentration is too low or the compound's solubility limit in the medium is exceeded. Visually inspect wells for precipitation after adding the compound. |
Problem 3: MI-2 precipitates in the cell culture medium.
| Potential Cause | Suggested Solution |
| Solubility Limit Exceeded | The desired concentration may be too high for the aqueous cell culture medium. Perform a solubility test in your specific medium.[16] |
| Low Final DMSO Concentration | While the final DMSO concentration should be low to avoid toxicity, it must be sufficient to keep the compound in solution. Ensure the final DMSO concentration is consistent across all treatments, typically between 0.1% and 0.5%. |
| Interaction with Media Components | Serum proteins and other components in the medium can affect compound solubility.[17] If possible, test solubility in serum-free vs. serum-containing media. |
Troubleshooting Logic Visualization
Caption: A decision tree for troubleshooting common MI-2 assay issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 11. ulab360.com [ulab360.com]
- 12. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.com]
- 13. promega.com [promega.com]
- 14. biocompare.com [biocompare.com]
- 15. marinbio.com [marinbio.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
MI-2 MALT1 inhibitor solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common solubility and stability issues encountered when working with the MALT1 inhibitor, MI-2.
Frequently Asked Questions (FAQs)
Q1: What is MI-2 and what is its mechanism of action?
MI-2 is a cell-permeable, irreversible small molecule inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1).[1] MALT1 is a paracaspase that plays a critical role in the activation of NF-κB signaling downstream of the T-cell receptor (TCR) and B-cell receptor (BCR).[2] MI-2 binds directly to MALT1 and suppresses its protease function, leading to a decrease in NF-κB activity and inhibition of cell proliferation in MALT1-dependent cancer cells.[1]
Q2: What are the primary solvents for dissolving MI-2?
MI-2 is a hydrophobic compound with limited aqueous solubility. The recommended primary solvents for preparing stock solutions are Dimethyl Sulfoxide (DMSO) and Ethanol.
Q3: What are the recommended storage conditions for MI-2?
For long-term storage, MI-2 powder should be stored at -20°C for up to three years. Stock solutions in DMSO can be stored at -80°C for up to one year. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Q4: I am observing precipitation when I add my MI-2 stock solution to my aqueous cell culture medium. What is causing this?
This is a common issue with hydrophobic compounds like MI-2 and is often referred to as "crashing out." It occurs when the compound's concentration exceeds its solubility limit in the aqueous environment of the cell culture medium upon dilution of the DMSO stock. Several factors can contribute to this, including the final concentration of MI-2, the concentration of DMSO in the final solution, the temperature of the medium, and interactions with media components.
Q5: How can I prevent my MI-2 from precipitating in my cell culture experiments?
Several strategies can be employed to prevent precipitation. These include:
-
Lowering the final concentration of MI-2: Determine the optimal, non-precipitating concentration through a solubility test.
-
Minimizing the final DMSO concentration: While DMSO aids in solubility, high concentrations can be toxic to cells. Aim for a final DMSO concentration of 0.5% or lower.
-
Using pre-warmed media: Adding the MI-2 stock to cell culture medium that has been pre-warmed to 37°C can improve solubility.
-
Serial dilutions: Instead of a single large dilution, perform serial dilutions of the stock solution in pre-warmed medium.
-
Gentle mixing: Add the MI-2 stock solution dropwise while gently vortexing or swirling the medium to ensure rapid and even dispersion.
Data Presentation
Table 1: Solubility of MI-2 in Common Solvents
| Solvent | Maximum Solubility (Concentration) | Maximum Solubility (mg/mL) | Reference(s) |
| DMSO | ≥ 100 mM | ≥ 46 mg/mL | [3] |
| DMSO | 91 mg/mL (199.68 mM) | 91 mg/mL | [4] |
| DMSO | 33 mg/ml | 33 mg/ml | |
| Ethanol | 20 mM | 9.1 mg/mL | [1][5] |
| Ethanol | 50 mM | Not Specified | [1] |
| Ethanol | 16 mg/ml | 16 mg/ml | |
| DMSO:PBS (pH 7.2) (1:3) | Not Specified | 0.25 mg/ml |
Table 2: Storage and Stability of MI-2
| Form | Storage Temperature | Duration | Reference(s) |
| Powder | +4°C | Up to 12 months | [1] |
| Powder | -20°C | 3 years | [3] |
| In Solvent (DMSO) | -20°C | 1 year | [3] |
| In Solvent (DMSO) | -80°C | 2 years | [6] |
| In Solvent (DMSO) | -80°C | 1 year | [5] |
Experimental Protocols
Protocol 1: Preparation of MI-2 Stock and Working Solutions
Objective: To prepare a concentrated stock solution of MI-2 in DMSO and subsequently dilute it to a working concentration in cell culture medium with minimal precipitation.
Materials:
-
MI-2 powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, pre-warmed (37°C) complete cell culture medium
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Stock Solution Preparation (e.g., 10 mM in DMSO):
-
Aseptically weigh the required amount of MI-2 powder. The molecular weight of MI-2 is 455.72 g/mol .
-
Add the appropriate volume of sterile DMSO to achieve the desired concentration (e.g., for 1 mg of MI-2, add 219.4 µL of DMSO for a 10 mM solution).
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes and store at -80°C.
-
-
Working Solution Preparation (e.g., 10 µM in Cell Culture Medium):
-
Thaw an aliquot of the 10 mM MI-2 stock solution at room temperature.
-
Pre-warm the complete cell culture medium to 37°C.
-
To minimize precipitation, perform a serial dilution. First, prepare an intermediate dilution (e.g., 1 mM) by adding 10 µL of the 10 mM stock to 90 µL of pre-warmed medium. Mix gently.
-
Prepare the final 10 µM working solution by adding 10 µL of the 1 mM intermediate dilution to 990 µL of pre-warmed medium.
-
Add the diluted MI-2 to the medium dropwise while gently swirling the tube or plate.
-
Visually inspect the final solution for any signs of precipitation before adding it to your cells.
-
Protocol 2: Cell-Based MALT1 Substrate Cleavage Assay by Western Blot
Objective: To assess the inhibitory activity of MI-2 on MALT1-mediated cleavage of its substrates (e.g., CYLD, RelB) in a cellular context.
Materials:
-
MALT1-dependent cell line (e.g., HBL-1, TMD8)
-
Complete cell culture medium
-
MI-2 working solutions at various concentrations
-
Vehicle control (DMSO in medium)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against a MALT1 substrate (e.g., anti-CYLD, anti-RelB) and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment:
-
Seed the cells at an appropriate density in a multi-well plate.
-
Allow the cells to adhere or stabilize for 24 hours.
-
Treat the cells with a range of MI-2 concentrations (and a vehicle control) for the desired time period (e.g., 24-48 hours).
-
-
Cell Lysis:
-
Harvest the cells and wash them with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice.
-
Clarify the lysates by centrifugation to remove cellular debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with primary antibodies against the MALT1 substrate and the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate.
-
-
Data Analysis:
-
Compare the band intensities of the full-length and cleaved forms of the MALT1 substrate across the different MI-2 concentrations. A decrease in the cleaved fragment in MI-2-treated samples indicates inhibition of MALT1 activity.
-
Visualizations
Caption: MALT1 Signaling Pathway and Inhibition by MI-2.
Caption: Experimental Workflow for a Cell-Based MI-2 Assay.
Caption: Troubleshooting Logic for MI-2 Precipitation Issues.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. In Vitro Plasma Stability, Permeability and Solubility of Mercaptoacetamide Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Mi-2 Ab - Cayuga Health Test Catalog [cayugamedlab.testcatalog.org]
- 6. mttlab.eu [mttlab.eu]
Technical Support Center: Controlling for MI-2 Induced Ferroptosis in Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the MALT1 inhibitor MI-2 and its induction of ferroptosis.
Frequently Asked Questions (FAQs)
Q1: What is MI-2 and what is its primary target?
MI-2 is a small molecule inhibitor of Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1), a paracaspase involved in NF-κB signaling.[1][2] It was initially developed as an irreversible inhibitor of MALT1's proteolytic activity.[1]
Q2: How does MI-2 induce cell death?
While MI-2 does inhibit MALT1, recent studies have shown that it primarily induces a form of regulated cell death called ferroptosis.[1][3][4] This occurs through the direct, covalent inhibition of Glutathione (B108866) Peroxidase 4 (GPX4), a key enzyme that protects cells from lipid peroxidation.[3][5] The ferroptosis-inducing effect of MI-2 is independent of its MALT1 inhibitory activity.[3][5]
Q3: Does MI-2 have other off-target effects, for example, on METTL3?
Current literature on MI-2 focuses on its on-target activity against MALT1 and its off-target inhibition of GPX4.[3][4][5] There is no evidence to suggest that MI-2 directly inhibits the N6-methyladenosine (m6A) RNA methyltransferase METTL3. However, to definitively rule out off-target effects on METTL3 in your specific experimental system, you can perform a METTL3 activity assay.
Q4: What are the key indicators of ferroptosis induced by MI-2?
The key indicators of MI-2-induced ferroptosis include:
-
Increased lipid peroxidation.
-
Depletion of glutathione (GSH).
-
Decreased GPX4 activity.
-
Rescue of cell death by ferroptosis inhibitors (e.g., Ferrostatin-1, Liproxstatin-1) and iron chelators (e.g., Deferoxamine).[2]
Troubleshooting Guide
This guide will help you troubleshoot common issues and design experiments to control for the dual inhibitory effects of MI-2 on MALT1 and GPX4.
Problem 1: Is the observed cell death in my experiment caused by MALT1 inhibition or GPX4 inhibition?
Solution:
To differentiate between these two effects, you should use a combination of control compounds.
-
Negative Control for Ferroptosis Induction: Use a highly potent and selective MALT1 inhibitor that does not induce ferroptosis, such as MLT-985 .[3][5] If MLT-985 does not induce cell death in your system at concentrations that effectively inhibit MALT1, it strongly suggests that the cell death observed with MI-2 is due to its off-target effect on GPX4.
-
Positive Control for Ferroptosis Induction: Use a known GPX4 inhibitor that does not inhibit MALT1, such as RSL3 .[3][5] MI-2 and RSL3 share a chloroacetamide moiety responsible for the covalent inhibition of GPX4.[3][5]
-
Rescue Experiments: Treat cells with MI-2 in the presence of a ferroptosis inhibitor like Ferrostatin-1 (Fer-1) or an iron chelator like Deferoxamine (DFO) .[2] If these compounds rescue the cell death phenotype, it confirms that ferroptosis is the mechanism of action.
Problem 2: How can I confirm that MI-2 is inhibiting MALT1 and GPX4 in my cells?
Solution:
You can perform specific activity assays for each enzyme.
-
MALT1 Activity Assay: Measure the proteolytic activity of MALT1 in cell lysates using a fluorogenic substrate like Ac-LRSR-AMC . A decrease in fluorescence upon treatment with MI-2 indicates MALT1 inhibition.
-
GPX4 Activity Assay: Measure the activity of GPX4 in cell lysates. A decrease in GPX4 activity after MI-2 treatment confirms target engagement.
-
Lipid Peroxidation Assay: A key downstream effect of GPX4 inhibition is the accumulation of lipid reactive oxygen species (ROS). You can measure this using the fluorescent probe C11-BODIPY(581/591) . An increase in the oxidized green fluorescence signal indicates lipid peroxidation.
Quantitative Data
| Compound | Target(s) | IC50 | Effect on Ferroptosis | Reference |
| MI-2 | MALT1, GPX4 | MALT1: 2.1 µM | Induces | [3] |
| GPX4: N/A | ||||
| MLT-985 | MALT1 (selective) | 3.6 nM | Does not induce | [3] |
| RSL3 | GPX4 (selective) | Varies by cell line | Induces | [3][5] |
Experimental Protocols
MALT1 Protease Activity Assay
This protocol is based on the cleavage of a fluorogenic substrate.
Materials:
-
Cell lysate from treated and untreated cells
-
MALT1 assay buffer: 50 mM HEPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.9 M sodium citrate, pH 7.5
-
Fluorogenic substrate: Ac-LRSR-AMC (10 mM stock in DMSO)
-
384-well black plates
-
Fluorescence microplate reader (Excitation: 355-380 nm, Emission: 460 nm)
Procedure:
-
Prepare cell lysates from control and MI-2-treated cells.
-
Determine the protein concentration of each lysate.
-
In a 384-well plate, add a standardized amount of protein from each lysate to the MALT1 assay buffer.
-
Add Ac-LRSR-AMC to a final concentration of 50 µM.
-
Incubate the plate at 37°C.
-
Measure the fluorescence intensity at regular intervals (e.g., every 15 minutes) for 1-2 hours.
-
Calculate the rate of substrate cleavage (increase in fluorescence over time) to determine MALT1 activity.
Cellular GPX4 Activity Assay
This protocol is based on the principles of coupled enzyme assays that measure the consumption of NADPH.
Materials:
-
Cell lysate from treated and untreated cells
-
GPX4 assay buffer: 100 mM Tris-HCl, 2 mM EDTA, pH 8.0
-
Glutathione Reductase (GR)
-
Reduced Glutathione (GSH)
-
NADPH
-
Phosphatidylcholine hydroperoxide (PCOOH) as a GPX4-specific substrate
-
96-well UV-transparent plate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare cell lysates in GPX4 assay buffer.
-
In a 96-well plate, prepare a reaction mixture containing cell lysate, GR, GSH, and NADPH.
-
Initiate the reaction by adding PCOOH.
-
Immediately measure the decrease in absorbance at 340 nm over time. The rate of NADPH consumption is proportional to GPX4 activity.
-
Include a control without the cell lysate to measure the non-enzymatic oxidation of NADPH.
Lipid Peroxidation Assay using C11-BODIPY(581/591)
This protocol uses a ratiometric fluorescent probe to detect lipid peroxidation.
Materials:
-
Cells cultured in appropriate plates for microscopy or flow cytometry
-
C11-BODIPY(581/591) (10 mM stock in DMSO)
-
Hank's Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence microscope or flow cytometer with appropriate filters for green (oxidized) and red (reduced) fluorescence
Procedure:
-
Treat cells with MI-2, controls (e.g., RSL3), and co-treatments with Ferrostatin-1 for the desired time.
-
Incubate the cells with 1-2 µM C11-BODIPY(581/591) in cell culture media for 30-60 minutes at 37°C.
-
Wash the cells twice with HBSS.
-
Analyze the cells using either fluorescence microscopy or flow cytometry.
-
Microscopy: Capture images in both the green (e.g., FITC filter set) and red (e.g., Texas Red filter set) channels. An increase in the green-to-red fluorescence ratio indicates lipid peroxidation.
-
Flow Cytometry: Acquire data in the appropriate channels for green and red fluorescence. An increase in the population of cells with high green fluorescence indicates lipid peroxidation.
-
Visualizations
Signaling Pathway of MI-2 Action
References
- 1. Pharmacological inhibition of MALT1 (mucosa-associated lymphoid tissue lymphoma translocation protein 1) induces ferroptosis in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound induces ferroptosis by direct targeting of GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting MI-2 Results in the Context of GPX4 Inhibition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the compound MI-2, focusing on its role as a direct inhibitor of Glutathione (B108866) Peroxidase 4 (GPX4) and an inducer of ferroptosis.
Frequently Asked Questions (FAQs)
Q1: What is MI-2 and what is its primary mechanism of action in inducing cell death?
A1: MI-2 was initially identified as an irreversible inhibitor of Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1).[1][2] However, recent studies have demonstrated that MI-2 induces a form of regulated cell death called ferroptosis by directly targeting and inhibiting Glutathione Peroxidase 4 (GPX4).[1][3] This action is independent of its effect on MALT1.[1] MI-2 contains a chloroacetamide moiety, similar to the well-known GPX4 inhibitor RSL3, which allows it to covalently bind to the active site of GPX4, leading to its inactivation.[1] The inhibition of GPX4, a key enzyme that neutralizes lipid hydroperoxides, results in the accumulation of lipid reactive oxygen species (ROS) and subsequent iron-dependent ferroptotic cell death.[4]
Q2: I am observing different IC50 values for MI-2 compared to published data. What are the potential reasons for this discrepancy?
A2: Variability in IC50 values for MI-2 can arise from several experimental factors. It is crucial to ensure consistency in your experimental setup.[5] Potential sources of variability include:
-
Cell Line Differences: Different cell lines exhibit varying sensitivities to ferroptosis inducers due to factors like endogenous antioxidant levels, GPX4 expression, and iron metabolism.[5][6]
-
Cell Density: High cell density can sometimes confer resistance to ferroptosis inducers.[6] It is important to maintain consistent seeding density across experiments.
-
Compound Stability: Ensure that your MI-2 stock solution is properly stored, ideally in anhydrous DMSO at -80°C for long-term storage, to prevent degradation.[6] Avoid repeated freeze-thaw cycles.
-
Reagent Quality: The quality and age of cell culture media and supplements can impact cellular redox state and susceptibility to ferroptosis.
-
Assay Timing: The incubation time for both the compound treatment and the viability assay should be consistent.[5]
Q3: How can I confirm that the cell death I observe with MI-2 treatment is indeed ferroptosis?
A3: To validate that MI-2 is inducing ferroptosis in your experimental system, you should perform rescue experiments with specific inhibitors of ferroptosis. Co-treatment of your cells with MI-2 and a ferroptosis inhibitor, such as ferrostatin-1 (Fer-1) or liproxstatin-1 (B1674854) (Lip-1), should significantly rescue the observed cell death.[1][7] Conversely, inhibitors of other cell death pathways, like the pan-caspase inhibitor Z-VAD-FMK (for apoptosis), should not prevent MI-2-induced cell death.[2] Additionally, you can measure established markers of ferroptosis, such as increased lipid peroxidation.
Q4: I am not seeing the expected increase in lipid peroxidation after MI-2 treatment. What should I do?
A4: A lack of detectable lipid peroxidation can be due to several factors. Here is a troubleshooting guide:
-
Assay Sensitivity: Ensure your lipid peroxidation assay is sensitive enough to detect the changes. The use of fluorescent probes like C11-BODIPY followed by flow cytometry or fluorescence microscopy is a common and reliable method.
-
Timing of Measurement: Lipid peroxidation can be a dynamic process. It is advisable to perform a time-course experiment to identify the optimal time point for measuring lipid ROS after MI-2 treatment.
-
Cellular Resistance: Some cell lines may have robust antioxidant systems that can initially buffer the effects of GPX4 inhibition.[5] Consider measuring glutathione levels or the expression of other antioxidant enzymes.
-
Compound Concentration: The concentration of MI-2 may be too low to induce a significant increase in lipid peroxidation in your specific cell line. A dose-response experiment is recommended.
Troubleshooting Guides
Guide 1: Inconsistent Cell Viability Results
| Potential Cause | Troubleshooting Step |
| Compound Degradation | Prepare fresh stock solutions of MI-2 in anhydrous DMSO. Aliquot and store at -80°C. |
| Inconsistent Cell Seeding | Ensure uniform cell seeding density across all wells and plates. |
| Variable Incubation Times | Strictly adhere to consistent incubation times for both MI-2 treatment and viability assays. |
| Cell Passage Number | Use cells within a consistent and low passage number range. |
Guide 2: Failure to Confirm Ferroptosis
| Potential Cause | Troubleshooting Step |
| Ineffective Rescue Agent | Verify the activity of your ferroptosis inhibitor (e.g., ferrostatin-1) with a positive control (e.g., RSL3). |
| Suboptimal Inhibitor Concentration | Perform a dose-response experiment to determine the optimal concentration of the rescue agent for your cell line. |
| Off-Target Effects of MI-2 | While MI-2's primary cell death mechanism is through GPX4 inhibition, it is known to have off-target effects.[1] Consider using siRNA/shRNA to knock down GPX4 to see if it phenocopies the effects of MI-2.[6] |
Data Presentation
Table 1: Comparative IC50 Values of GPX4 Inhibitors
| Compound | Target(s) | Reported IC50 (MALT1) | Notes on Ferroptosis Induction |
| MI-2 | MALT1, GPX4 | ~2.1 µM[1] | Induces ferroptosis by direct GPX4 inhibition, independent of MALT1.[1] |
| RSL3 | GPX4 | N/A | A well-characterized, potent, and specific covalent inhibitor of GPX4.[8] |
| MLT-985 | MALT1 | ~3.6 nM[1] | A highly potent and selective MALT1 inhibitor that does not induce ferroptosis.[1] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of MI-2. Include a vehicle control (DMSO) and positive controls (e.g., RSL3). For rescue experiments, co-treat with a ferroptosis inhibitor like ferrostatin-1.
-
Incubation: Incubate the cells for a specified period (e.g., 24-48 hours).
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control.
Protocol 2: Lipid Peroxidation Assay (C11-BODIPY Staining)
-
Cell Treatment: Treat cells with MI-2, vehicle control, and/or rescue agents for the desired time.
-
Staining: Add the C11-BODIPY 581/591 probe to the cell culture medium at a final concentration of 1-5 µM and incubate for 30-60 minutes at 37°C.
-
Cell Harvest: Gently wash and harvest the cells.
-
Flow Cytometry: Analyze the cells using a flow cytometer. The oxidized form of the C11-BODIPY probe will fluoresce in the green channel (e.g., FITC), while the reduced form fluoresces in the red channel (e.g., PE). An increase in the green/red fluorescence ratio indicates lipid peroxidation.
Mandatory Visualizations
Caption: GPX4 signaling pathway and the inhibitory action of MI-2.
Caption: Experimental workflow for validating MI-2 as a GPX4 inhibitor.
Caption: Troubleshooting decision tree for MI-2 experiments.
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. MALT1 inhibitor MI-2 induces ferroptosis by direct targeting of GPX4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glutathione peroxidase 4 - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
MI-2 Experimental Artifacts: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and avoid common experimental artifacts when studying the MI-2/NuRD complex.
Frequently Asked Questions (FAQs)
Q1: What is the MI-2/NuRD complex?
The MI-2/NuRD (Nucleosome Remodeling Deacetylase) complex is a multi-protein assembly with dual enzymatic functions: ATP-dependent chromatin remodeling and histone deacetylation. This unique combination allows it to play a crucial role in regulating gene expression, primarily through transcriptional repression. The core components of the NuRD complex include the ATPase/helicase MI-2 (CHD3/CHD4), histone deacetylases HDAC1/HDAC2, and other associated proteins like MTA1/2/3, RbAp46/48, and MBD2/3.[1][2]
Q2: What are the most common experimental techniques used to study MI-2, and what are their associated artifacts?
Common techniques to study MI-2 and its interactions include Chromatin Immunoprecipitation followed by sequencing (ChIP-seq), Co-Immunoprecipitation (Co-IP), and Immunofluorescence (IF).
-
ChIP-seq: Used to identify the genomic regions where MI-2 is bound. Artifacts often manifest as high background noise, low signal-to-noise ratio, and false-positive peaks.
-
Co-IP: Employed to identify proteins that interact with MI-2. Common artifacts include non-specific protein binding to the antibody or beads, and the disruption of genuine protein-protein interactions.
-
Immunofluorescence (IF): Utilized to visualize the subcellular localization of MI-2. Artifacts can include non-specific antibody staining, high background fluorescence, and signal bleaching.
Q3: Why is antibody selection so critical for MI-2 experiments?
The quality of the antibody is paramount for the success of any immunoprecipitation or immunofluorescence experiment. For MI-2, it is crucial to use an antibody that is highly specific and has been validated for the intended application. A poor-quality antibody can lead to a variety of artifacts, including:
-
Low signal: If the antibody has low affinity for MI-2.
-
High background: If the antibody cross-reacts with other proteins or binds non-specifically.
-
False negatives in Co-IP: If the antibody's epitope is located in a region required for protein-protein interactions.
Troubleshooting Guides
Chromatin Immunoprecipitation (ChIP-seq)
Issue: High Background in ChIP-seq
High background in MI-2 ChIP-seq can obscure true binding sites and lead to the identification of false-positive peaks.
| Potential Cause | Recommended Solution |
| Non-specific antibody binding | Use a highly specific, ChIP-validated monoclonal antibody against MI-2. Include an isotype control (e.g., IgG) to assess non-specific binding. |
| Insufficient blocking | Pre-clear the chromatin with protein A/G beads before adding the primary antibody to remove proteins that non-specifically bind to the beads. |
| Incomplete washing | Increase the number and/or stringency of wash steps after immunoprecipitation to remove non-specifically bound chromatin. |
| Too much starting material | Titrate the amount of chromatin used per immunoprecipitation. Excessive chromatin can lead to increased background. |
| PCR amplification bias | Use a high-fidelity polymerase and optimize the number of PCR cycles to avoid over-amplification of background DNA. |
Issue: Low Signal or Poor Enrichment in ChIP-seq
Low signal can result in the failure to detect genuine MI-2 binding sites.
| Potential Cause | Recommended Solution |
| Inefficient immunoprecipitation | Ensure the use of a high-quality, ChIP-validated MI-2 antibody. Optimize the antibody concentration and incubation time. |
| Over-fixation of cells | Excessive cross-linking with formaldehyde (B43269) can mask the epitope recognized by the antibody. Reduce the fixation time or formaldehyde concentration. |
| Inefficient chromatin shearing | Optimize sonication or enzymatic digestion to achieve chromatin fragments in the 200-600 bp range.[3] |
| Loss of material during washes | Be gentle during wash steps to avoid dislodging the bead-antibody-chromatin complexes. |
The choice of peak calling parameters significantly impacts the number of identified peaks and the false discovery rate (FDR).
| Parameter | Value 1 (Stringent) | Value 2 (Less Stringent) | Effect on MI-2 Peak Calling |
| p-value cutoff | 1e-5 | 1e-3 | A lower p-value cutoff will result in fewer, but likely more reliable, peaks. |
| FDR (q-value) cutoff | 0.01 | 0.05 | A lower FDR reduces the number of false-positive peaks.[4] |
| Fold Enrichment | > 3 | > 1.5 | Higher fold enrichment over input/IgG control increases confidence in the called peaks. |
Co-Immunoprecipitation (Co-IP)
Issue: Non-specific Proteins in Co-IP Eluate
The presence of non-specific proteins can complicate the identification of true MI-2 interactors.
| Potential Cause | Recommended Solution |
| Antibody cross-reactivity | Use a monoclonal antibody specific for MI-2. Validate the antibody by Western blot to ensure it recognizes a single band at the correct molecular weight. |
| Non-specific binding to beads | Pre-clear the cell lysate with protein A/G beads before adding the primary antibody.[5] |
| Insufficient washing | Increase the number of washes and the stringency of the wash buffer (e.g., by increasing the salt concentration). |
| High antibody concentration | Titrate the antibody to use the minimal amount required for efficient immunoprecipitation of MI-2. |
Issue: Failure to Detect Known Interacting Proteins
The absence of an expected interacting partner in a Co-IP experiment can be due to several factors.
| Potential Cause | Recommended Solution |
| Disruption of protein-protein interaction | Use a gentle lysis buffer that preserves protein complexes. Avoid harsh detergents and high salt concentrations. |
| Low abundance of interacting protein | Increase the amount of starting cell lysate. |
| Transient or weak interaction | Consider in vivo cross-linking before cell lysis to stabilize transient interactions. |
| Antibody epitope masking | Use an antibody that recognizes a region of MI-2 that is not involved in the interaction of interest. |
Semi-quantitative analysis of Western blots can help assess the efficiency of a Co-IP experiment.[6]
| Condition | Input (Relative Intensity) | IP: MI-2 (Relative Intensity) | Co-IP: Interacting Protein (Relative Intensity) | Interpretation |
| Optimal | 1.0 | 0.8 | 0.6 | Successful Co-IP with good efficiency. |
| Low IP Efficiency | 1.0 | 0.2 | 0.05 | The MI-2 antibody is not efficiently pulling down the target. |
| Weak Interaction | 1.0 | 0.9 | 0.1 | MI-2 is efficiently immunoprecipitated, but the interacting protein is not strongly associated. |
| High Background | 1.0 | 0.8 | 0.7 (with high IgG band) | Non-specific binding of the interacting protein to the beads or antibody. |
Immunofluorescence (IF)
Issue: High Background Staining
High background can make it difficult to discern the true subcellular localization of MI-2.
| Potential Cause | Recommended Solution |
| Non-specific secondary antibody binding | Include a control where the primary antibody is omitted. Use a secondary antibody that has been pre-adsorbed against the species of your sample. |
| Insufficient blocking | Increase the concentration of the blocking agent (e.g., BSA or serum) and the blocking time.[7] |
| High primary antibody concentration | Titrate the primary antibody to determine the optimal dilution that provides a strong signal with low background.[8] |
| Autofluorescence | View an unstained sample under the microscope to check for autofluorescence. If present, consider using a different fixative or a quenching agent.[9][10] |
Issue: Weak or No Signal
A lack of signal can be due to technical issues or low expression of MI-2.
| Potential Cause | Recommended Solution |
| Low MI-2 expression | Use a positive control cell line known to express high levels of MI-2. |
| Inappropriate fixation/permeabilization | The fixation method may be masking the epitope. Try different fixation methods (e.g., methanol (B129727) vs. formaldehyde). Ensure adequate permeabilization for nuclear targets like MI-2.[10] |
| Inactive secondary antibody | Ensure the fluorescently conjugated secondary antibody has been stored correctly and is not expired. |
Titrating the primary antibody is crucial for optimizing the signal-to-noise ratio in immunofluorescence.[11]
| Antibody Dilution | Mean Fluorescence Intensity (MFI) - Positive Cells | Mean Fluorescence Intensity (MFI) - Negative Control | Signal-to-Noise Ratio (S/N) |
| 1:100 | 1500 | 300 | 5.0 |
| 1:250 | 1200 | 150 | 8.0 |
| 1:500 | 800 | 100 | 8.0 |
| 1:1000 | 400 | 80 | 5.0 |
Experimental Protocols
MI-2 Chromatin Immunoprecipitation (ChIP) Protocol
This protocol is optimized for the immunoprecipitation of MI-2-bound chromatin from cultured mammalian cells.
-
Cell Cross-linking:
-
Grow cells to 80-90% confluency.
-
Add formaldehyde to a final concentration of 1% and incubate for 10 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM and incubate for 5 minutes.
-
Wash cells twice with ice-cold PBS.
-
-
Cell Lysis and Chromatin Shearing:
-
Lyse cells in a buffer containing protease inhibitors.
-
Shear chromatin to an average size of 200-600 bp using sonication or micrococcal nuclease digestion.[3]
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the pre-cleared chromatin with a ChIP-validated MI-2 antibody overnight at 4°C.
-
Add protein A/G beads to capture the antibody-chromatin complexes.
-
-
Washes and Elution:
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific interactions.
-
Elute the chromatin from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the formaldehyde cross-links by incubating at 65°C.
-
Treat with RNase A and Proteinase K.
-
Purify the DNA using phenol-chloroform extraction or a commercial kit.
-
-
Analysis:
-
Analyze the enriched DNA by qPCR or prepare a library for next-generation sequencing (ChIP-seq).
-
MI-2 Co-Immunoprecipitation (Co-IP) Protocol
This protocol is for the immunoprecipitation of endogenous MI-2 and its interacting partners.
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a non-denaturing lysis buffer (e.g., containing 0.5% NP-40) supplemented with protease and phosphatase inhibitors.[12]
-
Incubate on ice and then centrifuge to pellet cell debris.
-
-
Pre-clearing:
-
Incubate the cell lysate with protein A/G beads to reduce non-specific binding.
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with an MI-2 antibody overnight at 4°C.
-
Add protein A/G beads and incubate to capture the immune complexes.
-
-
Washes:
-
Wash the beads several times with lysis buffer to remove unbound proteins.
-
-
Elution and Analysis:
-
Elute the protein complexes from the beads using a low pH buffer or SDS-PAGE sample buffer.
-
Analyze the eluate by Western blotting or mass spectrometry.[6]
-
MI-2 Immunofluorescence (IF) Protocol
This protocol is for the visualization of MI-2 in cultured cells.
-
Cell Seeding:
-
Seed cells on coverslips in a culture dish and allow them to adhere.
-
-
Fixation and Permeabilization:
-
Blocking:
-
Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% BSA in PBST) for 1 hour.[10]
-
-
Antibody Incubation:
-
Incubate the cells with a primary antibody against MI-2 diluted in blocking buffer overnight at 4°C.
-
Wash the cells three times with PBST.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
-
Mounting and Imaging:
-
Wash the cells three times with PBST.
-
Mount the coverslips on microscope slides using a mounting medium containing an anti-fade reagent.
-
Image the cells using a fluorescence or confocal microscope.
-
Signaling Pathways and Experimental Workflows
MI-2/NuRD Complex in DNA Damage Response
The MI-2/NuRD complex is recruited to sites of DNA damage and plays a role in coordinating DNA repair and cell cycle checkpoints. It can be recruited by PARP1 and interacts with key DNA damage response proteins like ATR.[14][15]
References
- 1. Mi-2/NuRD complex - Wikipedia [en.wikipedia.org]
- 2. Mi-2/NuRD chromatin remodeling complexes regulate B and T-lymphocyte development and function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MBD2 and Multiple Domains of CHD4 Are Required for Transcriptional Repression by Mi-2/NuRD Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nf-co.re [nf-co.re]
- 5. An Optimized Immunoprecipitation Protocol for Assessing Protein-RNA Interactions In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Co-immunoprecipitation and semi-quantitative immunoblotting for the analysis of protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Refinement of the subunit interaction network within the nucleosome remodelling and deacetylase (NuRD) complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. blog.cellsignal.com [blog.cellsignal.com]
- 9. The making of a lymphocyte: the choice among disparate cell fates and the IKAROS enigma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ptglab.com [ptglab.com]
- 11. Overview of Immunostaining | Cell Signaling Technology [cellsignal.com]
- 12. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. The chromatin-remodeling factor CHD4 coordinates signaling and repair after DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing MI-2 Efficacy in In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing MI-2 small molecule inhibitors in in vitro experiments. The information is presented in a question-and-answer format to directly address common challenges and improve experimental outcomes.
Important Clarification: The "MI-2" Nomenclature
It is crucial to be aware that the designation "MI-2" is used for at least two distinct small molecule inhibitors and is also part of the name of a protein complex. To ensure the accuracy of your experiments, please verify the specific molecule you are working with.
-
MI-2 (Menin-MLL Inhibitor): This is a potent and selective inhibitor of the protein-protein interaction between Menin and Mixed Lineage Leukemia (MLL) protein. It is the primary focus of this guide and is investigated for its therapeutic potential in leukemias with MLL rearrangements.
-
MI-2 (MALT1 Inhibitor): This is an irreversible inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1). It is being explored for its role in certain types of lymphoma and other immune-related disorders.[1][2][3][4][5][6][7]
-
Mi-2/NuRD Complex: This is a chromatin-remodeling complex (Nucleosome Remodeling and Deacetylase) and "Mi-2" here refers to a protein subunit (CHD4/Mi-2β or CHD3/Mi-2α) of this complex.[8][9][10][11][12] This is a protein complex and not a small molecule inhibitor.
This guide will focus exclusively on the Menin-MLL inhibitor MI-2.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of the Menin-MLL inhibitor MI-2?
A1: The Menin-MLL inhibitor MI-2 is a small molecule that competitively and selectively binds to the protein Menin, disrupting its interaction with the MLL protein (or MLL fusion proteins found in certain leukemias).[13][14] This interaction is critical for the leukemogenic activity of MLL fusion proteins. By blocking this interaction, MI-2 leads to the downregulation of key target genes, such as HOXA9 and MEIS1, which are essential for the proliferation and survival of MLL-rearranged leukemia cells.[13][15][16] This ultimately results in the inhibition of cell proliferation, induction of apoptosis, and promotion of cell differentiation in susceptible cancer cell lines.[13][15][17]
Q2: In which cell lines is the Menin-MLL inhibitor MI-2 expected to be effective?
A2: MI-2 is most effective in human leukemia cell lines that harbor MLL gene translocations. The efficacy of MI-2 can vary between different cell lines. It is crucial to select cell lines with a documented MLL rearrangement for your experiments. Cell lines that do not have this specific genetic alteration are generally resistant to MI-2.[13][15]
Q3: How should I prepare and store MI-2 stock solutions?
A3: MI-2 is typically soluble in dimethyl sulfoxide (B87167) (DMSO).[17][18] For long-term storage, it is recommended to prepare a concentrated stock solution in high-quality, anhydrous DMSO and store it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing your working dilutions in cell culture media, ensure the final DMSO concentration is kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Q4: What are the potential off-target effects of the Menin-MLL inhibitor MI-2?
A4: Studies have shown that the Menin-MLL inhibitor MI-2 has a high degree of specificity. The use of a structurally similar but inactive control compound, MI-nc, has demonstrated that the observed cellular effects are primarily due to the specific inhibition of the Menin-MLL interaction.[15] However, as with any small molecule inhibitor, it is always good practice to include appropriate controls in your experiments to monitor for any potential off-target effects.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Low or no growth inhibition observed at expected concentrations. | 1. Incorrect Cell Line: The cell line used may not have an MLL rearrangement and is therefore not dependent on the Menin-MLL interaction. 2. Suboptimal Compound Concentration: The concentration range tested may be too low for the specific cell line. 3. Compound Degradation: The MI-2 stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. 4. Experimental Setup: Issues with cell seeding density, incubation time, or the viability assay itself. | 1. Verify Cell Line Genetics: Confirm that your cell line has a documented MLL translocation. Use a known sensitive cell line as a positive control. 2. Perform a Dose-Response Curve: Test a broad range of MI-2 concentrations to determine the optimal inhibitory concentration for your cell line. 3. Prepare Fresh Stock Solutions: Use a fresh aliquot of MI-2 or prepare a new stock solution from powder. 4. Optimize Assay Conditions: Ensure consistent cell seeding and appropriate incubation times. Validate your viability assay with a known cytotoxic compound. |
| Inconsistent results between experiments. | 1. Variability in Cell Culture: Differences in cell passage number, confluency, or overall health. 2. Inconsistent Compound Dilution: Errors in preparing serial dilutions of MI-2. 3. Variable Incubation Times: Inconsistent exposure time of cells to the compound. 4. DMSO Concentration: Fluctuations in the final DMSO concentration across wells or plates. | 1. Standardize Cell Culture Practices: Use cells within a consistent passage number range and ensure they are in the logarithmic growth phase. 2. Prepare Master Mixes: Prepare a master mix of your MI-2 dilutions to add to the cells to minimize pipetting errors. 3. Adhere to a Strict Timeline: Standardize the timing of cell seeding, compound addition, and assay readout. 4. Maintain Consistent DMSO Levels: Ensure the final DMSO concentration is the same in all wells, including vehicle controls. |
| Downstream effects (e.g., decreased HOXA9 expression) are not observed despite growth inhibition. | 1. Timing of Analysis: The time point for analyzing downstream effects may be too early or too late. 2. Assay Sensitivity: The method used to detect the downstream effect (e.g., Western blot, qPCR) may not be sensitive enough. 3. Off-Target Effects: Although less likely, the observed growth inhibition could be due to an off-target effect in your specific cell line. | 1. Perform a Time-Course Experiment: Analyze the expression of target genes at multiple time points after MI-2 treatment. 2. Optimize Detection Methods: Ensure your antibodies for Western blotting are validated and your qPCR primers are efficient. 3. Use Control Compounds: Compare the effects of MI-2 with the inactive control, MI-nc, to confirm on-target activity.[15] |
| Precipitation of MI-2 in cell culture media. | 1. Poor Aqueous Solubility: MI-2 has limited solubility in aqueous solutions. 2. High Final Concentration: The experimental concentration exceeds the solubility limit of the compound in the media. 3. "Solvent Shock": Rapid dilution of a concentrated DMSO stock into the aqueous medium. | 1. Pre-warm Media: Add the MI-2 stock solution to pre-warmed cell culture media. 2. Determine Solubility Limit: Perform a solubility test in your specific cell culture medium. 3. Step-wise Dilution: Serially dilute the concentrated stock in media rather than adding it directly in a single step. |
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) of the Menin-MLL inhibitor MI-2 varies across different MLL-rearranged leukemia cell lines.
| Compound | Cell Line | Assay Type | IC50 / GI50 Value | Reference |
| MI-2 | MV4;11 (MLL-AF4) | Growth Inhibition | 9.5 µM | [13][15] |
| MI-2 | KOPN-8 (MLL-ENL) | Growth Inhibition | 7.2 µM | [13][15] |
| MI-2 | ML-2 (MLL-AF6) | Growth Inhibition | 8.7 µM | [13][15] |
| MI-2 | MonoMac6 (MLL-AF9) | Growth Inhibition | 18 µM | [13][15] |
| MI-2 | MLL-AF9 transduced BMCs | Growth Inhibition | ~5 µM | [13] |
| MI-2 | MLL-ENL transduced BMCs | Growth Inhibition | ~5 µM | [13] |
| MI-2 | E2A-HLF transduced BMCs | Growth Inhibition | >50 µM | [13][15] |
| MI-2-2 | MLL-AF9 transformed BMCs | Growth Inhibition | Low µM | [19] |
| MI-2-2 | MV4;11 (MLL-AF4) | Growth Inhibition | Low µM | [19][20] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol outlines a general procedure for assessing the effect of the Menin-MLL inhibitor MI-2 on the viability of leukemia cell lines.
Materials:
-
Leukemia cell line with MLL rearrangement (e.g., MV4;11, KOPN-8)
-
Complete cell culture medium
-
Menin-MLL inhibitor MI-2
-
DMSO (cell culture grade)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase and determine cell viability (should be >90%).
-
Resuspend cells in fresh, pre-warmed complete medium to the desired seeding density (e.g., 1 x 10^5 cells/mL).
-
Seed 90 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for a few hours to allow cells to acclimatize.
-
-
Compound Treatment:
-
Prepare serial dilutions of MI-2 from your DMSO stock in complete cell culture medium.
-
Add 10 µL of the MI-2 dilutions to the respective wells. Include wells with vehicle control (medium with the same final DMSO concentration as the treated wells).
-
Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.[21]
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate at room temperature in the dark for at least 2 hours, or until the crystals are fully dissolved.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Protocol 2: Western Blot for HOXA9 Downregulation
This protocol describes how to assess the downregulation of the MI-2 target protein HOXA9.
Materials:
-
Leukemia cells treated with MI-2 and vehicle control
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against HOXA9
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
After treating cells with MI-2 for the desired time (e.g., 6 days), harvest the cells and wash with ice-cold PBS.[15]
-
Lyse the cell pellet in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysate at high speed to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize the protein amounts for each sample and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HOXA9 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane (if necessary) and re-probe with the loading control antibody.
-
-
Analysis:
-
Quantify the band intensities and normalize the HOXA9 signal to the loading control to determine the relative protein expression.
-
Visualizations
References
- 1. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. MALT1 inhibition by MI-2 suppresses epithelial-to-mesenchymal transition and fibrosis by inactivating the NF-κB pathway in high glucose-treated HK-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mucosa‑associated lymphoid tissue lymphoma translocation protein 1 inhibitor, MI‑2, attenuates non‑small cell lung cancer cell proliferation, migration and invasion, and promotes apoptosis by suppressing the JNK/c‑JUN pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. MALT1 inhibitor MI-2 | MALT | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Mi-2/NuRD chromatin remodeling complexes regulate B and T-lymphocyte development and function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biology of the Mi-2/NuRD Complex in SLAC (Stemness, Longevity/Ageing, and Cancer) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mi-2/NuRD complex making inroads into DNA-damage response pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Mi-2/NuRD complex - Wikipedia [en.wikipedia.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Challenges and opportunities in targeting the menin-MLL interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers [mdpi.com]
- 17. selleckchem.com [selleckchem.com]
- 18. Menin-MLL inhibitor MI-2 | Histone Methyltransferase | TargetMol [targetmol.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. Structural insights into inhibition of the bivalent menin-MLL interaction by small molecules in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Minimizing MI-2 Toxicity in Cell Culture
Welcome to the technical support center for MI-2, a potent small molecule inhibitor. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding toxicity observed with MI-2 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary cellular targets of MI-2?
A1: MI-2 is known to have at least two primary on-target activities. It was first identified as an irreversible inhibitor of MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1) , a paracaspase crucial for NF-κB signaling in lymphocytes. It has an IC50 of approximately 5.84 μM for MALT1 protease activity. Subsequently, MI-2 was also characterized as a potent inhibitor of the Menin-MLL (Mixed Lineage Leukemia) protein-protein interaction, with an IC50 of about 0.45 μM. This interaction is critical for the leukemogenic activity of MLL fusion proteins.
Q2: What is the expected mechanism of on-target cell death induced by MI-2?
A2: In cell lines dependent on MALT1 or MLL fusion proteins, MI-2 induces caspase-dependent apoptosis . Inhibition of MALT1 disrupts the NF-κB survival pathway in lymphoma cells, while disruption of the Menin-MLL interaction downregulates the expression of key target genes like HOXA9 and MEIS1, leading to apoptosis in leukemia cells.
Q3: I'm observing significant toxicity in my cell line, even at low concentrations. What could be the cause?
A3: While on-target effects lead to apoptosis in specific cancer cell lines, MI-2 can also induce off-target toxicity through a distinct mechanism. Recent studies have shown that MI-2 can directly bind to and inhibit GPX4 (Glutathione Peroxidase 4) , a key enzyme that protects cells from lipid peroxidation. Inhibition of GPX4 leads to a form of regulated cell death called ferroptosis . This off-target effect can occur in a wide range of cell types, independent of their MALT1 or MLL status.
Q4: How can I differentiate between on-target apoptosis and off-target ferroptosis?
A4: You can use specific inhibitors to distinguish between these two cell death pathways.
-
To test for apoptosis , co-incubate your cells with MI-2 and a pan-caspase inhibitor, such as z-VAD-fmk . If the cell death is rescued, apoptosis is the likely mechanism.
-
To test for ferroptosis , co-incubate your cells with MI-2 and a ferroptosis inhibitor, such as Ferrostatin-1 or Liproxstatin-1 . If these inhibitors prevent cell death, it indicates that the toxicity is mediated by ferroptosis.
Q5: What is a good starting concentration for my experiments?
A5: The effective concentration of MI-2 is highly cell-line dependent. Based on published data, a dose-response experiment is crucial.
-
For MALT1-dependent ABC-DLBCL cell lines, GI50 values are typically in the 0.2-0.5 μM range.
-
For MLL-rearranged leukemia cell lines, GI50 values range from approximately 5-18 μM . It is recommended to start with a broad concentration range (e.g., 0.1 µM to 50 µM) to determine the optimal concentration for your specific cell line while being mindful of the potential for off-target effects at higher concentrations.
Troubleshooting Guide
This guide addresses common issues encountered when using MI-2 in cell culture.
| Problem | Potential Cause | Recommended Solution |
| Excessive, rapid cell death in a non-MALT1/MLL dependent cell line. | Off-target inhibition of GPX4 is likely inducing ferroptosis. | 1. Confirm Ferroptosis: Co-treat cells with MI-2 and a ferroptosis inhibitor (e.g., Ferrostatin-1, 1-2 µM). If cell viability is restored, ferroptosis is the cause.2. Lower Concentration: Reduce the concentration of MI-2 to the lowest effective dose for your intended target.3. Orthogonal Control: Use a structurally different MALT1 or Menin-MLL inhibitor to confirm your on-target phenotype. |
| On-target cell line shows higher than expected toxicity. | The observed cell death may be a combination of on-target apoptosis and off-target ferroptosis. | 1. Dose Titration: Perform a careful dose-response curve to find a concentration that maximizes on-target effects while minimizing off-target toxicity.2. Inhibitor Co-treatment: Use z-VAD-fmk or Ferrostatin-1 to dissect the contribution of each pathway to the overall cell death. |
| Inconsistent results between experiments. | 1. Inhibitor Instability: Improper storage of MI-2 stock solution.2. Cell Culture Conditions: Variations in cell density, passage number, or media components. | 1. Proper Storage: Store MI-2 stock solutions (dissolved in DMSO) at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.2. Standardize Protocol: Ensure consistent cell seeding density, use cells within a defined passage number range, and use the same batch of media and supplements for all related experiments. |
| No effect observed in a supposedly sensitive cell line. | 1. Incorrect Concentration: The concentration of MI-2 is too low.2. Cell Line Misidentification/Drift: The cell line may have lost its dependency on the MALT1 or MLL pathway.3. Inhibitor Inactivity: The MI-2 compound may have degraded. | 1. Increase Concentration: Perform a dose-response experiment extending to higher concentrations.2. Cell Line Authentication: Verify the identity of your cell line through methods like short tandem repeat (STR) profiling.3. Positive Controls: Test the compound on a known sensitive cell line (e.g., HBL-1 for MALT1, MV4;11 for Menin-MLL) to confirm its activity. |
Quantitative Data Summary
The following tables summarize the reported potency of MI-2 across different contexts and cell lines.
Table 1: MI-2 Inhibitory Concentrations (IC50/GI50)
| Target/Cell Line | Assay Type | Potency Value (µM) | Reference |
| MALT1 Protease | Biochemical Assay | IC50: 5.84 | |
| Menin-MLL Interaction | Biochemical Assay | IC50: 0.446 (446 nM) | |
| HBL-1 (ABC-DLBCL) | Growth Inhibition | GI50: 0.2 | |
| TMD8 (ABC-DLBCL) | Growth Inhibition | GI50: 0.5 | |
| OCI-Ly3 (ABC-DLBCL) | Growth Inhibition | GI50: 0.4 | |
| OCI-Ly10 (ABC-DLBCL) | Growth Inhibition | GI50: 0.4 | |
| MV4;11 (MLL-AF4 Leukemia) | Growth Inhibition | GI50: 9.5 | |
| KOPN-8 (MLL-ENL Leukemia) | Growth Inhibition | GI50: 7.2 | |
| ML-2 (MLL-AF6 Leukemia) | Growth Inhibition | GI50: 8.7 | |
| MonoMac6 (MLL-AF9 Leukemia) | Growth Inhibition | GI50: 18 | |
| MLL-AF9 transduced BMCs | Growth Inhibition | GI50: ~5 |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells in culture
-
MI-2 inhibitor
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of MI-2 in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of MI-2. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the inhibitor concentration to determine the GI50 value.
Protocol 2: Apoptosis Detection using Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI)
-
1X Annexin-Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Methodology:
-
Cell Preparation: Induce cell death by treating cells with MI-2 for the desired time. Include positive and negative controls.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation method like trypsinization. Centrifuge the cell suspension to pellet the cells.
-
Washing: Wash the cells once with cold PBS, centrifuge, and discard the supernatant.
-
Resuspension: Resuspend the cell pellet in 1X Annexin-Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Annexin-Binding Buffer to each tube.
-
Analysis: Analyze the cells by flow cytometry immediately (within 1 hour).
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Basic Detection of Ferroptosis
This protocol provides a basic framework for identifying ferroptosis, primarily through rescue experiments.
Materials:
-
Cells in culture
-
MI-2 inhibitor
-
Ferroptosis inhibitor (e.g., Ferrostatin-1 or Liproxstatin-1)
-
Reagents for a cell viability assay (e.g., MTT or CellTiter-Glo)
Methodology:
-
Experimental Setup: Seed cells as you would for a standard viability assay.
-
Co-treatment: Treat cells with MI-2 at a concentration known to cause toxicity. In parallel, treat cells with MI-2 in the presence of a ferroptosis inhibitor (e.g., 1-2 µM Ferrostatin-1). Include controls for vehicle, MI-2 alone, and the ferroptosis inhibitor alone.
-
Incubation: Incubate for the desired duration (e.g., 24 hours).
-
Viability Assessment: Perform a cell viability assay (e.g., MTT, Protocol 1) to quantify cell death in each condition.
-
Data Interpretation: If the addition of the ferroptosis inhibitor significantly increases cell viability in the MI-2 treated group, this is strong evidence that MI-2 is inducing ferroptosis.
-
Further Confirmation (Optional): To further confirm ferroptosis, specific assays can be used to measure hallmarks of this process, such as lipid peroxidation (e.g., using C11-BODIPY 581/591) or depletion of glutathione (B108866) (GSH).
Visualized Pathways and Workflows
Caption: On-target pathway of MI-2 as a MALT1 inhibitor.
Caption: On-target pathway of MI-2 as a Menin-MLL inhibitor.
Caption: Off-target pathway of MI-2 inducing ferroptosis via GPX4.
Caption: Troubleshooting workflow for MI-2 induced toxicity.
Technical Support Center: MI-2 (menin-MLL Inhibitor)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MI-2, a small molecule inhibitor of the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction. Proper handling and understanding of its properties are crucial to avoid experimental artifacts such as precipitation.
Frequently Asked Questions (FAQs)
Q1: What is MI-2 and what is its mechanism of action?
A1: MI-2 is a small molecule inhibitor that selectively targets the protein-protein interaction between menin and MLL.[1][2] The menin-MLL interaction is critical for the oncogenic activity of MLL fusion proteins, which are common in certain types of acute leukemia, including Acute Myeloid Leukemia (AML) and Acute Lymphoblastic Leukemia (ALL).[1][3] MI-2 binds to a central pocket on the menin protein, disrupting its association with MLL fusion proteins.[4] This disruption leads to the downregulation of target genes, such as HOXA9 and MEIS1, which are essential for leukemic cell proliferation and survival.[2][3][5] Consequently, MI-2 inhibits the growth of MLL-rearranged leukemia cells and can induce apoptosis and differentiation.[1][2]
Q2: My MI-2 solution precipitated after I added it to my cell culture medium. Why did this happen?
A2: This is a common issue that arises from the low aqueous solubility of MI-2. MI-2 is a hydrophobic organic compound that is readily soluble in organic solvents like Dimethyl Sulfoxide (DMSO) but is insoluble in water.[6] When a concentrated DMSO stock solution of MI-2 is rapidly diluted into an aqueous buffer or cell culture medium, the compound can crash out of solution, forming a visible precipitate. This is because the DMSO concentration is no longer high enough to keep the hydrophobic MI-2 molecules dissolved.[7]
Q3: What is the recommended solvent and storage condition for MI-2?
A3: The recommended solvent for MI-2 is high-purity, anhydrous DMSO.[2][6] Stock solutions can be prepared at high concentrations (e.g., 10-75 mg/mL) in DMSO.[2][6][8] It is critical to use fresh, moisture-free DMSO, as absorbed water can significantly reduce the solubility of the compound.[2][6] Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C for long-term stability (several months to years).[1][9][10]
Q4: What is the maximum concentration of DMSO my cells can tolerate?
A4: Most cell lines can tolerate a final DMSO concentration of up to 0.5%, but the ideal concentration is typically at or below 0.1%. High concentrations of DMSO can be toxic to cells and may affect experimental outcomes. It is crucial to include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as your highest MI-2 concentration, to account for any solvent-induced effects.
Troubleshooting Guide: MI-2 Precipitation
This guide addresses the common problem of MI-2 precipitation during experimental setup.
| Problem | Potential Cause | Recommended Solution |
| Cloudiness or visible precipitate immediately upon adding MI-2 stock to media. | Poor Aqueous Solubility: The hydrophobic compound is crashing out of solution upon rapid dilution from a high-concentration DMSO stock into an aqueous medium.[7] | Use a Serial Dilution Method: Instead of adding the high-concentration stock directly to the media, perform an intermediate dilution step. First, dilute the stock into pre-warmed (37°C) complete cell culture medium while gently vortexing or swirling. Add the stock solution drop-wise to the medium.[11][12] |
| Precipitate forms over time in the incubator. | Compound Instability: The compound may be unstable or less soluble at 37°C over extended periods. Media Evaporation: Water loss from the culture plate can increase the effective concentration of MI-2, pushing it past its solubility limit.[12] | Prepare Freshly: Prepare the final working solution of MI-2 in media immediately before adding it to the cells. Ensure Proper Humidification: Maintain proper humidity levels in the incubator and use plates with low-evaporation lids to minimize evaporation.[12] |
| Inconsistent experimental results. | Inaccurate Concentration: If precipitation occurs, the actual concentration of soluble MI-2 in the medium is unknown and lower than calculated, leading to variability. | Visually Inspect: Always visually inspect the media for any signs of precipitation after adding the inhibitor. If precipitation is observed, the experiment should be repeated with an improved dilution protocol. Determine Max Solubility: Perform a solubility test in your specific cell culture medium to find the maximum concentration that remains clear.[11] |
| Stock solution appears cloudy or has crystals. | Incorrect Storage: The stock solution may have been stored improperly, subjected to freeze-thaw cycles, or prepared with hydrated DMSO. | Prepare Fresh Stock: Dissolve MI-2 in fresh, anhydrous DMSO. Gentle warming to 37°C or sonication can aid dissolution.[1][9] Store in small, single-use aliquots at -20°C or -80°C.[1] |
Data Presentation
MI-2 Inhibitory Activity
| Cell Line | MLL Fusion | Assay Type | IC50 / GI50 |
| (Biochemical Assay) | - | Fluorescence Polarization | 446 nM[2][6] |
| MLL-AF9 transduced BMCs | MLL-AF9 | Cell Proliferation | ~5 µM[1][2] |
| KOPN-8 | MLL-ENL | Cell Proliferation | 7.2 µM[8] |
| ML-2 | MLL-AF6 | Cell Proliferation | 8.7 µM[8] |
| MV4;11 | MLL-AF4 | Cell Proliferation | 9.5 µM[8] |
| MonoMac6 | MLL-AF9 | Cell Proliferation | 18 µM[8] |
MI-2 Solubility
| Solvent | Concentration | Notes |
| DMSO | >70 mg/mL (~186 mM)[6][9] | Use fresh, anhydrous DMSO. Sonication or warming may be required.[6][9] |
| Ethanol | ~70 mg/mL (~186 mM)[6][9] | Sonication may be required.[9] |
| Water | Insoluble[6] | - |
| DMF | 16 mg/mL[8] | - |
| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL[8] | - |
Experimental Protocols
Protocol 1: Preparation of MI-2 Stock and Working Solutions
This protocol details the steps to properly solubilize MI-2 and prepare a working solution for cell culture experiments to minimize precipitation.
Materials:
-
MI-2 powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or cryovials
-
Complete cell culture medium, pre-warmed to 37°C
Methodology:
-
Prepare High-Concentration Stock Solution (e.g., 20 mM):
-
Allow the MI-2 powder vial to equilibrate to room temperature before opening.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve a 20 mM concentration.
-
Vortex thoroughly to dissolve the powder. If needed, gently warm the solution at 37°C or use a sonicator bath for a short period until the solution is clear.[1][9]
-
Visually confirm that no solid particles remain.
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into single-use volumes (e.g., 10-20 µL) in sterile tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.[1] Avoid repeated freeze-thaw cycles.
-
-
Preparation of Final Working Solution (Example: 10 µM):
-
Thaw one aliquot of the 20 mM stock solution at room temperature.
-
Pre-warm the required volume of complete cell culture medium to 37°C.
-
To prevent precipitation, do not add the stock directly to the full volume of media. Instead, add the MI-2 stock to a smaller volume of media first while gently swirling, and then bring it to the final volume.
-
For a 10 µM final concentration from a 20 mM stock, the dilution factor is 1:2000. For 10 mL of media, you would add 5 µL of the 20 mM stock.
-
Crucial Step: Add the 5 µL of stock solution drop-wise into the pre-warmed medium while gently swirling the container.[12] This ensures rapid mixing and prevents localized high concentrations that lead to precipitation.
-
The final DMSO concentration will be 0.05%, which is well-tolerated by most cell lines.
-
Use the final working solution immediately.
-
Protocol 2: Cell Proliferation Assay (MTT Assay)
This protocol is used to determine the effect of MI-2 on the proliferation of leukemia cell lines.
Materials:
-
MLL-rearranged leukemia cells (e.g., MV4;11)
-
96-well cell culture plates
-
Complete growth medium
-
MI-2 working solutions (prepared as in Protocol 1)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Treatment: After allowing cells to adhere or stabilize (for suspension cells), treat them with various concentrations of MI-2 (e.g., a serial dilution from 50 µM to 0.1 µM). Include a vehicle-only control (0.1% DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO₂ incubator.[13]
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for an additional 4 hours.[13]
-
Formazan (B1609692) Solubilization: Carefully remove the medium (for adherent cells) and add 150 µL of DMSO to each well to dissolve the formazan crystals.[13] For suspension cells, the solubilization solution can be added directly.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.
Visualizations
Caption: The Menin-MLL signaling pathway and the inhibitory action of MI-2.
Caption: Recommended workflow for preparing MI-2 solutions to prevent precipitation.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Disruption of the menin-MLL interaction triggers menin protein degradation via ubiquitin-proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. caymanchem.com [caymanchem.com]
- 9. Menin-MLL inhibitor MI-2 | Histone Methyltransferase | TargetMol [targetmol.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: MI-2 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with the chromatin remodeling factor MI-2 (also known as CHD4). The guides focus on the appropriate design and implementation of controls to ensure the validity and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
General Questions
Q1: What is MI-2, and what is its primary function?
MI-2 is a highly conserved protein that functions as an ATP-dependent chromatin remodeler. It is a core catalytic subunit of the Nucleosome Remodeling and Deacetylase (NuRD) complex. The NuRD complex is unique because it combines two key enzymatic activities: the ATPase activity of MI-2, which alters nucleosome positioning, and the histone deacetylase (HDAC) activity from other subunits. Together, these functions primarily contribute to the repression of gene expression, although roles in transcriptional activation have also been reported. MI-2 is crucial for various developmental processes, including lymphocyte and neuronal development, and also plays a role in maintaining genome stability and responding to DNA damage.
Controls for MI-2 Knockdown Experiments
Q2: What are the essential negative controls for an siRNA or shRNA-mediated knockdown of MI-2?
Proper negative controls are critical to ensure that the observed phenotype is a specific consequence of MI-2 depletion and not due to off-target effects of the RNAi machinery.
-
Non-Targeting Control: A scrambled siRNA or shRNA sequence that does not target any known gene in the organism being studied. This is the most important control to account for cellular responses to the introduction of foreign RNAi molecules.
-
Untreated/Mock Control: Cells that are not subjected to the transfection protocol (Untreated) or are treated with the transfection reagent alone without any siRNA/shRNA (Mock). This helps to assess the baseline phenotype and the effects of the delivery method itself.
Q3: What positive controls should I use for an MI-2 knockdown experiment?
Positive controls validate the experimental procedure, particularly the efficiency of your transfection or transduction protocol.
-
Validated MI-2 siRNA/shRNA: Use an RNAi sequence that has been previously published or validated to effectively reduce MI-2 mRNA and protein levels.
-
Housekeeping Gene siRNA: An siRNA targeting a stably expressed housekeeping gene (e.g., GAPDH, Cyclophilin B). Successful knockdown of the housekeeping gene, confirmed by qPCR or Western blot, indicates that your transfection/transduction method is working efficiently.
Q4: How can I confirm the specificity of my MI-2 knockdown results?
Beyond the standard controls, the following strategies can strongly support the specificity of your findings:
-
Use Multiple siRNAs/shRNAs: Employ at least two different RNAi sequences targeting different regions of the MI-2 mRNA. A consistent phenotype with multiple sequences reduces the likelihood of off-target effects.
-
mRNA and Protein Level Confirmation: Always confirm the knockdown efficiency at both the mRNA (via qPCR) and protein (via Western blot) levels.
Controls for MI-2 Chromatin Immunoprecipitation (ChIP)
Q5: For a ChIP-seq experiment, what are the indispensable negative controls?
Negative controls in ChIP are essential for distinguishing true MI-2 binding signals from background noise.
-
Isotype-Matched IgG Control: An immunoprecipitation (IP) performed with a non-specific IgG antibody of the same isotype and from the same host species as your primary MI-2 antibody. This is the most critical control to account for non-specific binding of antibodies and chromatin to the beads.
-
No-Antibody Control: An IP performed with beads alone, without any antibody. This helps identify chromatin that binds non-specifically to the beads.
Q6: What is the purpose of the 'Input' sample in a ChIP experiment?
The 'Input' sample is a crucial control for normalization. It consists of a small fraction of the sonicated chromatin lysate that is set aside before the immunoprecipitation step and is processed in parallel for DNA purification. This sample represents the total amount of chromatin present for each genomic region before enrichment, allowing you to correct for biases in chromatin shearing and sequencing.
Q7: What positive controls can I use to validate my MI-2 ChIP procedure?
-
Positive Locus qPCR: Before proceeding to sequencing, perform qPCR on your immunoprecipitated DNA using primers for a known genomic target of MI-2 in your cell type. A significant enrichment in the MI-2 IP sample compared to the IgG control validates the antibody's performance.
-
Histone Mark Antibody: As a general positive control for the ChIP workflow, you can perform a parallel IP with an antibody against a well-characterized histone mark (e.g., H3K4me3 for active promoters or H3K27me3 for repressed regions). Successful enrichment of known target loci for these marks confirms that the overall protocol is working.
Controls for MI-2 Co-Immunoprecipitation (Co-IP)
Q8: When trying to identify MI-2 interacting partners, what negative controls are necessary for a Co-IP experiment?
Negative controls are vital to eliminate false-positive interactions.
-
Isotype-Matched IgG Control: Perform a parallel Co-IP using a non-specific IgG antibody instead of the MI-2 antibody. Any protein that appears in the IgG pulldown is considered a non-specific binder to the antibody or beads.
-
Beads-Only Control: Incubating the cell lysate with beads alone (no antibody) can identify proteins that bind non-specifically to the bead matrix.
-
Lysate from a Knockout/Knockdown Cell Line: If available, using a lysate from cells where MI-2 has been knocked out or knocked down is the ultimate negative control. True interacting partners should not be pulled down in the absence of the MI-2 bait protein.
Q9: How do I include a positive control in my MI-2 Co-IP?
A positive control demonstrates that your Co-IP protocol can successfully pull down a known interaction.
-
Known Interactor: The best positive control is to probe your Western blot for a known interacting partner of MI-2. Since MI-2 is a core component of the NuRD complex, blotting for other NuRD subunits like HDAC1, MTA1/2, or MBD3 should yield a strong positive signal.
Troubleshooting Guides
Guide 1: MI-2 Knockdown Experiment Troubleshooting
This guide addresses common issues encountered during MI-2 knockdown experiments.
| Issue | Possible Cause | Recommended Solution & Controls |
| Low Knockdown Efficiency | Poor transfection/transduction efficiency. | Control Check: Analyze the positive control siRNA (e.g., targeting GAPDH). If it also shows poor knockdown, optimize your transfection protocol (reagent concentration, cell density, incubation time). |
| Ineffective siRNA/shRNA sequence. | Control Check: Use a previously validated "positive control" MI-2 siRNA. Test at least two different sequences targeting MI-2. | |
| High Cell Death/Toxicity | Transfection reagent toxicity. | Control Check: Compare the health of cells treated with the transfection reagent alone (Mock) to untreated cells. Reduce the concentration of the reagent or try a different one. |
| Off-target effects of the siRNA. | Control Check: Ensure that the non-targeting control siRNA does not cause similar toxicity. If it does, the issue might be the delivery method. If not, the MI-2 siRNA may have critical off-targets. | |
| Inconsistent Phenotype | Variable knockdown levels. | Control Check: Always run a Western blot or qPCR for MI-2 for every experiment to correlate the phenotype with the degree of knockdown. Use a positive control siRNA to monitor day-to-day transfection efficiency. |
Guide 2: MI-2 ChIP Experiment Troubleshooting
This guide provides solutions for common problems in MI-2 ChIP experiments.
| Issue | Possible Cause | Recommended Solution & Controls |
| High Background Signal | Non-specific binding to beads or antibody. | Control Check: Analyze the IgG control. If it shows high signal, pre-clear the chromatin with beads before the IP. Ensure your wash buffers have appropriate stringency. |
| Too much antibody used. | Control Check: Titrate your MI-2 antibody. Too much antibody can increase non-specific binding. | |
| Low Signal/Yield | Inefficient immunoprecipitation. | Control Check: Verify that your MI-2 antibody is ChIP-validated. Perform a positive control IP for a histone mark to ensure the overall protocol is effective. |
| Over-crosslinking of chromatin. | Control Check: Over-fixation can mask the epitope recognized by the antibody. Perform a time-course of formaldehyde (B43269) cross-linking to find the optimal duration. | |
| Improper chromatin shearing. | Control Check: Run an aliquot of your sonicated 'Input' chromatin on an agarose (B213101) gel. Fragments should ideally be between 200-1000 bp. Optimize sonication time and power. |
Experimental Protocols & Visualizations
Protocol: siRNA-Mediated Knockdown of MI-2
This protocol provides a general workflow for transiently knocking down MI-2 using siRNA, emphasizing the inclusion of proper controls.
-
Cell Seeding: Plate your cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.
-
Prepare Transfection Mixes: For each well, prepare separate tubes for the following conditions:
-
Experimental: siRNA targeting MI-2.
-
Negative Control: Non-targeting (scrambled) siRNA.
-
Positive Control: siRNA targeting a housekeeping gene (e.g., GAPDH).
-
Mock Control: Transfection reagent only (no siRNA).
-
-
Transfection: Dilute siRNAs and the lipid-based transfection reagent in serum-free media according to the manufacturer's protocol. Combine and incubate to allow complex formation. Add the complexes to the cells.
-
Incubation: Incubate cells for 48-72 hours post-transfection. The optimal time should be determined empirically.
-
Harvesting:
-
Harvest a portion of the cells from each control and experimental well for RNA extraction to analyze mRNA levels via qPCR.
-
Harvest the remaining cells for protein extraction to analyze protein levels via Western blot.
-
-
Analysis:
-
qPCR: Confirm significant reduction of MI-2 mRNA in the experimental sample compared to the negative control. Confirm knockdown of the positive control target (e.g., GAPDH).
-
Western Blot: Confirm a significant reduction of MI-2 protein. Use a loading control (e.g., α-tubulin) to ensure equal protein loading.
-
Visualizations
Caption: The MI-2/NuRD complex binds chromatin to induce transcriptional repression.
Caption: Workflow for an MI-2 knockdown experiment with parallel control and experimental arms.
Caption: Logical relationship of controls for validating experimental results.
Technical Support Center: The Impact of Serum Concentration on MI-2 (Menin-MLL Inhibitor) Activity
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of serum concentration on the activity of MI-2, a potent inhibitor of the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction.
Frequently Asked Questions (FAQs)
Q1: What is MI-2 and what is its primary mechanism of action?
A1: MI-2 is a small molecule inhibitor that targets the protein-protein interaction between menin and MLL.[1][2] This interaction is crucial for the oncogenic activity of MLL fusion proteins, which are common in certain types of acute leukemia.[2] MI-2 binds to menin in the pocket where MLL would normally bind, thereby disrupting the menin-MLL interaction. This leads to the downregulation of target genes like HOXA9 and MEIS1, inhibition of leukemia cell proliferation, and induction of apoptosis and differentiation.[3]
Q2: How does serum concentration in cell culture media potentially affect MI-2 activity?
Q3: I am observing lower than expected potency of MI-2 in my cell-based assays. Could the serum concentration be a factor?
A3: Yes, if you are using a high concentration of FBS (e.g., 10% or 20%), serum protein binding could be sequestering a significant portion of the MI-2, leading to reduced activity. Early Menin-MLL inhibitors, including analogs of MI-2, have been reported to have poor pharmacokinetic properties, which may be related to factors such as protein binding and metabolism.[4]
Q4: What is the difference between MI-2 (Menin-MLL inhibitor) and MI-2 (MALT1 inhibitor)?
A4: This is a critical point of clarification. There are two distinct small molecules referred to as MI-2 in scientific literature and commercial catalogs.
-
Menin-MLL Inhibitor MI-2: The subject of this guide, it targets the menin-MLL protein-protein interaction and is investigated for its potential in treating MLL-rearranged leukemias.
-
MALT1 Inhibitor MI-2: This molecule is an inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1) and is studied in the context of certain lymphomas.
It is crucial to verify the CAS number and target specificity of the compound you are using to avoid experimental misinterpretation.
Q5: What are the typical concentrations of MI-2 used in cell culture experiments?
A5: The effective concentration of MI-2 can vary depending on the cell line and the experimental endpoint. Reported GI50 values for MI-2 in various MLL-rearranged leukemia cell lines are generally in the low micromolar range. For example, the GI50 is approximately 5 µM in MLL-AF9 and MLL-ENL transduced murine bone marrow cells.[3]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Observed GI50 for MI-2 is significantly higher than reported values. | High Serum Concentration: Serum proteins may be binding to MI-2, reducing its effective concentration. | 1. Reduce Serum Concentration: Try performing the assay in media with a lower FBS concentration (e.g., 2% or 5%). Be sure to include a vehicle control for each serum concentration. 2. Serum Shift Assay: Conduct a dose-response experiment with MI-2 in parallel cultures with varying serum concentrations (e.g., 0%, 2%, 5%, 10%) to quantify the impact of serum on its potency. 3. Use Serum-Free Media: If your cell line can be maintained in serum-free or defined media for the duration of the experiment, this can eliminate the variable of serum protein binding. |
| Inconsistent results between experiments. | Variability in Serum Lots: Different lots of FBS can have varying protein compositions, which may affect inhibitor binding. | 1. Lot Testing: If possible, test new lots of FBS for their effect on MI-2 activity before use in critical experiments. 2. Use a Single Lot: For a series of related experiments, use the same lot of FBS to ensure consistency. |
| No observable effect of MI-2 at expected concentrations. | Compound Precipitation: MI-2 is typically dissolved in DMSO, and adding a concentrated stock to aqueous media can sometimes cause precipitation, especially at higher concentrations. | 1. Check for Precipitate: Visually inspect the culture media after adding MI-2 for any signs of precipitation. 2. Optimize Dilution: Prepare intermediate dilutions of the MI-2 stock in media before adding it to the final culture volume to minimize local concentration effects. 3. Solubility Information: Refer to the supplier's data sheet for solubility information in different solvents and buffer systems. |
| Cell viability is compromised even in control wells at low serum concentrations. | Serum Dependence of Cells: The cell line being used may require a certain level of serum for optimal health and proliferation. | 1. Establish Baseline: Determine the minimal serum concentration required to maintain the health of your cells for the duration of the assay before testing the inhibitor. 2. Shorter Incubation Time: Consider reducing the duration of the experiment to minimize the negative effects of low serum on cell viability. |
Quantitative Data Summary
The following tables summarize the reported in vitro and cellular activities of MI-2.
Table 1: In Vitro Activity of MI-2
| Assay | Parameter | Value |
| Menin-MLL Interaction Assay | IC50 | 446 nM |
| Menin Binding Assay | Kd | 158 nM |
Table 2: Cellular Activity of MI-2 in MLL-Rearranged Leukemia Cell Lines
| Cell Line | MLL Fusion | GI50 |
| Murine BMCs | MLL-AF9 | ~5 µM |
| Murine BMCs | MLL-ENL | ~5 µM |
| MV4;11 | MLL-AF4 | 9.5 µM |
| KOPN-8 | MLL-ENL | 7.2 µM |
| ML-2 | MLL-AF6 | 8.7 µM |
| MonoMac6 | MLL-AF9 | 18 µM |
Data compiled from multiple sources.[3]
Experimental Protocols
Protocol 1: General Cell Viability Assay to Assess MI-2 Potency
This protocol describes a general method for determining the GI50 of MI-2 in a leukemia cell line using a commercial cell viability reagent.
Materials:
-
MLL-rearranged leukemia cell line of interest
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
MI-2 (Menin-MLL inhibitor)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the leukemia cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment (typically 72-96 hours).
-
Compound Preparation: Prepare a stock solution of MI-2 in DMSO. Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and non-toxic (typically ≤ 0.1%).
-
Treatment: Add the diluted MI-2 or vehicle control (media with the same final concentration of DMSO) to the appropriate wells.
-
Incubation: Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Measurement: On the day of analysis, allow the plate to equilibrate to room temperature. Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence or absorbance using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control wells and plot the results as a dose-response curve. Calculate the GI50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Serum Shift Assay to Evaluate the Impact of Serum on MI-2 Activity
This protocol is designed to assess how different concentrations of FBS affect the potency of MI-2.
Procedure:
-
Media Preparation: Prepare batches of culture medium containing different concentrations of FBS (e.g., 0%, 2%, 5%, and 10%).
-
Cell Seeding: Seed your cells in multiple 96-well plates, one for each serum concentration to be tested.
-
Compound Dilution: Prepare serial dilutions of MI-2 in each of the different serum-containing media.
-
Treatment and Incubation: Treat the cells and incubate as described in Protocol 1.
-
Data Acquisition and Analysis: Measure cell viability and calculate the GI50 for MI-2 at each serum concentration. A rightward shift in the dose-response curve and an increase in the GI50 value with increasing serum concentration is indicative of serum protein binding.
Visualizations
Caption: Mechanism of action of the Menin-MLL inhibitor MI-2.
Caption: Workflow for a serum shift assay to test MI-2 activity.
Caption: A logical workflow for troubleshooting low MI-2 potency.
References
long-term stability of MI-2 in DMSO
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the long-term stability of the Menin-MLL inhibitor, MI-2, when dissolved in Dimethyl Sulfoxide (DMSO). This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of MI-2?
A1: DMSO is the most commonly used solvent for preparing high-concentration stock solutions of MI-2 due to its excellent solubilizing properties for this compound. Solubility in DMSO has been reported to be greater than 15 mg/mL.[1] For optimal results, it is crucial to use anhydrous or fresh DMSO, as the presence of water can affect the stability and solubility of the compound.[2][3][4]
Q2: What are the recommended storage conditions for MI-2 stock solutions in DMSO?
A2: For long-term storage, it is recommended to store MI-2 stock solutions at -20°C or lower.[1][5] To maintain potency, it is advisable to use the solution within three months of preparation when stored at -20°C.[5] For shorter periods, refrigeration at 4°C may be acceptable, though stability at this temperature is less characterized.
Q3: How should I handle MI-2 stock solutions to ensure stability?
A3: To preserve the integrity of your MI-2 stock solution, it is best practice to prepare aliquots.[5] This minimizes the number of freeze-thaw cycles the main stock undergoes, which can contribute to compound degradation.[5][6] When thawing an aliquot for use, it should be brought to room temperature and vortexed gently to ensure a homogeneous solution.
Q4: Can I store MI-2 in DMSO at room temperature?
A4: Storing MI-2 solutions at room temperature for extended periods is not recommended. While some compounds are stable under these conditions, the risk of degradation increases significantly. For working solutions used on the same day, keeping them at room temperature is generally acceptable. However, for any storage longer than a few hours, refrigeration or freezing is advised.
Q5: What are the potential signs of MI-2 degradation in my DMSO stock solution?
A5: Visual signs of degradation can include a change in color or the appearance of precipitates. However, significant degradation can occur without any visible changes. The most reliable way to assess the stability of your MI-2 solution is to use an analytical method such as High-Performance Liquid Chromatography (HPLC) to check for the appearance of degradation peaks and a decrease in the main compound peak.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reduced or no activity of MI-2 in my experiment. | 1. Degradation of MI-2: The compound may have degraded due to improper storage (e.g., prolonged storage at room temperature, multiple freeze-thaw cycles). 2. Precipitation: The compound may have precipitated out of solution, especially if the stock solution was not properly warmed and mixed before use. | 1. Use a fresh aliquot or prepare a new stock solution. Ensure proper storage at -20°C and minimize freeze-thaw cycles. 2. Ensure complete solubilization. Before use, warm the vial to room temperature and vortex gently to redissolve any precipitate. |
| Precipitate observed in my MI-2 stock solution upon thawing. | 1. Low temperature: The compound may have come out of solution at low temperatures. 2. Water absorption by DMSO: DMSO is hygroscopic and can absorb water from the atmosphere, which can reduce the solubility of MI-2.[2][4] | 1. Warm and vortex. Gently warm the vial to room temperature and vortex to redissolve the compound. 2. Use anhydrous DMSO. Prepare stock solutions using high-quality, anhydrous DMSO. Store stock solutions in tightly sealed vials to minimize moisture exposure. |
| Inconsistent results between experiments. | 1. Inaccurate concentration: This could be due to incomplete solubilization or degradation of the stock solution. 2. Variability in freeze-thaw cycles: Different aliquots may have undergone a different number of freeze-thaw cycles. | 1. Quantify the stock solution. If possible, use HPLC to verify the concentration of your MI-2 stock solution. 2. Standardize handling procedures. Ensure all aliquots are handled consistently with minimal freeze-thaw cycles. |
Experimental Protocols
Protocol for Preparing and Storing MI-2 Stock Solutions
-
Materials:
-
MI-2 (lyophilized powder)
-
Anhydrous DMSO
-
Sterile, tightly sealing microcentrifuge tubes or cryovials
-
-
Procedure:
-
Allow the lyophilized MI-2 powder to equilibrate to room temperature before opening the vial to prevent condensation of moisture.
-
Calculate the required volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Add the calculated volume of anhydrous DMSO to the vial of MI-2.
-
Vortex the solution until the MI-2 is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid dissolution.
-
Once fully dissolved, dispense the stock solution into single-use aliquots in sterile, tightly sealed vials.
-
Label the aliquots clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at -20°C for long-term storage.
-
General Protocol for Assessing MI-2 Stability in DMSO by HPLC
This protocol provides a general framework. The specific HPLC parameters (e.g., column, mobile phase, gradient) will need to be optimized for your specific system and requirements.
-
Objective: To determine the percentage of intact MI-2 remaining in a DMSO solution over time under specific storage conditions.
-
Materials:
-
MI-2 in DMSO stock solution
-
HPLC system with a UV or mass spectrometer (MS) detector
-
Appropriate HPLC column (e.g., C18)
-
HPLC-grade solvents for the mobile phase (e.g., acetonitrile, water, formic acid)
-
-
Procedure:
-
Timepoint 0 (T0) Analysis:
-
Immediately after preparing the MI-2 stock solution, dilute a small sample to a suitable concentration for HPLC analysis.
-
Inject the sample into the HPLC system and record the chromatogram.
-
The peak area of the main MI-2 peak at T0 will serve as the baseline (100% integrity).
-
-
Storage:
-
Store the remaining aliquots of the MI-2 stock solution under the desired conditions (e.g., -20°C, 4°C, room temperature).
-
-
Subsequent Timepoint Analysis:
-
At predetermined time points (e.g., 1 week, 1 month, 3 months), retrieve an aliquot from storage.
-
Allow the aliquot to thaw and equilibrate to room temperature. Vortex gently to ensure homogeneity.
-
Prepare a sample for HPLC analysis at the same concentration as the T0 sample.
-
Inject the sample and record the chromatogram using the same HPLC method as for T0.
-
-
Data Analysis:
-
For each time point, calculate the percentage of MI-2 remaining by comparing the peak area of the main compound to the peak area at T0:
-
% Remaining = (Peak Area at T_x / Peak Area at T_0) * 100
-
-
Monitor the chromatograms for the appearance of new peaks, which may indicate degradation products.
-
-
Visualizations
Caption: Workflow for preparing and storing MI-2 solutions to maximize stability.
Caption: Troubleshooting decision tree for MI-2 stability issues.
References
- 1. mttlab.eu [mttlab.eu]
- 2. cayugamedlab.testcatalog.org [cayugamedlab.testcatalog.org]
- 3. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Data of the quantification of the influence of DMSO concentration on the kinetic of interaction between TNFα and SPD304 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Western Blot Results with MI-2
Welcome to the technical support center for researchers utilizing the MALT1 inhibitor, MI-2. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during Western blot analysis of MI-2 treated samples.
Frequently Asked Questions (FAQs)
Q1: After treating my cells with MI-2, I see a significant decrease in my protein of interest, which is not a known MALT1 substrate. Is this expected?
A1: This could be an off-target effect of MI-2. Recent studies have shown that MI-2 can induce ferroptosis by directly targeting and inhibiting Glutathione Peroxidase 4 (GPX4), independent of its MALT1 inhibitory activity.[1] This can lead to lipid peroxidation, cell death, and subsequent protein degradation, which might explain the unexpected decrease in your target protein. We recommend performing a cell viability assay in parallel with your Western blot experiments to monitor for MI-2 induced cytotoxicity.
Q2: I am seeing inconsistent cleavage of a known MALT1 substrate (e.g., CYLD, BCL10) in my Western blots after MI-2 treatment. What could be the cause?
A2: Inconsistent MALT1 substrate cleavage can be due to several factors:
-
Suboptimal MI-2 Concentration: The inhibitory effect of MI-2 on MALT1 is dose-dependent.[2] Ensure you are using a concentration within the effective range for your cell line (typically in the high-nanomolar to low-micromolar range).[2][3] We recommend performing a dose-response experiment to determine the optimal concentration for your specific experimental setup.
-
Incorrect Treatment Duration: The effect of MI-2 on substrate cleavage is also time-dependent. A 24-hour treatment has been shown to be effective for inhibiting CYLD cleavage.[2] You may need to optimize the treatment duration for your target and cell line.
-
Sample Handling: Ensure consistent sample preparation. Use fresh lysis buffer with protease and phosphatase inhibitors to prevent protein degradation.[4][5]
Q3: My Western blot bands for phosphorylated proteins in the NF-κB pathway (e.g., p-p65) are inconsistent after MI-2 treatment. How can I troubleshoot this?
A3: MI-2 is known to suppress the NF-κB signaling pathway.[3][6] Inconsistent phosphorylation signals can arise from:
-
Timing of Cell Lysis: Phosphorylation events can be transient. Ensure that you are lysing your cells at a consistent and appropriate time point after MI-2 treatment to capture the desired signaling event.
-
Phosphatase Activity: It is crucial to use phosphatase inhibitors in your lysis buffer to preserve the phosphorylation status of your proteins.[5]
-
Loading Controls: Use a non-phosphorylated total protein as a loading control for your phosphorylated protein of interest to accurately normalize the data.
Q4: I am observing high background on my Western blots when probing for proteins in MI-2 treated samples. What can I do to reduce it?
A4: High background can obscure your results. Here are some common causes and solutions:
-
Blocking: Ensure your blocking step is sufficient. Block the membrane for at least 1 hour at room temperature or overnight at 4°C with a suitable blocking agent like 5% non-fat dry milk or BSA in TBST.[7][8]
-
Antibody Concentrations: High primary or secondary antibody concentrations can lead to non-specific binding. Titrate your antibodies to determine the optimal dilution.[7]
-
Washing Steps: Increase the number and duration of your wash steps after primary and secondary antibody incubations to remove unbound antibodies.[7][9]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues with Western blotting when using the MI-2 inhibitor.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Weak or No Signal for Target Protein | Ineffective MI-2 concentration or treatment time. | Perform a dose-response and time-course experiment to determine optimal conditions.[2][6] |
| Low protein abundance in samples. | Increase the amount of protein loaded onto the gel.[5][7] | |
| Poor antibody quality or incorrect dilution. | Use a validated antibody and optimize the antibody concentration.[4][7] | |
| Inefficient protein transfer. | Verify transfer efficiency using Ponceau S staining. Optimize transfer time and voltage, especially for high or low molecular weight proteins.[8][9] | |
| Multiple or Non-Specific Bands | Primary or secondary antibody concentration is too high. | Titrate antibodies to find the optimal dilution that minimizes non-specific binding.[7] |
| Protein degradation. | Use fresh samples and always include protease and phosphatase inhibitors in your lysis buffer.[5] | |
| Cross-reactivity of the antibody. | Use a more specific antibody or perform a peptide block to confirm specificity. | |
| Inconsistent Loading Control Levels | The chosen housekeeping protein is affected by MI-2 treatment. | Validate your housekeeping protein to ensure its expression is stable across your experimental conditions. Consider using total protein normalization as an alternative. |
| Pipetting errors during sample loading. | Carefully quantify protein concentration and ensure equal loading in each lane. | |
| "Smiling" or Distorted Bands | Uneven heat distribution during electrophoresis. | Run the gel at a lower voltage or in a cold room to minimize heat generation.[8] |
| Issues with gel polymerization. | Ensure the gel is completely and evenly polymerized before running. |
Quantitative Data Summary
The following tables summarize quantitative data from studies using MI-2, demonstrating its dose-dependent effects on MALT1 substrate cleavage and NF-κB signaling.
Table 1: Effect of MI-2 on MALT1-mediated CYLD Cleavage
| MI-2 Concentration (nM) | Uncleaved CYLD (Relative Densitometry Units) |
| 0 | 1.0 |
| 62 | ~1.2 |
| 125 | ~1.5 |
| 250 | ~1.8 |
| 500 | ~2.0 |
| 1000 | ~2.2 |
Data adapted from a study on HBL-1 cells treated for 24 hours. Densitometry values were normalized to α-tubulin and are relative to vehicle-treated cells.[2]
Table 2: Effect of MI-2 on NF-κB Pathway Proteins in High Glucose-Treated HK-2 Cells
| MI-2 Concentration (µM) | IκBα Protein Expression (Relative to HG) | p-p65/p65 Protein Ratio (Relative to HG) |
| 0 (HG) | 1.00 | 1.00 |
| 1 (LC-MI-2) | ~1.25 | ~0.80 |
| 2 (MC-MI-2) | ~1.75 | ~0.60 |
| 4 (HC-MI-2) | ~2.25 | ~0.40 |
Data derived from a study on HK-2 cells treated for 48 hours. Values are approximations based on graphical data.[6]
Experimental Protocols
Detailed Western Blot Protocol for MI-2 Treated Cells
-
Cell Lysis:
-
After treatment with MI-2 for the desired time and concentration, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations with lysis buffer and add 4x Laemmli sample buffer.
-
Denature samples by heating at 95°C for 5 minutes.
-
Load equal amounts of protein (20-40 µg) per well of an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins to a PVDF or nitrocellulose membrane. For PVDF, activate the membrane with methanol (B129727) for 30 seconds before transfer.
-
Ensure good contact between the gel and the membrane and remove any air bubbles.
-
Transfer at 100V for 1-2 hours at 4°C.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody at the recommended dilution overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody at the recommended dilution for 1 hour at room temperature.
-
-
Signal Detection and Analysis:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
Quantify band intensities using densitometry software. Normalize the target protein signal to a validated loading control or total protein stain.
-
Visualizations
Caption: Experimental workflow for Western blotting with MI-2 treatment.
Caption: MI-2 inhibition of MALT1 and its effect on the NF-κB pathway.
References
- 1. MALT1 inhibitor MI-2 induces ferroptosis by direct targeting of GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biocompare.com [biocompare.com]
- 5. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 6. MALT1 inhibition by MI-2 suppresses epithelial-to-mesenchymal transition and fibrosis by inactivating the NF-κB pathway in high glucose-treated HK-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Western Blot Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. bosterbio.com [bosterbio.com]
- 9. Western Blot Troubleshooting Guide | R&D Systems [rndsystems.com]
Validation & Comparative
Differentiating MI-2 MALT1 Inhibition from Ferroptosis Induction: A Comparative Guide for Researchers
A critical analysis of the distinct cellular mechanisms and experimental readouts to distinguish on-target MALT1 inhibition from off-target ferroptosis induction by the compound MI-2.
The small molecule MI-2 has been widely studied as an inhibitor of Mucosa-Associated Lymphoid Tissue lymphoma translocation protein 1 (MALT1), a key regulator of NF-κB signaling.[1] However, emerging evidence reveals that MI-2 can also induce a distinct form of iron-dependent cell death known as ferroptosis through off-target effects.[2][3][4] This guide provides a comprehensive comparison to enable researchers to differentiate the cellular effects of on-target MALT1 inhibition from off-target ferroptosis induction by MI-2, ensuring accurate interpretation of experimental results.
Core Mechanisms: MALT1 Inhibition vs. Ferroptosis
MALT1 is a paracaspase that, upon activation, cleaves specific substrates to regulate lymphocyte activation and proliferation, primarily through the NF-κB pathway.[5][6] Inhibition of MALT1's proteolytic activity is a therapeutic strategy for certain lymphomas, such as Activated B-Cell like Diffuse Large B-Cell Lymphoma (ABC-DLBCL).[1][6] The inhibitor MI-2 was developed to directly bind and irreversibly suppress MALT1's protease function.[1]
Ferroptosis, in contrast, is a form of regulated cell death characterized by the iron-dependent accumulation of lipid peroxides.[7][8][9] A key regulator of ferroptosis is Glutathione Peroxidase 4 (GPX4), which neutralizes lipid peroxides.[2][8] Recent studies have demonstrated that MI-2 can directly inhibit GPX4, independent of its action on MALT1, thereby inducing ferroptosis.[2][3][4] This off-target activity is attributed to the chloroacetamide moiety present in MI-2, which is also found in the classic ferroptosis inducer RSL3.[2]
Comparative Analysis of Cellular and Molecular Readouts
Distinguishing between MALT1 inhibition and ferroptosis induction is crucial for attributing cellular phenotypes to the correct mechanism. The following tables summarize key quantitative data and differential markers.
| Parameter | MALT1 Inhibition (On-Target) | Ferroptosis Induction (Off-Target by MI-2) | Reference Compound (Ferroptosis Inducer) |
| Primary Molecular Target | MALT1 Paracaspase | GPX4 | GPX4 (e.g., RSL3), System xc- (e.g., Erastin) |
| Key Downstream Pathway | NF-κB Signaling | Lipid Peroxidation | Lipid Peroxidation |
| Cellular Outcome | Cytostatic/Apoptotic in dependent cells | Ferroptotic Cell Death | Ferroptotic Cell Death |
| Rescue Agents | - | Ferrostatin-1, Liproxstatin-1, Iron Chelators (e.g., Deferoxamine) | Ferrostatin-1, Liproxstatin-1, Iron Chelators |
Table 1: High-Level Comparison of MALT1 Inhibition and Ferroptosis Induction by MI-2.
| Cellular/Molecular Marker | Expected Outcome with MALT1 Inhibition | Expected Outcome with Ferroptosis Induction | Method of Detection |
| MALT1 Substrate Cleavage (e.g., BCL10, Roquin-1, CYLD) | Inhibition of cleavage | No direct effect | Western Blot |
| NF-κB Activation (e.g., c-REL nuclear translocation, NF-κB reporter assay) | Decreased activation | No direct effect | Immunofluorescence, Luciferase Reporter Assay |
| GPX4 Activity | No direct effect | Inhibition | In vitro activity assay |
| Lipid ROS Accumulation | No direct increase | Significant increase | Fluorescent probes (e.g., C11-BODIPY) |
| Intracellular Labile Iron (Fe2+) | No direct effect | Increase | Fluorescent probes (e.g., FerroOrange) |
| Cell Viability in MALT1-deficient cells | No effect | Cell death | Cell viability assays (e.g., CellTiter-Glo) |
| Cell Viability in the presence of Ferrostatin-1 | No effect on MALT1-dependent growth arrest | Rescue of cell death | Cell viability assays |
Table 2: Differential Cellular and Molecular Markers.
Signaling Pathways and Experimental Workflows
To visually delineate these processes, the following diagrams illustrate the respective signaling pathways and a suggested experimental workflow to differentiate the two mechanisms of MI-2.
Caption: MALT1 Signaling Pathway.
Caption: Ferroptosis Induction Pathway.
Caption: Experimental Workflow.
Detailed Experimental Protocols
1. Western Blot for MALT1 Substrate Cleavage
-
Objective: To assess the inhibition of MALT1 proteolytic activity.
-
Procedure:
-
Culture MALT1-dependent cells (e.g., HBL-1, TMD8) and treat with MI-2, a selective MALT1 inhibitor (e.g., MLT-985), or vehicle control for the desired time.[1][2]
-
Lyse cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against full-length and cleaved forms of MALT1 substrates (e.g., BCL10, Roquin-1, CYLD).
-
Incubate with HRP-conjugated secondary antibodies and detect using an enhanced chemiluminescence (ECL) substrate.
-
-
Expected Result: MI-2 treatment should inhibit the appearance of cleaved substrate bands, similar to a highly selective MALT1 inhibitor.
2. Lipid ROS Measurement
-
Objective: To detect the accumulation of lipid peroxides, a hallmark of ferroptosis.
-
Procedure:
-
Treat cells with MI-2, a known ferroptosis inducer (e.g., RSL3), and/or a ferroptosis inhibitor (e.g., Ferrostatin-1).
-
Incubate cells with the fluorescent probe C11-BODIPY 581/591.
-
Analyze the shift in fluorescence from red to green by flow cytometry, which indicates lipid peroxidation.
-
-
Expected Result: MI-2 and RSL3 treatment should lead to a significant increase in green fluorescence, which is preventable by co-treatment with Ferrostatin-1.[2]
3. Cell Viability Rescue Assay
-
Objective: To determine if cell death induced by MI-2 can be rescued by ferroptosis inhibitors.
-
Procedure:
-
Seed cells and treat with a dose range of MI-2 in the presence or absence of Ferrostatin-1 (1 μM) or an iron chelator like Deferoxamine (DFO).[10]
-
After 24-72 hours, assess cell viability using a suitable method (e.g., CellTiter-Glo Luminescent Cell Viability Assay).
-
-
Expected Result: Ferrostatin-1 or DFO should rescue the cytotoxic effects of MI-2 if the mechanism is ferroptosis. No rescue would be expected if the cytotoxicity is solely due to MALT1 inhibition in a dependent cell line.[2][10]
4. Genetic Knockout/Knockdown Studies
-
Objective: To definitively separate MALT1-dependent effects from off-target effects.
-
Procedure:
-
Generate MALT1 knockout or knockdown cell lines using CRISPR/Cas9 or shRNA.
-
Treat both wild-type and MALT1-deficient cells with MI-2.
-
Assess cell viability and markers of ferroptosis (e.g., lipid ROS).
-
-
Expected Result: If MI-2 induces ferroptosis independently of MALT1, both wild-type and MALT1-deficient cells will show signs of ferroptosis upon treatment.[2]
Conclusion
References
- 1. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MALT1 inhibitor MI-2 induces ferroptosis by direct targeting of GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound induces ferroptosis by direct targeting of GPX4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. JCI - Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth [jci.org]
- 6. The paracaspase MALT1: biological function and potential for therapeutic inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Understanding the unique mechanism of ferroptosis: a promising therapeutic target [frontiersin.org]
- 8. Frontiers | Mechanisms of Ferroptosis and Relations With Regulated Cell Death: A Review [frontiersin.org]
- 9. Induction mechanism of ferroptosis: A novel therapeutic target in lung disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological inhibition of MALT1 (mucosa-associated lymphoid tissue lymphoma translocation protein 1) induces ferroptosis in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of MI-2 and ABBV-MALT1 for Lymphoma Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent MALT1 inhibitors, MI-2 and ABBV-MALT1, in the context of lymphoma research. This document synthesizes available preclinical data to highlight the key attributes of each compound, supported by experimental methodologies.
Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) has emerged as a critical therapeutic target in certain B-cell lymphomas, particularly the activated B-cell-like (ABC) subtype of diffuse large B-cell lymphoma (DLBCL), which is characterized by chronic B-cell receptor (BCR) signaling and constitutive activation of the NF-κB pathway.[1][2][3] MALT1, a paracaspase, functions as a key mediator in the CBM complex (CARD11-BCL10-MALT1), which is essential for NF-κB activation downstream of the BCR.[4][5] Its proteolytic activity is crucial for the survival and proliferation of these lymphoma cells.[4][6] This has led to the development of small molecule inhibitors targeting MALT1's enzymatic function.
This guide focuses on two such inhibitors: MI-2, a well-characterized tool compound, and ABBV-MALT1, a potent inhibitor developed by AbbVie. We will delve into their mechanisms of action, comparative preclinical efficacy, and the experimental protocols used to evaluate their performance.
Mechanism of Action: Contrasting Inhibition Strategies
Both MI-2 and ABBV-MALT1 target the proteolytic activity of MALT1, but through different mechanisms.
MI-2 is an irreversible inhibitor that directly binds to the active site of MALT1.[7] Specifically, it forms a covalent bond with the catalytic cysteine residue (C464) within the paracaspase domain, thereby permanently inactivating the enzyme.[4] This irreversible nature can lead to a prolonged duration of action.[8]
ABBV-MALT1 , on the other hand, is a potent, allosteric inhibitor of the MALT1 paracaspase.[9] It binds to a site distinct from the active site, inducing a conformational change that locks the protease in an inactive state.[10] This allosteric mechanism can offer high selectivity.
Comparative Performance Data
The following tables summarize the available quantitative data for MI-2 and ABBV-MALT1 from various preclinical studies. It is important to note that these data are not from head-to-head studies and experimental conditions may vary.
Table 1: In Vitro Potency of MI-2 and ABBV-MALT1 in Lymphoma Cell Lines
| Compound | Cell Line | Subtype | Assay | Potency Metric | Value | Reference |
| MI-2 | HBL-1 | ABC-DLBCL | Cell Proliferation | GI50 | 0.2 µM | [1] |
| TMD8 | ABC-DLBCL | Cell Proliferation | GI50 | 0.5 µM | [1] | |
| OCI-Ly3 | ABC-DLBCL | Cell Proliferation | GI50 | 0.4 µM | [1] | |
| OCI-Ly10 | ABC-DLBCL | Cell Proliferation | GI50 | 0.4 µM | [1] | |
| MEC1 | CLL | Cell Viability | IC50 | 0.2 µM | [4] | |
| Primary CLL Cells | CLL | Cell Viability | Mean IC50 | 1.17 µM | [4] | |
| ABBV-MALT1 | OCI-LY3 | ABC-DLBCL | Cell Viability | EC50 | ~300 nM | [11] |
| Human PBMCs | - | IL-2 Secretion | EC50 | ~300 nM | [11] |
Table 2: In Vivo Efficacy of MI-2 and ABBV-MALT1 in Lymphoma Xenograft Models
| Compound | Model | Dosing | Efficacy | Reference |
| MI-2 | TMD8 Xenograft | 25 mg/kg/day, i.p. | Profoundly suppressed tumor growth | [1] |
| HBL-1 Xenograft | 25 mg/kg/day, i.p. | Profoundly suppressed tumor growth | [1] | |
| ABBV-MALT1 | OCI-LY3 Xenograft | 30 mg/kg, twice daily, oral (14 days) | 92% Tumor Growth Inhibition (TGI) | [11][12] |
| OCI-LY10 Xenograft | 30 mg/kg, twice daily, oral (14 days) | 73% TGI | [13] | |
| LY-24–0236 PDX | Not specified | Modest TGI (49%) | [11] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are generalized protocols for key assays used in the evaluation of MALT1 inhibitors, based on published studies.
MALT1 Substrate Cleavage Assay (Western Blot)
This assay is used to determine the ability of an inhibitor to block the proteolytic activity of MALT1 on its known substrates (e.g., CYLD, BCL10, RelB).[4][14]
-
Cell Culture and Treatment: Culture lymphoma cells (e.g., ABC-DLBCL lines) to a density of 1-2 x 10^6 cells/mL. Treat cells with various concentrations of the MALT1 inhibitor (e.g., MI-2 or ABBV-MALT1) or vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Harvest cells by centrifugation and wash with ice-cold PBS. Lyse the cell pellet in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for a MALT1 substrate (e.g., anti-CYLD) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Detect the protein bands using an ECL chemiluminescent substrate and an imaging system. A decrease in the cleaved form of the substrate and an increase in the full-length form in inhibitor-treated samples compared to the control indicates inhibitory activity.[14]
Cell Viability/Proliferation Assay
This assay measures the effect of the inhibitor on the growth and survival of lymphoma cells.
-
Cell Seeding: Seed lymphoma cells in 96-well plates at a predetermined density.
-
Compound Treatment: Treat the cells with a serial dilution of the MALT1 inhibitor or vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 48, 72, or 120 hours).
-
Viability Measurement: Assess cell viability using a commercially available kit, such as one based on ATP quantification (e.g., CellTiter-Glo®) or a metabolic assay (e.g., MTS).[3][5]
-
Data Analysis: Normalize the results to the vehicle-treated control wells and plot the dose-response curves to determine the GI50 (50% growth inhibition) or IC50 (50% inhibitory concentration) values.[1]
In Vivo Xenograft Model
This model evaluates the anti-tumor efficacy of the MALT1 inhibitor in a living organism.
-
Cell Implantation: Subcutaneously implant human lymphoma cells (e.g., TMD8, HBL-1, or OCI-LY3) into the flank of immunodeficient mice (e.g., NOD-SCID).[1][6]
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified volume (e.g., 120 mm³), randomize the mice into treatment and control groups.[6]
-
Compound Administration: Administer the MALT1 inhibitor (e.g., MI-2 via intraperitoneal injection or ABBV-MALT1 orally) or vehicle control daily or as per the defined schedule and dosage.[1][12]
-
Tumor Measurement: Measure tumor volume regularly (e.g., twice a week) using calipers.
-
Efficacy Evaluation: At the end of the study, calculate the tumor growth inhibition (TGI) and assess other relevant endpoints such as body weight changes to monitor toxicity.
Signaling Pathway and Workflow Visualizations
The following diagrams illustrate the MALT1 signaling pathway in lymphoma and a typical experimental workflow for evaluating MALT1 inhibitors.
Caption: MALT1 Signaling Pathway in ABC-DLBCL.
Caption: Experimental Workflow for MALT1 Inhibitor Evaluation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. MALT1 inhibition is efficacious in both naïve and ibrutinib-resistant chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The paracaspase MALT1: biological function and potential for therapeutic inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hra.nhs.uk [hra.nhs.uk]
- 9. Combining MALT1 and BCL2 inhibitors could block B-cell lymphomas | BioWorld [bioworld.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Inhibition of MALT1 and BCL2 Induces Synergistic Antitumor Activity in Models of B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. benchchem.com [benchchem.com]
Validating the On-Target Effects of MI-2 on MALT1: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the MALT1 inhibitor MI-2 with alternative compounds. It offers a comprehensive overview of experimental data and detailed protocols for validating the on-target effects of these inhibitors.
Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) has emerged as a critical therapeutic target in various B-cell lymphomas and autoimmune diseases. Its paracaspase activity is essential for downstream signaling pathways that promote cell survival and proliferation, primarily through the activation of NF-κB. MI-2 is a small molecule inhibitor that directly binds to and irreversibly suppresses the protease function of MALT1.[1][2] This guide details the experimental validation of MI-2's on-target effects and compares its performance with other MALT1 inhibitors.
Comparative Analysis of MALT1 Inhibitors
The efficacy of MALT1 inhibitors can be quantified by their half-maximal inhibitory concentration (IC50) in biochemical assays and their half-maximal growth inhibitory concentration (GI50) in cell-based assays. MI-2 demonstrates potent inhibition of MALT1, and its performance is comparable to or exceeds that of other known inhibitors.
| Inhibitor | Type | MALT1 IC50 | Cell-Based Potency (GI50) | Mechanism of Action | References |
| MI-2 | Covalent | 5.84 µM | 0.2 - 0.5 µM in various DLBCL cell lines | Irreversibly binds to the active site of MALT1. | [1][3] |
| Z-VRPR-FMK | Peptidomimetic Covalent | Not explicitly stated, but potent | Effective at ~50 µM in cell-based assays | Irreversibly inhibits MALT1 through a peptide-based structure. | [4][5] |
| MLT-748 | Allosteric | 5 nM | Not specified | Binds to an allosteric site, locking MALT1 in an inactive conformation. | [6] |
| Safimaltib (JNJ-67856633) | Allosteric | Not specified | Potent antitumor activity in xenograft models | Orally active, selective allosteric inhibitor. | [6] |
| HST-1021 | Allosteric | Not specified | Potent tumor growth inhibition in vivo | Allosteric inhibitor with a distinct profile from protease inhibitors. | [7] |
MALT1 Signaling Pathway and Inhibition
The following diagram illustrates the canonical NF-κB signaling pathway mediated by MALT1 and the points of intervention for different classes of inhibitors.
Experimental Workflows for On-Target Validation
Validating the on-target effects of MALT1 inhibitors like MI-2 involves a series of well-defined experimental procedures. The following workflow outlines the key assays.
Detailed Experimental Protocols
Western Blot for MALT1 Substrate Cleavage
This assay directly measures the enzymatic activity of MALT1 in cells by detecting the cleavage of its known substrates, such as CYLD, RelB, A20, and BCL10. Inhibition of MALT1 by MI-2 results in a decrease in the cleaved forms of these substrates.[8]
Protocol:
-
Cell Culture and Treatment:
-
Culture Activated B-Cell-like Diffuse Large B-cell Lymphoma (ABC-DLBCL) cell lines (e.g., HBL-1, TMD8) in appropriate media.
-
Treat cells with varying concentrations of MI-2 or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).[8]
-
To better visualize cleavage products, cells can be co-treated with a proteasome inhibitor like MG-132 for the last few hours of incubation.[8]
-
-
Protein Extraction:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against MALT1 substrates (e.g., anti-CYLD, anti-RelB) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect protein bands using an ECL chemiluminescent substrate and an imaging system.[9]
-
-
Data Analysis:
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
-
A dose-dependent decrease in the cleaved substrate in MI-2-treated samples confirms inhibition of MALT1 activity.[8]
-
NF-κB Reporter Assay
This assay quantifies the activity of the NF-κB signaling pathway, which is a downstream effector of MALT1. Inhibition of MALT1 by MI-2 is expected to reduce NF-κB-dependent reporter gene expression.[10]
Protocol:
-
Cell Line and Transfection:
-
Use a suitable cell line (e.g., HEK293T or a lymphoma cell line) stably or transiently expressing an NF-κB luciferase reporter construct.
-
For transient transfection, co-transfect the NF-κB reporter plasmid with a control plasmid (e.g., Renilla luciferase) for normalization.
-
-
Cell Treatment and Stimulation:
-
Seed the transfected cells in a 96-well plate.
-
Pre-treat the cells with a serial dilution of MI-2 for 1 hour.
-
Stimulate NF-κB activity by adding an appropriate agonist (e.g., PMA and ionomycin, or TNF-α), except in cell lines with constitutive NF-κB activation.[10]
-
Include unstimulated and vehicle-treated stimulated controls.
-
Incubate for a defined period (e.g., 6 hours).[11]
-
-
Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[12]
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the percentage of inhibition of NF-κB activity for each MI-2 concentration compared to the stimulated control.
-
Determine the IC50 value by fitting the data to a dose-response curve.[10]
-
Cell Proliferation Assay (GI50 Determination)
This assay assesses the phenotypic consequence of MALT1 inhibition on cell growth and viability.
Protocol:
-
Cell Seeding:
-
Seed lymphoma cells (e.g., HBL-1, TMD8, OCI-Ly3) in a 96-well plate at an optimized density.
-
-
Compound Treatment:
-
Treat the cells with a range of MI-2 concentrations for a specified duration (e.g., 48-96 hours).[13]
-
-
Viability Measurement:
-
Determine the number of viable cells using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.[14]
-
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle-treated control wells.
-
Plot the percentage of growth inhibition against the log of the MI-2 concentration.
-
Calculate the GI50 value, which is the concentration of the drug that causes a 50% reduction in cell growth.[13]
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct target engagement in a cellular context. It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.[15][16]
Protocol:
-
Cell Treatment:
-
Treat intact cells with MI-2 or a vehicle control.
-
-
Thermal Denaturation:
-
Heat the cell suspensions at a range of temperatures to induce protein denaturation and precipitation.[15]
-
-
Cell Lysis and Separation:
-
Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
-
Protein Detection:
-
Analyze the amount of soluble MALT1 in the supernatant by Western blotting or other sensitive protein detection methods like ELISA or mass spectrometry.[16]
-
-
Data Analysis:
-
Plot the amount of soluble MALT1 as a function of temperature for both MI-2-treated and control samples.
-
A shift in the melting curve to a higher temperature in the MI-2-treated samples indicates that MI-2 binds to and stabilizes MALT1, confirming target engagement.
-
Conclusion
The validation of MI-2's on-target effects on MALT1 is a multi-faceted process that combines biochemical, cellular, and phenotypic assays. The experimental protocols detailed in this guide provide a robust framework for researchers to assess the efficacy and mechanism of action of MI-2 and other MALT1 inhibitors. The comparative data presented herein highlights MI-2 as a potent and selective inhibitor of MALT1, making it a valuable tool for both basic research and preclinical drug development. The irreversible nature of its binding may offer distinct pharmacological advantages.[17] Further investigations using these methodologies will continue to elucidate the therapeutic potential of targeting MALT1 in various disease contexts.
References
- 1. Identification of MALT1 feedback mechanisms enables rational design of potent antilymphoma regimens for ABC-DLBCL - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. Discovery and optimization of a series of small-molecule allosteric inhibitors of MALT1 protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. q2ub.com [q2ub.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. MALT1 allosteric inhibitor for the potential treatment of cancer | BioWorld [bioworld.com]
- 8. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. indigobiosciences.com [indigobiosciences.com]
- 12. resources.amsbio.com [resources.amsbio.com]
- 13. Prospective pharmacological methodology for establishing and evaluating anti-cancer drug resistant cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reactionbiology.com [reactionbiology.com]
- 15. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Discovery of Potent, Highly Selective, and In Vivo Efficacious, Allosteric MALT1 Inhibitors by Iterative Scaffold Morphing - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Confirming MI-2 Inhibitor Specificity
The validation of a small molecule inhibitor's specificity is a cornerstone of rigorous pharmacological research. For complex targets like MI-2, a core enzymatic subunit of the Nucleosome Remodeling and Deacetylase (NuRD) complex, a multi-pronged approach is essential to ensure that observed biological effects are truly a result of on-target activity.[1][2][3] MI-2 proteins (CHD3/Mi-2α and CHD4/Mi-2β) possess a critical ATP-dependent helicase/ATPase activity and are central scaffolds for the NuRD complex, which also includes histone deacetylases (HDACs) like HDAC1/2.[3] Therefore, a comprehensive validation strategy must interrogate direct target engagement, enzymatic inhibition, cellular activity, and potential off-target interactions.
This guide compares key experimental controls and provides detailed protocols to rigorously confirm the specificity of a putative MI-2 inhibitor.
Table 1: Comparative Analysis of Experimental Controls for MI-2 Specificity
| Control Category | Specific Experiment | Purpose | Primary Readout | Strengths | Limitations |
| Biochemical Validation | Recombinant Protein ATPase Assay | To confirm direct inhibition of MI-2's core enzymatic activity in a cell-free system. | IC50 Value | Directly measures target enzyme inhibition; quantitative and highly controlled. | Lacks cellular context (e.g., permeability, metabolism, off-target effects). |
| HDAC Activity Assay | To rule out direct inhibition of the associated HDAC1/2 subunits within the NuRD complex. | IC50 Value | Differentiates between inhibition of MI-2's ATPase function and the NuRD complex's deacetylase function. | Does not confirm MI-2 as the primary target in a cellular environment. | |
| Cellular Target Engagement | Cellular Thermal Shift Assay (CETSA) | To verify that the inhibitor physically binds to MI-2 inside intact cells. | Thermal Shift (ΔTm) | Confirms target binding in a physiological context; label-free.[4] | A binding event (thermal shift) does not guarantee functional inhibition. |
| Genetic Controls | siRNA/CRISPR Knockdown of MI-2 | To determine if the genetic depletion of MI-2 phenocopies the effects of the chemical inhibitor. | Comparison of cellular phenotypes (e.g., gene expression, cell viability). | Provides a genetic benchmark for on-target effects.[5] | Genetic compensation may occur; differs from acute chemical inhibition. |
| Rescue with Drug-Resistant Mutant | To demonstrate that the inhibitor's effect is specifically mediated through MI-2. | Reversal of the inhibitor-induced phenotype. | Provides very strong evidence for a specific on-target mechanism. | Technically challenging; requires identification or engineering of a resistant mutant. | |
| Off-Target Profiling | Broad Kinase/ATPase Panel Screening | To identify potential off-target interactions with other ATP-binding proteins. | Percent inhibition or IC50 values against a panel of kinases/ATPases. | Unbiased screening against common off-target families.[6] | Panels are not exhaustive and may miss novel off-target interactions. |
| Proteome-wide Analysis (e.g., IP-MS) | To empirically identify all protein binding partners of the inhibitor in an unbiased manner. | List of enriched proteins upon inhibitor pulldown. | Unbiased, genome-wide view of potential direct and indirect targets. | May not detect weak or transient interactions; technically complex. | |
| Functional Genomics | ChIP-seq for MI-2 and Histone Marks | To assess the functional impact on MI-2's role at the chromatin level. | Changes in MI-2 occupancy at target gene promoters; altered histone acetylation. | Provides a genome-wide functional readout of the inhibitor's consequences. | An indirect measure that can be influenced by other cellular signaling pathways. |
Key Experimental Protocols
Protocol: MI-2 Biochemical ATPase Assay
Objective: To quantitatively measure the direct inhibition of purified MI-2 ATPase activity by the test compound.
Methodology:
-
Reagents:
-
Purified, recombinant full-length MI-2 protein.
-
Nucleosome substrates.
-
ATP.
-
Assay buffer (e.g., 25 mM HEPES-KOH pH 7.6, 5 mM MgCl2, 0.1 mg/ml BSA, 1 mM DTT).
-
ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system.
-
-
Procedure:
-
Prepare a serial dilution of the MI-2 inhibitor in DMSO, followed by a further dilution in assay buffer.
-
In a 384-well plate, add the inhibitor dilutions, MI-2 protein, and nucleosome substrates.
-
Initiate the reaction by adding a final concentration of 1 mM ATP.
-
Incubate the reaction at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced by following the ADP-Glo™ manufacturer's protocol. Luminescence is proportional to ADP generated and thus, ATPase activity.
-
Plot the dose-response curve and calculate the IC50 value.
-
Protocol: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm direct binding of the inhibitor to MI-2 in intact cells.[4]
Methodology:
-
Cell Culture and Treatment:
-
Culture cells (e.g., a cell line known to express MI-2, such as HEK293) to ~80% confluency.
-
Treat cells with the test inhibitor at a desired concentration (e.g., 10x the cellular IC50) or vehicle (DMSO) for 2 hours.
-
-
Heating and Lysis:
-
Harvest the cells and resuspend them in a lysis buffer (e.g., PBS with protease inhibitors).
-
Distribute the cell suspension into different PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by 3 minutes at room temperature.
-
Lyse the cells by three freeze-thaw cycles using liquid nitrogen.
-
-
Protein Analysis:
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated, aggregated fraction by centrifugation at 20,000 x g for 20 minutes.
-
Transfer the supernatant to a new tube.
-
Analyze the amount of soluble MI-2 in each sample by Western blot using a specific MI-2 antibody.
-
-
Data Interpretation:
-
Quantify the band intensities and normalize them to the intensity at the lowest temperature.
-
Plot the percentage of soluble MI-2 against the temperature for both vehicle and inhibitor-treated samples. A rightward shift in the melting curve for the inhibitor-treated sample indicates target stabilization and binding.[4]
-
Visualizations of Key Concepts
References
- 1. sdbonline.org [sdbonline.org]
- 2. journals.biologists.com [journals.biologists.com]
- 3. Mi2, an auto-antigen for dermatomyositis, is an ATP-dependent nucleosome remodeling factor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a Pyrazolopyridinone-Based MYC Inhibitor That Selectively Engages Intracellular c-MYC and Disrupts MYC-MAX Heterodimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bioengineer.org [bioengineer.org]
- 6. researchgate.net [researchgate.net]
MI-2: A Superior Small Molecule Inhibitor of MALT1 Compared to Peptide-Based Alternatives
For researchers, scientists, and drug development professionals, the quest for potent, specific, and cell-permeable inhibitors of key signaling molecules is paramount. Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) has emerged as a critical therapeutic target in certain cancers and autoimmune diseases due to its pivotal role in NF-κB signaling.[1] While peptide-based inhibitors have been instrumental as research tools, the small molecule MI-2 presents significant advantages for both in vitro and in vivo applications. This guide provides a comprehensive comparison of MI-2 and peptide-based MALT1 inhibitors, supported by experimental data and detailed protocols.
Key Advantages of MI-2 at a Glance:
-
Superior Cell Permeability: As a small molecule, MI-2 readily crosses cell membranes, a significant hurdle for larger, charged peptide inhibitors.[2]
-
Enhanced Potency in Cellular Assays: MI-2 demonstrates potent, dose-dependent inhibition of MALT1 activity and cell growth at nanomolar to low micromolar concentrations, often proving more effective than peptide inhibitors used at much higher concentrations.[2][3]
-
Irreversible Mechanism of Action: MI-2 forms a covalent bond with the active site of MALT1, leading to prolonged and irreversible inhibition.[3][4] This contrasts with the often-reversible nature of some peptide inhibitors and provides a distinct pharmacokinetic advantage.[3]
-
Favorable Pharmacological Properties: MI-2 has shown to be non-toxic in preclinical mouse models, highlighting its potential for in vivo studies and therapeutic development.[2][5] Peptide-based inhibitors, conversely, often suffer from poor in vivo stability and bioavailability.[6]
Comparative Performance Data: MI-2 vs. Peptide-Based Inhibitors
The following tables summarize the quantitative data comparing the performance of MI-2 with the commonly used peptide-based MALT1 inhibitor, Z-VRPR-FMK.
Table 1: In Vitro Efficacy Against MALT1-Dependent ABC-DLBCL Cell Lines
| Inhibitor | Cell Line | GI50 (Growth Inhibition 50%) | Reference Concentration for Similar Effect |
| MI-2 | HBL-1 | 0.2 µM | N/A |
| TMD8 | 0.5 µM | N/A | |
| OCI-Ly3 | 0.4 µM | N/A | |
| OCI-Ly10 | 0.4 µM | N/A | |
| Z-VRPR-FMK | HBL-1, TMD8, OCI-Ly3, OCI-Ly10 | Not typically reported as GI50 | 50 µM (for NF-κB inhibition and CYLD cleavage)[2] |
Table 2: Biochemical and Cellular Inhibition
| Parameter | MI-2 | Peptide-Based Inhibitor (Z-VRPR-FMK) |
| Mechanism of Action | Irreversible, covalent binding to MALT1 active site[3][4] | Irreversible, covalent binding to MALT1 active site[7] |
| Biochemical IC50 | 5.84 µM[8] | Not consistently reported |
| Cellular Permeability | Excellent[2] | Poor[2] |
| Specificity | High selectivity for MALT1 over related caspases[2] | Generally selective for MALT1[9] |
MALT1 Signaling and Inhibition Mechanism
MALT1 is a key component of the CARD11-BCL10-MALT1 (CBM) signalosome, which is activated downstream of antigen receptors.[10] Upon activation, MALT1's paracaspase activity is triggered, leading to the cleavage of several substrates, including CYLD and RelB.[9][11] This cleavage event removes negative regulators of the NF-κB pathway, resulting in the activation of NF-κB transcription factors and subsequent expression of genes involved in cell proliferation and survival.[9] MI-2 acts by directly and irreversibly binding to the catalytic cysteine residue in the active site of MALT1, thereby blocking its proteolytic function and preventing downstream NF-κB activation.[3]
Caption: MALT1 signaling pathway and points of inhibition.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
MALT1 Enzyme Inhibition Assay
This assay biochemically measures the ability of a compound to inhibit the proteolytic activity of MALT1.
Caption: Workflow for a MALT1 enzyme inhibition assay.
Methodology:
-
Recombinant MALT1 enzyme is incubated with varying concentrations of the test inhibitor (MI-2 or peptide-based inhibitor) in an appropriate assay buffer.[12]
-
A fluorogenic MALT1 substrate (e.g., Ac-LRSR-AMC) is added to the mixture.[6]
-
The reaction is allowed to proceed at a controlled temperature for a specific time.
-
MALT1 cleavage of the substrate releases a fluorescent group, and the fluorescence intensity is measured using a plate reader at excitation/emission wavelengths of 360/465 nm.[3]
-
The percentage of inhibition is calculated relative to a vehicle control, and IC50 values are determined from dose-response curves.
Cell Proliferation Assay
This assay determines the effect of MALT1 inhibitors on the growth of cancer cell lines.
Methodology:
-
MALT1-dependent (e.g., HBL-1, TMD8) and MALT1-independent (e.g., OCI-Ly1) cell lines are seeded in 96-well plates.[2]
-
Cells are treated with a serial dilution of MI-2 or the peptide-based inhibitor for a specified period (e.g., 48 hours).[2]
-
Cell proliferation is assessed using a luminescent-based assay that quantifies ATP levels (e.g., CellTiter-Glo®), which correlates with the number of viable cells.[2]
-
Luminescence is measured using a plate reader.
-
Growth inhibition (GI50) values are calculated by normalizing the data to untreated controls and fitting to a dose-response curve.[3]
CYLD Cleavage Assay (Western Blot)
This cell-based assay provides direct evidence of MALT1 inhibition within cells by monitoring the cleavage of a known MALT1 substrate, CYLD.
Methodology:
-
ABC-DLBCL cells (e.g., HBL-1) are treated with different concentrations of MI-2 or a peptide-based inhibitor for a defined time (e.g., 24 hours).[2]
-
Cells are lysed, and total protein is extracted.
-
Protein samples are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with a primary antibody specific for CYLD, which can detect both the full-length and the cleaved forms of the protein.[13]
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection via chemiluminescence.
-
The levels of full-length and cleaved CYLD are quantified by densitometry to determine the extent of MALT1 inhibition.[2]
NF-κB Reporter Assay
This assay measures the impact of MALT1 inhibition on the transcriptional activity of NF-κB.
Methodology:
-
A suitable cell line (e.g., HEK293T or a lymphoma cell line) is transiently or stably transfected with a luciferase reporter construct containing NF-κB binding sites in its promoter.[14][15]
-
Cells are pre-treated with various concentrations of MI-2 or a peptide-based inhibitor.
-
NF-κB signaling is stimulated, for example, with PMA and ionomycin, if not constitutively active in the chosen cell line.[15]
-
After a defined incubation period, cells are lysed, and luciferase activity is measured using a luminometer.[16]
-
A decrease in luciferase activity in inhibitor-treated cells compared to the stimulated control indicates inhibition of the NF-κB pathway.[16]
References
- 1. MALT1 inhibition by MI-2 suppresses epithelial-to-mesenchymal transition and fibrosis by inactivating the NF-κB pathway in high glucose-treated HK-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Pharmacological Inhibition of MALT1 Protease Leads to a Progressive IPEX-Like Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MALT1 small molecule inhibitors specifically suppress ABC-DLBCL in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. api.unil.ch [api.unil.ch]
- 7. medchemexpress.com [medchemexpress.com]
- 8. bio-techne.com [bio-techne.com]
- 9. The paracaspase MALT1: biological function and potential for therapeutic inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. pnas.org [pnas.org]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
MI-2 as a Research Tool: A Comparative Guide on its Limitations Due to Off-Target Effects
For researchers, scientists, and drug development professionals, the small molecule MI-2 has served as a valuable tool to probe the biology of the menin-mixed lineage leukemia (menin-MLL) interaction, a critical driver in certain types of acute leukemia. However, like many chemical probes, the utility of MI-2 is intrinsically linked to its specificity. This guide provides a comprehensive comparison of MI-2 with alternative menin-MLL inhibitors, focusing on the limitations imposed by potential off-target effects and providing supporting experimental data and detailed protocols.
Introduction to MI-2 and the Menin-MLL Interaction
The interaction between the protein menin and the N-terminal portion of MLL fusion proteins is essential for the leukemogenic activity of these fusions. This interaction tethers the MLL fusion protein to chromatin, leading to the aberrant expression of target genes, such as HOXA9 and MEIS1, which in turn drives uncontrolled proliferation and blocks differentiation of hematopoietic cells. MI-2 is a small molecule inhibitor designed to competitively disrupt this protein-protein interaction, thereby reversing the oncogenic activity of MLL fusion proteins.[1]
On-Target Efficacy of MI-2
MI-2 has demonstrated on-target efficacy by inhibiting the proliferation of MLL-rearranged leukemia cell lines and downregulating the expression of MLL fusion target genes.[1] Experimental data has shown that MI-2 effectively blocks the growth of various leukemia cell lines harboring different MLL translocations with GI50 values in the low micromolar range.[1]
Limitations of MI-2: The Concern of Off-Target Effects
In contrast, the development of newer generation menin-MLL inhibitors has often involved explicit testing against panels of off-target proteins to ensure higher selectivity. For instance, the development of the menin-MLL inhibitor VTP50469 involved optimization to avoid multiple off-target activities and cytochrome P450 liabilities that were present in its parent compound.[2] Similarly, another menin-MLL inhibitor, D0060-319, was tested for cross-reactivity against 44 molecular targets to assess its off-target binding potential. While the specific results for MI-2 are not provided, this highlights the industry-standard practice of comprehensive selectivity profiling for more recently developed inhibitors.
Comparison with Alternative Menin-MLL Inhibitors
Several alternative menin-MLL inhibitors have been developed since MI-2, with many demonstrating improved potency, selectivity, and pharmacokinetic properties. These alternatives offer researchers more refined tools to study the menin-MLL axis and present more promising therapeutic candidates.
| Inhibitor | Target | IC50 (Menin-MLL Interaction) | GI50 (MLL-rearranged cells) | Key Features & Limitations |
| MI-2 | Menin-MLL Interaction | 446 nM[1] | 5 - 18 µM[1] | First-generation inhibitor; valuable research tool but limited by moderate potency and lack of publicly available, comprehensive off-target data. |
| MI-2-2 | Menin-MLL Interaction | 46 nM[3] | Not widely reported | Second-generation analog of MI-2 with ~10-fold improved potency in biochemical assays. However, it reportedly has poor metabolic stability and cellular activity, limiting its in vivo use.[3] |
| MI-503 | Menin-MLL Interaction | ~15 nM[4] | ~50-100 nM | A potent and selective inhibitor with demonstrated in vivo efficacy in preclinical models of MLL-rearranged leukemia.[5] |
| VTP50469 | Menin-MLL Interaction | 2.9 nM (Kᵢ)[2] | Potent in vivo activity | Orally bioavailable and highly potent inhibitor with an optimized off-target profile compared to its predecessors.[2] |
| Revumenib (SNDX-5613) | Menin-MLL Interaction | Potent (specific IC50 not publicly detailed) | Clinically active | Orally available, potent, and selective inhibitor currently in clinical trials for MLL-rearranged and NPM1-mutant acute leukemias, showing promising clinical responses. |
| Ziftomenib (KO-539) | Menin-MLL Interaction | Potent (specific IC50 not publicly detailed) | Clinically active | Another orally available, potent, and selective menin-MLL inhibitor in clinical development for acute leukemias. |
Experimental Protocols
To facilitate the replication and validation of studies involving menin-MLL inhibitors, detailed experimental protocols for key assays are provided below.
Fluorescence Polarization (FP) Assay for Menin-MLL Interaction
This assay is used to quantify the inhibitory activity of compounds on the menin-MLL protein-protein interaction.
Principle: A small, fluorescently labeled peptide derived from MLL (tracer) will have a low fluorescence polarization value due to its rapid tumbling in solution. When bound to the much larger menin protein, the complex tumbles more slowly, resulting in a high polarization value. An inhibitor that disrupts this interaction will displace the tracer from menin, leading to a decrease in the polarization signal.[6]
Protocol:
-
Reagents:
-
Procedure:
-
In a 384-well, black, flat-bottom plate, add 10 µL of assay buffer.
-
Add 0.2 µL of the serially diluted test compound or DMSO (vehicle control).
-
Add 5 µL of a solution containing the fluorescently labeled MLL peptide (final concentration ~15 nM).[7][8]
-
Add 5 µL of a solution containing the menin protein (final concentration ~150 nM).[7][8]
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Measure fluorescence polarization using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation and 525 nm emission for FITC).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.[9][10]
Protocol:
-
Cell Seeding:
-
Seed MLL-rearranged leukemia cells (e.g., MV4-11, MOLM-13) in a 96-well plate at a density of 0.5-1.0 x 10^5 cells/mL in 100 µL of appropriate culture medium.[11]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound (e.g., MI-2) in culture medium.
-
Add 100 µL of the diluted compound to the wells, resulting in a final volume of 200 µL. Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[11]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Measurement:
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[9]
-
Incubate the plate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and fit the data to a dose-response curve to determine the GI50 value.
-
Chromatin Immunoprecipitation (ChIP) Assay
This assay is used to determine the occupancy of specific proteins (e.g., menin, MLL-fusion) at specific genomic loci (e.g., HOXA9 promoter).
Principle: Cells are treated with formaldehyde (B43269) to cross-link proteins to DNA. The chromatin is then sheared, and an antibody specific to the protein of interest is used to immunoprecipitate the protein-DNA complexes. The cross-links are reversed, and the associated DNA is purified and quantified by qPCR to determine the enrichment of specific DNA sequences.
Protocol:
-
Cell Treatment and Cross-linking:
-
Treat MLL-rearranged leukemia cells with the test compound (e.g., MI-2) or vehicle (DMSO) for the desired time.
-
Add formaldehyde to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM.
-
-
Chromatin Preparation:
-
Lyse the cells and isolate the nuclei.
-
Shear the chromatin to an average size of 200-1000 bp using sonication.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific to the protein of interest (e.g., anti-menin, anti-MLL) or a negative control IgG overnight at 4°C.
-
Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Wash the beads to remove non-specific binding.
-
-
Elution and Reverse Cross-linking:
-
Elute the protein-DNA complexes from the beads.
-
Reverse the cross-links by incubating at 65°C overnight with NaCl.
-
-
DNA Purification and qPCR:
-
Purify the DNA using a spin column.
-
Perform quantitative PCR (qPCR) using primers specific for the target gene promoter (e.g., HOXA9) and a negative control region.
-
-
Data Analysis:
-
Calculate the amount of immunoprecipitated DNA as a percentage of the input DNA.
-
Determine the fold enrichment of the target locus in the specific antibody IP compared to the IgG control.
-
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental procedures, the following diagrams are provided in DOT language for use with Graphviz.
Caption: Menin-MLL Signaling Pathway and Point of Inhibition by MI-2.
Caption: Workflow for the Fluorescence Polarization (FP) Assay.
Caption: Workflow for the Chromatin Immunoprecipitation (ChIP) Assay.
Conclusion
MI-2 has been a foundational tool for dissecting the role of the menin-MLL interaction in leukemia. However, its utility as a precise research probe is hampered by the lack of comprehensive, publicly available data on its off-target effects. Newer generation inhibitors, such as MI-503, VTP50469, and clinical candidates like revumenib and ziftomenib, have been developed with a greater emphasis on selectivity and improved pharmacological properties. For researchers investigating the menin-MLL axis, the choice of inhibitor should be carefully considered based on the specific experimental needs, with a preference for more thoroughly characterized and selective compounds when available. The provided experimental protocols offer a starting point for the in-house validation and comparison of these important research tools.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Fluorescence polarization assay to quantify protein-protein interactions in an HTS format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Menin-MLL inhibitor MI-2 | Histone Methyltransferase | TargetMol [targetmol.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. texaschildrens.org [texaschildrens.org]
A Head-to-Head Showdown: MI-2 vs. Z-VRPR-FMK for In Vitro MALT1 Inhibition
For researchers in immunology and oncology, the paracaspase MALT1 has emerged as a critical therapeutic target, particularly in certain B-cell lymphomas. Its role in the NF-κB signaling pathway makes it a focal point for drug development. Two prominent irreversible inhibitors, the small molecule MI-2 and the peptide-based Z-VRPR-FMK, are frequently utilized to probe MALT1 function in vitro. This guide provides a detailed comparison of their performance, supported by experimental data and protocols to aid researchers in selecting the appropriate tool for their studies.
At a Glance: Key Differences and Performance
Both MI-2 and Z-VRPR-FMK function as irreversible inhibitors of MALT1's proteolytic activity. They achieve this by covalently binding to the active site of the MALT1 enzyme, thereby blocking its ability to cleave its substrates and propagate downstream signaling. However, they differ significantly in their chemical nature, with MI-2 being a small molecule and Z-VRPR-FMK being a tetrapeptide. This difference influences their properties, such as cell permeability and specificity.
Quantitative Performance Data
The following table summarizes the available quantitative data for MI-2's inhibitory activity against MALT1.
| Inhibitor | Assay Type | Metric | Value (µM) | Cell Line(s) | Reference(s) |
| MI-2 | Enzymatic Assay | IC50 | 5.84 | - | [1][2][3] |
| MI-2 | Cell Growth Inhibition | GI50 | 0.2 | HBL-1 | [1] |
| MI-2 | Cell Growth Inhibition | GI50 | 0.5 | TMD8 | [1] |
| MI-2 | Cell Growth Inhibition | GI50 | 0.4 | OCI-Ly3 | [1] |
| MI-2 | Cell Growth Inhibition | GI50 | 0.4 | OCI-Ly10 | [1] |
MALT1 Signaling Pathway
The diagram below illustrates the central role of MALT1 in the NF-κB signaling pathway, which is critical for the survival and proliferation of certain immune cells and cancer cells.
Caption: MALT1 signaling pathway and points of inhibition.
Experimental Workflows and Protocols
To rigorously compare MALT1 inhibitors in vitro, a series of well-defined experiments are essential. The following sections detail the protocols for key assays.
Experimental Workflow for Inhibitor Comparison
The logical flow for comparing MALT1 inhibitors involves a multi-tiered approach, starting from biochemical assays to more complex cell-based functional assays.
Caption: A typical experimental workflow for comparing MALT1 inhibitors.
Detailed Experimental Protocols
This assay directly measures the enzymatic activity of purified MALT1 and the inhibitory potential of compounds.
-
Objective: To determine the IC50 value of MI-2 and Z-VRPR-FMK against recombinant MALT1.
-
Materials:
-
Recombinant human MALT1 enzyme.
-
Fluorogenic MALT1 substrate (e.g., Ac-LRSR-AMC).
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.9 M sodium citrate, 10 mM DTT, pH 7.5).
-
MI-2 and Z-VRPR-FMK stock solutions in DMSO.
-
Black, low-binding 96- or 384-well plates.
-
Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm).
-
-
Procedure:
-
Prepare serial dilutions of MI-2 and Z-VRPR-FMK in assay buffer.
-
Add a fixed amount of recombinant MALT1 enzyme to each well of the microplate.
-
Add the diluted inhibitors to the respective wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic MALT1 substrate to all wells.
-
Immediately begin kinetic measurement of fluorescence intensity over time (e.g., every minute for 60 minutes) at 37°C.
-
Calculate the reaction rate (slope of the linear phase of the fluorescence curve) for each inhibitor concentration.
-
Plot the reaction rates against the inhibitor concentrations and fit the data to a dose-response curve to determine the IC50 values.
-
This assay assesses the effect of MALT1 inhibition on the proliferation and viability of MALT1-dependent cancer cell lines.
-
Objective: To determine the GI50 (half-maximal growth inhibition) of MI-2 and Z-VRPR-FMK in ABC-DLBCL cell lines.
-
Materials:
-
ABC-DLBCL cell lines (e.g., HBL-1, TMD8, OCI-Ly3).
-
Complete cell culture medium.
-
MI-2 and Z-VRPR-FMK stock solutions in DMSO.
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
96-well cell culture plates.
-
Microplate reader (absorbance at 570 nm for MTT; luminescence for CellTiter-Glo®).
-
-
Procedure:
-
Seed the ABC-DLBCL cells in 96-well plates at a predetermined density.
-
Prepare serial dilutions of MI-2 and Z-VRPR-FMK in complete culture medium.
-
Treat the cells with the diluted inhibitors and a vehicle control (DMSO).
-
Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a CO2 incubator.
-
Add the MTT reagent or CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
After an appropriate incubation period, measure the absorbance or luminescence.
-
Normalize the readings to the vehicle-treated control cells and plot the percentage of cell viability against the inhibitor concentrations to determine the GI50 values.
-
This assay provides direct evidence of MALT1 inhibition within a cellular context by monitoring the cleavage of its known substrates.
-
Objective: To qualitatively or quantitatively assess the inhibition of MALT1-mediated cleavage of substrates like CYLD, BCL10, or RelB.
-
Materials:
-
ABC-DLBCL cell lines.
-
MI-2 and Z-VRPR-FMK.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies against MALT1 substrates (e.g., anti-CYLD, anti-BCL10, anti-RelB) and a loading control (e.g., anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
SDS-PAGE and Western blot equipment and reagents.
-
-
Procedure:
-
Treat ABC-DLBCL cells with various concentrations of MI-2, Z-VRPR-FMK, or a vehicle control for a defined time (e.g., 24 hours).
-
Harvest the cells and prepare whole-cell lysates.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and then probe with a primary antibody specific for a MALT1 substrate.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate.
-
Analyze the band intensities for the full-length and cleaved forms of the substrate. A decrease in the cleaved fragment in inhibitor-treated samples indicates MALT1 inhibition.
-
This assay measures the functional consequence of MALT1 inhibition on the downstream NF-κB signaling pathway.
-
Objective: To quantify the inhibition of MALT1-dependent NF-κB transcriptional activity.
-
Materials:
-
A suitable cell line (e.g., HEK293T or an ABC-DLBCL cell line).
-
An NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase).
-
Transfection reagent.
-
MI-2 and Z-VRPR-FMK.
-
Dual-luciferase reporter assay system.
-
Luminometer.
-
-
Procedure:
-
Co-transfect the cells with the NF-κB reporter plasmid and the control plasmid.
-
After transfection, treat the cells with serial dilutions of MI-2, Z-VRPR-FMK, or a vehicle control.
-
If necessary, stimulate the cells to induce NF-κB activity (e.g., with PMA and ionomycin (B1663694) for non-constitutively active cell lines). ABC-DLBCL lines often have constitutive NF-κB activity.
-
After the treatment period, lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
-
Calculate the percentage of NF-κB inhibition for each inhibitor concentration relative to the vehicle control.
-
Conclusion
Both MI-2 and Z-VRPR-FMK are valuable tools for the in vitro investigation of MALT1. MI-2, as a small molecule, offers the advantage of better cell permeability and is often more suitable for cell-based assays and potential in vivo studies. Z-VRPR-FMK, a well-established peptide inhibitor, serves as a reliable positive control for MALT1 inhibition. The choice between these two inhibitors will depend on the specific experimental context, with MI-2 being a more drug-like molecule for exploring the therapeutic potential of MALT1 inhibition. The provided protocols offer a robust framework for researchers to conduct their own comparative studies and further elucidate the role of MALT1 in health and disease.
References
- 1. Profiling the activity of the para-caspase MALT1 in B-cell acute lymphoblastic leukemia for potential targeted therapeutic application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Profiling the activity of the para-caspase MALT1 in B-cell acute lymphoblastic leukemia for potential targeted therapeutic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MALT1 inhibition by MI-2 suppresses epithelial-to-mesenchymal transition and fibrosis by inactivating the NF-κB pathway in high glucose-treated HK-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. q2ub.com [q2ub.com]
- 5. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of MALT1 Inhibitors: MI-2 vs. MLT-985
For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to the Potency and Selectivity of Two Key MALT1 Inhibitors.
In the landscape of targeted therapies for B-cell malignancies and certain autoimmune disorders, the inhibition of Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1) has emerged as a promising strategy. MALT1, a key component of the CARD11-BCL10-MALT1 (CBM) signaling complex, possesses both scaffolding and proteolytic functions crucial for NF-κB activation. This guide provides a comprehensive comparison of two widely studied MALT1 inhibitors, MI-2 and MLT-985, focusing on their potency, selectivity, and underlying mechanisms of action, supported by experimental data and detailed protocols.
Executive Summary
MI-2 and MLT-985 represent two distinct classes of MALT1 inhibitors. MLT-985 is a highly potent and selective, orally active allosteric inhibitor with a nanomolar inhibitory concentration. In contrast, MI-2 is a less potent, irreversible inhibitor with a micromolar IC50. A critical distinction lies in their selectivity; while MLT-985 demonstrates high selectivity for MALT1, recent evidence reveals that MI-2 can induce ferroptosis through off-target effects on Glutathione Peroxidase 4 (GPX4), independent of its MALT1 inhibitory activity. This guide will delve into the experimental data that substantiates these differences, providing researchers with the necessary information to select the appropriate tool compound for their studies.
Data Presentation: Potency and Cellular Activity
The following tables summarize the quantitative data on the potency and cellular effects of MI-2 and MLT-985.
Table 1: Biochemical and Cellular Potency
| Compound | Target | Assay Type | IC50/EC50 | Reference |
| MI-2 | MALT1 | Biochemical | 5.84 µM[1][2] | [2] |
| HBL-1 Cells | Growth Inhibition (GI50) | 0.2 µM | [2] | |
| TMD8 Cells | Growth Inhibition (GI50) | 0.5 µM | [2] | |
| OCI-Ly3 Cells | Growth Inhibition (GI50) | 0.4 µM | [2] | |
| OCI-Ly10 Cells | Growth Inhibition (GI50) | 0.4 µM | [2] | |
| MLT-985 | MALT1 | Biochemical | 3 nM[1][3][4][5] | [1][3][4][5] |
| Jurkat T-cells | IL-2 Reporter Gene | 20 nM[3][5] | [3][5] | |
| OCI-Ly3 Cells | Cell Growth Inhibition | 30 nM | [6] |
Table 2: Selectivity Profile
| Compound | Off-Target | Effect | Mechanism | Reference |
| MI-2 | GPX4 | Inhibition, Ferroptosis Induction | Covalent binding to the active site | [7] |
| MLT-985 | Panel of 23 human proteases (including Caspase 3 and Cathepsins B, C, K, L, S) | No significant inhibition (IC50 > 10 µM) | High selectivity for MALT1 | [5] |
Signaling Pathway and Mechanism of Inhibition
The CBM complex is a central mediator of NF-κB signaling downstream of antigen receptors. Upon activation, MALT1 cleaves and inactivates negative regulators of the NF-κB pathway, such as BCL10, CYLD, and RelB.
MLT-985 functions as a highly selective allosteric inhibitor, binding to a site distinct from the active site of the MALT1 protease, which induces a conformational change that renders the enzyme inactive.[3][8] MI-2, on the other hand, binds directly to MALT1 and irreversibly suppresses its protease function.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used to characterize MALT1 inhibitors.
MALT1 Biochemical Potency Assay
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of recombinant MALT1.
Principle: A fluorogenic peptide substrate (e.g., Ac-LRSR-AMC) is cleaved by active MALT1, releasing a fluorescent signal. The potency of an inhibitor is determined by the reduction in this signal.[9][10]
Methodology:
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM MES pH 6.8, 150 mM NaCl, 0.1% CHAPS, 1 M ammonium (B1175870) citrate, and 10 mM DTT).[9] Prepare serial dilutions of the test compound (MI-2 or MLT-985) in DMSO.
-
Assay Plate Setup: In a 384-well plate, add the assay buffer followed by the diluted test compounds.
-
Enzyme Addition: Add recombinant human MALT1 enzyme to each well and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.[10]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate (e.g., Ac-LRSR-AMC to a final concentration of 25 µM).[9]
-
Signal Detection: Monitor the increase in fluorescence (Excitation: ~360-380 nm, Emission: ~460 nm) over time using a microplate reader.[10][11]
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Proliferation Assay (ABC-DLBCL Cell Lines)
This assay assesses the anti-proliferative effects of MALT1 inhibitors on MALT1-dependent cancer cells.
Principle: The viability of cells, such as the Activated B-cell like (ABC) subtype of Diffuse Large B-cell Lymphoma (DLBCL) cell lines (e.g., OCI-Ly3, TMD8), is dependent on the CBM signaling pathway. Inhibition of MALT1 is expected to suppress the growth of these cells.[6]
Methodology:
-
Cell Seeding: Seed ABC-DLBCL cells (e.g., OCI-Ly3) into a 96-well plate at a predetermined density.
-
Compound Treatment: Add serial dilutions of the test compound to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 72-120 hours) under standard cell culture conditions (37°C, 5% CO2).[12]
-
Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well, which measures ATP levels as an indicator of metabolically active cells.
-
Signal Detection: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control (100% viability). Plot the percent viability against the logarithm of the compound concentration and fit to a dose-response curve to calculate the EC50 or GI50 value.
Conclusion
The choice between MI-2 and MLT-985 as MALT1 inhibitors should be guided by the specific research question. MLT-985 stands out as a highly potent and selective tool for studying the specific consequences of MALT1 inhibition due to its nanomolar potency and clean selectivity profile. Its allosteric mechanism of action provides a specific mode of MALT1 inactivation.
Conversely, while MI-2 does inhibit MALT1, its lower potency and, more importantly, its significant off-target effect on GPX4, leading to MALT1-independent ferroptosis, complicate the interpretation of experimental results.[7] Researchers using MI-2 should be aware of this dual mechanism of action and incorporate appropriate controls to dissect the effects of MALT1 inhibition from those of ferroptosis induction. For studies aiming to specifically probe the function of MALT1, the use of a more selective inhibitor like MLT-985 is highly recommended.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. MALT1 (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. MLT-985 (MLT985) | MALT1 inhibitor | Probechem Biochemicals [probechem.com]
- 6. benchchem.com [benchchem.com]
- 7. MALT1 inhibitor MI-2 induces ferroptosis by direct targeting of GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. api.unil.ch [api.unil.ch]
- 10. benchchem.com [benchchem.com]
- 11. Measurement of Endogenous MALT1 Activity [bio-protocol.org]
- 12. Inhibition of MALT1 and BCL2 Induces Synergistic Antitumor Activity in Models of B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Validating MI-2 On-Target Effects: A Comparative Guide Using MALT1 Knockout Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of the MALT1 inhibitor, MI-2, in wild-type cells versus MALT1 knockout cells. The use of MALT1 knockout models is the gold standard for validating that the pharmacological effects of an inhibitor are directly mediated through its intended target. This document summarizes key experimental data, provides detailed methodologies for crucial assays, and visualizes the relevant biological pathways to demonstrate the on-target specificity of MI-2.
Executive Summary
MI-2 is a small molecule inhibitor that irreversibly suppresses the proteolytic activity of the Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1). MALT1 is a key component of the CARD11-BCL10-MALT1 (CBM) signaling complex, which is essential for NF-κB activation downstream of antigen receptors in lymphocytes. Dysregulation of MALT1 activity is implicated in certain types of lymphoma and autoimmune diseases. Experimental evidence from studies utilizing MALT1 knockout cells unequivocally demonstrates that the cellular effects of MI-2 are MALT1-dependent. In the absence of MALT1, the cytotoxic and signaling-inhibitory effects of MI-2 are significantly diminished, confirming its on-target activity.
Data Presentation
Table 1: Comparative Effects of MI-2 on Cell Viability in Wild-Type vs. MALT1-Dependent and Independent Cell Lines
| Cell Line | MALT1 Status | Treatment | Growth Inhibition (GI50) | Reference |
| HBL-1 | MALT1-dependent | MI-2 | 0.2 µM | [1] |
| TMD8 | MALT1-dependent | MI-2 | 0.5 µM | [1] |
| OCI-Ly3 | MALT1-dependent | MI-2 | 0.4 µM | [1] |
| OCI-Ly10 | MALT1-dependent | MI-2 | 0.4 µM | [1] |
| U2932 | MALT1-independent | MI-2 | Resistant | [1] |
| HLY-1 | MALT1-independent | MI-2 | Resistant | [1] |
| OCI-Ly1 | MALT1-independent | MI-2 | Resistant | [1] |
| Multiple Myeloma (MM) cells | MALT1 Wild-Type | MI-2 (1 µM) | Effective inhibition of cell growth | [2] |
| MALT1-KO MM cells | MALT1 Knockout | MI-2 | No additional cytotoxicity observed | [2] |
Table 2: Comparison of MI-2 Effects on NF-κB Signaling and MALT1 Substrate Cleavage
| Parameter | Wild-Type Cells | MALT1 Knockout Cells | Effect of MI-2 in Wild-Type Cells | Reference |
| NF-κB Activity | ||||
| p-IκBα levels | Basal or inducible | Reduced basal/inducible levels | Dose-dependent decrease | [3][4] |
| Nuclear p65 | Present | Reduced nuclear localization | Dose-dependent decrease in nuclear localization | [2][3] |
| Nuclear c-REL | Present | Reduced nuclear localization | Dose-dependent decrease in nuclear localization | [2] |
| NF-κB Reporter Activity | Inducible | Reduced inducibility | 20-50% reduction | [1] |
| MALT1 Substrate Cleavage | ||||
| CYLD Cleavage | Cleaved fragment present | No cleavage | Dose-dependent inhibition | [1] |
| RelB Cleavage | Cleaved fragment present | No cleavage | Inhibition of cleavage | [5] |
| A20 Cleavage | Cleaved fragment present | No cleavage | Inhibition of cleavage | [1] |
| BCL10 Cleavage | Cleaved fragment present | No cleavage | Inhibition of cleavage | [1] |
Mandatory Visualization
MALT1 Signaling Pathway and Point of MI-2 Inhibition
Caption: MALT1 signaling pathway and the inhibitory action of MI-2.
Experimental Workflow for Validating MI-2 Effects Using MALT1 Knockout Cells
Caption: Workflow for validating MI-2 on-target effects.
Experimental Protocols
Cell Viability Assay (ATP-based luminescence)
Objective: To determine the dose-dependent effect of MI-2 on the viability of wild-type and MALT1 knockout cells.
Methodology:
-
Seed wild-type and MALT1 knockout cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of MI-2 in culture medium.
-
Treat the cells with increasing concentrations of MI-2 or vehicle (DMSO) for 48 hours.
-
Add a luminescent cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the GI50 values using non-linear regression analysis.[1]
Western Blot for MALT1 Substrate Cleavage
Objective: To assess the effect of MI-2 on the proteolytic cleavage of MALT1 substrates (e.g., CYLD, RelB).
Methodology:
-
Culture wild-type and MALT1 knockout cells to 80% confluency.
-
Treat the cells with various concentrations of MI-2 or vehicle for 24 hours. To visualize cleavage products that are subsequently degraded, cells can be co-treated with a proteasome inhibitor (e.g., MG-132) for the final 4-6 hours.[1]
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against CYLD, RelB, or another MALT1 substrate overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.[1][5]
NF-κB Reporter Assay
Objective: To measure the effect of MI-2 on NF-κB transcriptional activity.
Methodology:
-
Co-transfect wild-type and MALT1 knockout cells with an NF-κB-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase control plasmid.
-
After 24 hours, treat the cells with MI-2 or vehicle.
-
Stimulate the cells with an NF-κB activator (e.g., PMA and ionomycin) for 6-8 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
-
Express the results as a percentage of the stimulated vehicle-treated control.[1]
Conclusion
References
- 1. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Halting multiple myeloma with MALT1 inhibition: suppressing BCMA-induced NF-κB and inducing immunogenic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MALT1 inhibition by MI-2 suppresses epithelial-to-mesenchymal transition and fibrosis by inactivating the NF-κB pathway in high glucose-treated HK-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MALT1 inhibitors prevent the development of DSS-induced experimental colitis in mice via inhibiting NF-κB and NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Malt1-dependent RelB cleavage promotes canonical NF-κB activation in lymphocytes and lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to MI-2 and Next-Generation MALT1 Inhibitors for Researchers
For Immediate Release
This guide provides a comprehensive side-by-side comparison of the pioneering MALT1 inhibitor, MI-2, and emerging, more potent next-generation inhibitors. Designed for researchers, scientists, and drug development professionals, this document compiles key quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways to inform and guide future research and development in this critical area of cancer and immunology.
Introduction to MALT1 Inhibition
Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a key mediator in the nuclear factor-κB (NF-κB) signaling pathway, playing a crucial role in the activation, proliferation, and survival of lymphocytes.[1][2] Its proteolytic activity is essential for the survival of certain types of B-cell lymphomas, such as the activated B-cell-like (ABC) subtype of diffuse large B-cell lymphoma (DLBCL), making it a compelling therapeutic target.[1] MI-2 was one of the first small molecule inhibitors developed to target MALT1's protease function. While a valuable research tool, its limitations have spurred the development of more potent and selective next-generation inhibitors, some of which are now in clinical trials.
Quantitative Comparison of MALT1 Inhibitors
The following table summarizes the available quantitative data for MI-2 and a selection of newer MALT1 inhibitors. This data is crucial for comparing the potency and cellular activity of these compounds.
| Inhibitor | Target | Type | Biochemical IC50 | Cellular Activity (EC50/GI50) | Cell Line(s) | Reference(s) |
| MI-2 | MALT1 Protease | Irreversible | 5.84 µM | GI50: 0.2 µM, 0.5 µM, 0.4 µM, 0.4 µM | HBL-1, TMD8, OCI-Ly3, OCI-Ly10 | [3][4] |
| JNJ-67856633 | MALT1 Protease | Allosteric | 0.0224 µM | Antiproliferative activity demonstrated | OCI-Ly3, OCI-Ly10, TMD8, HBL-1, REC-1 | [5] |
| SGR-1505 | MALT1 Protease | Allosteric | 1.3 nM | BCL10 cleavage IC50: 22 nM, IL-10 secretion IC50: 36 nM, Antiproliferative IC50: 71 nM | OCI-LY10 | [6] |
| ABBV-525 (ABBV-MALT1) | MALT1 Protease | Small Molecule | Not explicitly stated, described as potent | Proliferation EC50: ~300 nM | OCI-LY3 | [7] |
MALT1 Signaling Pathway
The diagram below illustrates the central role of MALT1 in the NF-κB signaling cascade, highlighting the point of intervention for MALT1 inhibitors.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Discovery of JNJ-67856633, a first-in-class allosteric MALT1 protease inhibitor for the treatment of cancer - American Chemical Society [acs.digitellinc.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. MI 2 (MALT1 inhibitor) | Other Proteases | Tocris Bioscience [tocris.com]
- 5. | BioWorld [bioworld.com]
- 6. SGR-1505, a MALT1 allosteric inhibitor with potent antitumor efficacy in models of B-cell lymphoma | BioWorld [bioworld.com]
- 7. Inhibition of MALT1 and BCL2 Induces Synergistic Antitumor Activity in Models of B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
assessing the specificity of MI-2 in kinase inhibitor screening panels
A Researcher's Guide to the Specificity of "MI-2" in Screening Panels
An Important Clarification on the Identity of "MI-2"
For researchers in drug discovery, the specificity of a chemical probe is paramount. The compound identifier "MI-2" presents a significant challenge in this regard, as it is used for at least two distinct small molecules with entirely different biological targets. This guide clarifies the identities of these compounds, assesses their specificity based on available data, and provides a comparative analysis against alternative inhibitors.
Contrary to the common inquiry, neither of the compounds referred to as "MI-2" is a kinase inhibitor. They target a protein-protein interaction and a paracaspase, respectively. Therefore, their assessment in a kinase inhibitor screening panel is not a measure of on-target activity but rather a screen for off-target effects.
-
Menin-MLL Inhibitor MI-2 : A competitive inhibitor of the protein-protein interaction between Menin and Mixed Lineage Leukemia (MLL) protein. This interaction is crucial for the leukemogenic activity of MLL fusion proteins.[1][2]
-
MALT1 Inhibitor MI-2 : An irreversible inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1), a paracaspase involved in NF-κB signaling in lymphocytes.[3][4]
This guide will assess each compound separately, providing data on its primary target, known off-targets, and comparisons with alternative probes.
Part 1: Menin-MLL Inhibitor MI-2
The Menin-MLL interaction is a critical dependency for leukemias harboring MLL gene rearrangements. Small molecules that disrupt this interaction represent a promising therapeutic strategy. MI-2 was one of the first small molecules developed for this purpose.[2]
Comparative Potency and Selectivity
While MI-2 was a foundational tool, more potent and selective inhibitors have since been developed. The following table compares MI-2 with next-generation compounds, MI-503 and BAY-155.
| Compound | Target | Biochemical IC50 | Cellular GI50 (MV4;11 cells) | Selectivity Notes |
| Menin-MLL Inhibitor MI-2 | Menin-MLL Interaction | 446 nM[1] | ~9.5 µM[2] | Selective for MLL-rearranged cells over non-MLL leukemia cell lines.[2] |
| MI-503 | Menin-MLL Interaction | 14.7 nM[5] | 250 - 570 nM range[5] | High selectivity against a panel of safety-pharmacology-relevant proteins (GPCRs, ion channels, transporters) at 10 µM.[5] |
| BAY-155 | Menin-MLL Interaction | 8 nM[5] | Not specified, but potent anti-proliferative effects reported. | Demonstrated a significantly enhanced selectivity profile compared to MI-503 in a panel of safety-pharmacology-relevant targets.[5] |
Signaling Pathway and Mechanism of Action
The Menin-MLL complex is essential for maintaining the expression of key leukemogenic genes, such as HOXA9 and MEIS1. MLL fusion proteins, resulting from chromosomal translocations, aberrantly recruit this complex to target gene promoters, driving oncogenesis. Inhibitors like MI-2 bind to a pocket on Menin, preventing its interaction with MLL and displacing the complex from chromatin. This leads to the downregulation of target genes, cell differentiation, and apoptosis.[2][6]
Caption: Menin-MLL signaling pathway in MLL-rearranged leukemia.
Experimental Protocols
Fluorescence Polarization (FP) Assay for Menin-MLL Interaction
This biochemical assay is the primary method for identifying and characterizing inhibitors of the Menin-MLL interaction.[2][7]
-
Principle : A small, fluorescein-labeled peptide derived from MLL (e.g., FITC-MBM1) is used as a probe. When unbound in solution, it tumbles rapidly, resulting in low fluorescence polarization. Upon binding to the much larger Menin protein, its tumbling slows significantly, causing a high polarization signal. A competitive inhibitor will displace the fluorescent peptide, leading to a decrease in polarization.
-
Reagents :
-
Purified full-length Menin protein.
-
FITC-labeled MLL peptide (e.g., FITC-MBM1 at 15 nM).
-
FP Assay Buffer (e.g., 50 mM Tris pH 7.5, 50 mM NaCl, 1 mM TCEP).
-
Test compounds (serial dilutions in DMSO).
-
-
Procedure :
-
Mix Menin (e.g., 150 nM) and the FITC-MLL peptide in FP buffer. Incubate for 1 hour at room temperature in the dark to allow binding to reach equilibrium.
-
Dispense the protein-peptide mixture into a 384-well, low-volume black plate.
-
Add test compounds at various concentrations (final DMSO concentration typically ≤1%).
-
Incubate for 1 hour at room temperature in the dark.
-
Measure fluorescence polarization using a plate reader with appropriate filters (e.g., excitation at 485 nm, emission at 525 nm).
-
-
Data Analysis : The percentage of inhibition is calculated relative to high (Menin + peptide) and low (peptide only) polarization controls. IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.
Caption: Workflow for the Menin-MLL Fluorescence Polarization assay.
Part 2: this compound
MALT1 is a paracaspase that functions as a critical mediator of NF-κB activation downstream of antigen receptors in lymphocytes. It is a therapeutic target in certain lymphomas, particularly the Activated B-cell like (ABC) subtype of Diffuse Large B-cell Lymphoma (DLBCL).[3]
A Critical Assessment of Specificity
While initially described as a MALT1 inhibitor, recent evidence strongly indicates that the primary cytotoxic mechanism of this compound is not through MALT1 inhibition but via an off-target effect.
-
On-Target Activity : this compound irreversibly inhibits MALT1 protease activity with a biochemical IC50 of 5.84 µM .[4] It shows cellular activity (GI50) in MALT1-dependent DLBCL cell lines in the 0.2 - 0.5 µM range.[3]
-
Major Off-Target Activity : A 2023 study in PNAS demonstrated that MI-2 induces cell death via ferroptosis by directly and covalently inhibiting Glutathione Peroxidase 4 (GPX4) . This effect was shown to be independent of MALT1. This finding questions the utility of MI-2 as a specific probe for studying MALT1 biology.
Comparative Potency and Selectivity
The poor specificity of this compound is highlighted when compared to modern, highly selective MALT1 inhibitors like MLT-985.
| Compound | Target | Biochemical IC50 | Known Off-Targets | Selectivity Notes |
| This compound | MALT1 | 5.84 µM[4] | GPX4 (Potent) | Does not inhibit caspases-3, -8, -9.[8] However, its primary mode of action appears to be GPX4 inhibition. |
| MLT-985 | MALT1 | 3 nM | None reported | Allosteric inhibitor. Reported to be highly selective against a panel of 23 human proteases. |
| Z-VRPR-fmk | MALT1 | Not specified (peptide inhibitor) | Not specified | Widely used as a selective tool compound for MALT1 in cellular assays.[9] |
Signaling Pathway and Mechanism of Action
In lymphocytes, antigen receptor engagement leads to the formation of the CBM complex (CARD11-BCL10-MALT1). This activates MALT1's protease function, which cleaves and inactivates negative regulators of the NF-κB pathway, such as A20 and RelB. This cleavage sustains the NF-κB signaling that is crucial for the survival of ABC-DLBCL cells.[10][11]
Caption: Simplified MALT1 signaling pathway in lymphocytes.
Experimental Protocols
Fluorogenic MALT1 Protease Activity Assay
This biochemical assay measures the enzymatic activity of MALT1 by monitoring the cleavage of a fluorogenic peptide substrate.[12][13][14]
-
Principle : A peptide substrate containing the MALT1 recognition sequence (e.g., LRSR) is flanked by a fluorophore and a quencher (e.g., Ac-LRSR-AMC). In its intact state, the fluorescence is quenched. Upon cleavage by active MALT1, the fluorophore is released, resulting in a measurable increase in fluorescence.
-
Reagents :
-
Recombinant MALT1 enzyme.
-
Fluorogenic substrate (e.g., Ac-LRSR-AMC at 20-25 µM).
-
Cleavage Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5% Glycerol, 10 mM DTT).
-
Test compounds (serial dilutions in DMSO).
-
-
Procedure :
-
Add Cleavage Assay Buffer, substrate, and test compound to the wells of a black 384- or 96-well plate.
-
Initiate the reaction by adding the MALT1 enzyme.
-
Immediately place the plate in a fluorescence plate reader pre-heated to 30°C or 37°C.
-
Measure the fluorescence kinetically over 1-2 hours (e.g., excitation at 360 nm, emission at 460 nm).
-
-
Data Analysis : The rate of reaction (slope of fluorescence over time) is calculated. The percentage of inhibition is determined relative to a vehicle (DMSO) control. IC50 values are calculated from the concentration-response curve.
Caption: Workflow for the fluorogenic MALT1 protease assay.
Conclusion and Recommendations
The identifier "MI-2" is ambiguous and researchers should specify whether they are referring to the Menin-MLL inhibitor or the MALT1 inhibitor .
-
For studying the Menin-MLL interaction , MI-2 is a useful starting point, but more potent and well-characterized alternatives like MI-503 or BAY-155 are recommended for rigorous studies. These compounds have demonstrated higher potency and have been profiled against broader safety panels, showing good selectivity.
-
The use of This compound as a specific probe for MALT1 is not recommended . Its primary mechanism of inducing cell death appears to be through the off-target inhibition of GPX4. For specific MALT1 inhibition, highly selective and potent allosteric inhibitors like MLT-985 or the well-established peptide inhibitor Z-VRPR-fmk should be used.
When planning screening experiments, it is crucial to verify the identity and primary target of any chemical probe. This guide underscores the importance of utilizing well-characterized, potent, and selective inhibitors to ensure that experimental outcomes are attributable to the on-target activity of the compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. Profiling the activity of the para-caspase MALT1 in B-cell acute lymphoblastic leukemia for potential targeted therapeutic application | Haematologica [haematologica.org]
- 10. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Measurement of Endogenous MALT1 Activity [en.bio-protocol.org]
- 13. Measurement of Endogenous MALT1 Activity [bio-protocol.org]
- 14. bpsbioscience.com [bpsbioscience.com]
Validating Mcl-1 Inhibition: A Comparative Guide to Pharmacological and Genetic Approaches
For researchers, scientists, and drug development professionals, rigorously validating the on-target effects of a novel therapeutic is a critical step. This guide provides an objective comparison of pharmacological inhibition of Myeloid cell leukemia-1 (Mcl-1) using inhibitors like MI-2 with genetic validation methods, namely siRNA-mediated knockdown and CRISPR-Cas9-mediated knockout.
Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic member of the Bcl-2 family, is a key survival factor for many cancer cells, making it a high-priority therapeutic target.[1] Overexpression of Mcl-1 is linked to resistance to chemotherapy and poor prognosis in various cancers.[1] Therefore, it is crucial to confirm that the observed cellular effects of a small molecule inhibitor are a direct result of Mcl-1 targeting. This guide presents a side-by-side comparison of the data and methodologies for validating Mcl-1 inhibition, offering a framework for designing and interpreting on-target validation experiments.
Data Presentation: Quantitative Comparison
The following tables summarize the performance of a representative Mcl-1 inhibitor and genetic knockdown of Mcl-1 in inducing cell death and reducing cell viability. It is important to note that the data are compiled from different studies and may involve different cell lines and experimental conditions. Therefore, a direct head-to-head comparison should be interpreted with caution.
Table 1: In Vitro Efficacy of a Representative Mcl-1 Inhibitor (MI-238)
| Cell Line | Assay Type | Parameter | Value | Reference |
| H1299 (Parental) | Apoptosis (Annexin V) | % Apoptosis (at 20 µM) | 50.1 ± 1.1% | [2] |
| Molm13 | Apoptosis (Annexin V) | % Apoptosis (at 10 µM) | 34.8 ± 1.2% | [2] |
| Molm13 | Apoptosis (Annexin V) | % Apoptosis with Venetoclax (0.02 µM) | 87.4 ± 0.3% | [2] |
Table 2: In Vitro Efficacy of Mcl-1 siRNA-Mediated Knockdown
| Cell Line | Assay Type | Parameter | Value | Reference |
| HL-60 | Cell Viability (MTT) | % Viability (48h post-transfection) | 65.15% | [3] |
| SGC-7901/VCR | Mcl-1 mRNA reduction (48h) | % Reduction | 90.67% | [4] |
| SGC-7901/VCR | Mcl-1 Protein reduction (48h) | % Reduction | 90.67% | [4] |
| SGC-7901/VCR | Cell Proliferation | Inhibition | Significant (P<0.05) | [4] |
| SGC-7901/VCR | Apoptosis | Increase | Significant (P<0.05) | [4] |
Table 3: Effects of CRISPR/Cas9-Mediated Mcl-1 Knockout
| Cell Line | Assay Type | Parameter | Observation | Reference |
| H1299 (Mcl-1 KO) | Apoptosis (Annexin V) with MI-238 (20 µM) | % Apoptosis | No significant apoptosis | [2] |
| MEF (Mcl-1 KO) | Apoptosis (Annexin V) with MI-238 (20 µM) | % Apoptosis | No significant apoptosis | [5] |
| Mino, Jeko1, Rec1, Granta519 | Cell Viability | % Viability | Significant decrease | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and aid in the design of new validation studies.
Mcl-1 Inhibitor Cell Viability Assay (MTT Assay)
-
Cell Culture: Culture cancer cell lines (e.g., HL-60) in the appropriate medium and conditions.
-
Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere or stabilize.
-
Compound Treatment: Prepare serial dilutions of the Mcl-1 inhibitor (e.g., MI-2) in the culture medium. Add the diluted inhibitor to the cells and incubate for a specified period (e.g., 24-72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance readings to vehicle-treated control cells and calculate the IC50 values.
siRNA-Mediated Knockdown of Mcl-1
-
siRNA Preparation: Resuspend lyophilized Mcl-1 specific siRNA and a non-targeting control siRNA in RNase-free water to a stock concentration of 20 µM.
-
Cell Seeding: Seed cells in 6-well plates to achieve 30-50% confluency on the day of transfection.
-
Transfection:
-
For each well, dilute a specific amount of siRNA (e.g., to a final concentration of 20-50 nM) into a serum-free medium.
-
In a separate tube, dilute a transfection reagent (e.g., Lipofectamine™ RNAiMAX) into a serum-free medium.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow for complex formation.
-
Add the siRNA-lipid complex to the cells.
-
-
Incubation: Incubate the cells for 24-72 hours post-transfection.
-
Validation of Knockdown: Harvest the cells and assess Mcl-1 mRNA and protein levels using RT-qPCR and Western blotting, respectively.
CRISPR/Cas9-Mediated Knockout of Mcl-1
-
gRNA Design and Cloning: Design and clone Mcl-1-specific guide RNAs (gRNAs) into a Cas9 expression vector (e.g., pX458). Typically, gRNAs targeting an early exon are selected to maximize the likelihood of generating a loss-of-function mutation.
-
Transfection: Transfect the Cas9/gRNA plasmid into the target cells using a suitable transfection method (e.g., lipofection). The pX458 plasmid co-expresses GFP, allowing for the selection of transfected cells.
-
Single-Cell Cloning: 24-48 hours post-transfection, sort GFP-positive single cells into 96-well plates using fluorescence-activated cell sorting (FACS).
-
Clonal Expansion: Expand the single-cell clones into larger populations.
-
Genomic DNA Extraction and PCR: Extract genomic DNA from the expanded clones and perform PCR to amplify the region of the Mcl-1 gene targeted by the gRNA.
-
Verification of Knockout:
-
Sanger Sequencing: Sequence the PCR products to identify insertions or deletions (indels) that result in frameshift mutations.
-
Western Blotting: Perform Western blotting to confirm the absence of Mcl-1 protein expression in the knockout clones.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Treat cells with the Mcl-1 inhibitor or transfect with Mcl-1 siRNA as described above. Include appropriate controls.
-
Cell Harvesting: After the treatment period, collect both adherent and floating cells.
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells.
Mandatory Visualization
Signaling Pathway and Experimental Workflows
Caption: Mcl-1 signaling pathway in apoptosis.
Caption: Experimental workflow for Mcl-1 target validation.
Caption: Logical relationship for target validation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Synergistic action of the MCL-1 inhibitor S63845 with current therapies in preclinical models of triple-negative and HER2-amplified breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to the In Vivo Efficacy of MI-2 and Next-Generation MALT1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1) has emerged as a critical therapeutic target in various B-cell malignancies, particularly Activated B-cell like (ABC) subtype of Diffuse Large B-cell Lymphoma (DLBCL). Its role as a key mediator of NF-κB signaling has driven the development of inhibitors aimed at disrupting this oncogenic pathway. This guide provides an objective comparison of the in vivo efficacy of the first-in-class MALT1 inhibitor, MI-2, with that of next-generation inhibitors, including JNJ-67856633 (Safimaltib) and ABBV-MALT1. The information presented is supported by preclinical experimental data to aid researchers in their drug development and discovery efforts.
MALT1 Signaling Pathway
The MALT1 protein is a central component of the CARD11-BCL10-MALT1 (CBM) complex, which is crucial for activating the NF-κB signaling pathway downstream of B-cell receptor (BCR) and T-cell receptor (TCR) engagement. Upon activation, MALT1 functions as a scaffold and a protease, cleaving several substrates to promote cell survival and proliferation.
Caption: MALT1 signaling pathway in B-cell lymphomas.
In Vivo Efficacy Comparison
The following table summarizes the in vivo efficacy of MI-2 and next-generation MALT1 inhibitors in preclinical xenograft models of DLBCL.
| Inhibitor | Animal Model | Tumor Model | Dosing Regimen | Key Efficacy Results | Citation(s) |
| MI-2 | NOD-SCID Mice | HBL-1 Xenograft | 25 mg/kg/day, i.p. | Profoundly suppresses tumor growth. | [1][2] |
| NOD-SCID Mice | TMD8 Xenograft | 25 mg/kg/day, i.p. | Profoundly suppresses tumor growth. | [1][2] | |
| NOD-SCID Mice | OCI-Ly1 Xenograft | 25 mg/kg/day, i.p. | No effect on tumor growth. | [1][2] | |
| JNJ-67856633 (Safimaltib) | Not Specified | OCI-Ly3 Xenograft | Dose-dependent | Potent tumor growth inhibition. | [3][4] |
| Not Specified | OCI-Ly10 Xenograft | Dose-dependent | Potent tumor growth inhibition. | [3][4] | |
| Not Specified | CARD11-mutant PDX | 1, 3, 10, 30, 100 mg/kg b.i.d. or 60 mg/kg q.d., p.o. | Dose-dependent tumor growth inhibition. | [5] | |
| Not Specified | CD79b-mutant PDX | 10, 30, 100 mg/kg b.i.d., p.o. | Antitumor activity observed. | [5] | |
| ABBV-MALT1 | Not Specified | OCI-Ly3 CDX | 30 mg/kg b.i.d. for 14 days, p.o. | 92% Tumor Growth Inhibition (TGI). | [6] |
| Not Specified | OCI-Ly10 CDX | Not Specified | 73% TGI. | [6] | |
| Not Specified | CARD11-mutant PDX | Not Specified | 96% TGI (in a BTK inhibitor-refractory model). | [6] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo efficacy studies. Below are generalized protocols based on the cited literature for evaluating MALT1 inhibitors in DLBCL xenograft models.
General In Vivo Xenograft Study Workflow
Caption: A typical experimental workflow for in vivo MALT1 inhibitor studies.
Cell Lines and Culture
-
MALT1-dependent ABC-DLBCL cell lines: HBL-1, TMD8, OCI-Ly3, and OCI-Ly10.[1]
-
MALT1-independent GCB-DLBCL cell line (as a negative control): OCI-Ly1.[1]
-
Cells are cultured in appropriate media and conditions as per standard protocols.
Animal Models
-
Immunodeficient mice, such as Non-obese diabetic/severe combined immunodeficiency (NOD-SCID) mice, are typically used to prevent graft rejection.[1]
Tumor Implantation and Growth
-
A specific number of cells (e.g., 5-10 x 10^6) are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of the mice.
-
Tumors are allowed to grow to a palpable size (e.g., an average volume of 100-150 mm³). Tumor volume is calculated using the formula: (length × width²) / 2.
Drug Preparation and Administration
-
MI-2: Prepared in a suitable vehicle and administered via intraperitoneal (i.p.) injection.[2]
-
JNJ-67856633 and ABBV-MALT1: Formulated for oral (p.o.) administration.[5][6]
-
A control group receives the vehicle alone.
Efficacy Evaluation
-
Tumor volumes and body weights of the mice are measured regularly (e.g., twice or three times a week).
-
The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the vehicle control group.
-
At the end of the study, tumors may be excised for further analysis.
Pharmacodynamic Biomarker Analysis
-
To confirm target engagement in vivo, various biomarkers can be assessed in tumor tissue or blood.
-
c-REL Nuclear Localization: Immunohistochemistry on tumor sections can be performed to assess the nuclear localization of the NF-κB subunit c-REL.[1]
-
Substrate Cleavage: Western blotting can be used to measure the levels of cleaved MALT1 substrates, such as BCL10.[6]
-
Serum Cytokines: Levels of downstream cytokines, like IL-10, can be measured in the serum of treated animals.[6]
Summary and Future Directions
The preclinical data demonstrates that both the initial MALT1 inhibitor, MI-2, and the next-generation inhibitors, JNJ-67856633 and ABBV-MALT1, are effective in suppressing the growth of MALT1-dependent DLBCL xenografts. The next-generation inhibitors show potent oral bioavailability and significant tumor growth inhibition, even in models resistant to other targeted therapies like BTK inhibitors.[6]
The choice of inhibitor for further research and development will depend on a variety of factors, including potency, selectivity, pharmacokinetic properties, and the specific genetic context of the tumor. The detailed experimental protocols provided here offer a framework for designing and interpreting future in vivo studies aimed at further elucidating the therapeutic potential of MALT1 inhibition. Continued investigation into the efficacy of these inhibitors in a broader range of preclinical models, including patient-derived organoids and combination therapy studies, will be crucial for their clinical translation.
References
- 1. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. | BioWorld [bioworld.com]
- 4. Discovery of JNJ-67856633, a first-in-class allosteric MALT1 protease inhibitor for the treatment of cancer - American Chemical Society [acs.digitellinc.com]
- 5. | BioWorld [bioworld.com]
- 6. Inhibition of MALT1 and BCL2 Induces Synergistic Antitumor Activity in Models of B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of MALT1 Inhibitor MI-2: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists in the field of drug development, the safe handling and disposal of chemical compounds are paramount. This document provides essential safety and logistical information for the proper disposal of the MALT1 inhibitor, MI-2, a critical tool in the study of oncology and immunology.
The Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1) is a key mediator in the nuclear factor-kappa B (NF-κB) signaling pathway, which is crucial for the activation, proliferation, and survival of immune cells. Its dysregulation is implicated in certain types of lymphoma and autoimmune diseases. MI-2 is an irreversible inhibitor of MALT1's protease function, making it a valuable compound for research into new therapeutic strategies.
Essential Safety and Handling Precautions
Before disposal, it is crucial to understand the hazards associated with MI-2. According to its Safety Data Sheet (SDS), MI-2 is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles with side-shields, and a lab coat, must be worn at all times when handling this compound. All work with MI-2 should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.
MI-2 Chemical and Physical Properties
A summary of the key quantitative data for MALT1 inhibitor MI-2 is provided in the table below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 1047953-91-2 | |
| Molecular Formula | C₁₉H₁₇Cl₃N₄O₃ | |
| Molecular Weight | 455.72 g/mol | |
| Purity | ≥98% | |
| IC₅₀ (MALT1) | 5.84 µM | |
| Solubility in DMSO | ≥ 46 mg/mL (100.94 mM) | |
| Solubility in Ethanol | 20 mM | |
| Storage (Powder) | -20°C for 3 years | |
| Storage (In Solvent) | -80°C for 2 years |
MALT1 Signaling Pathway
The following diagram illustrates the central role of MALT1 in the NF-κB signaling pathway. Antigen receptor stimulation leads to the formation of the CBM complex (CARD11-BCL10-MALT1), which activates MALT1. MALT1 then acts as a scaffold to recruit components that activate the IKK complex, leading to the degradation of IκB and the translocation of NF-κB to the nucleus to promote gene expression for cell proliferation and survival. MI-2 inhibits the proteolytic function of MALT1, thereby disrupting this signaling cascade.
Caption: MALT1 signaling pathway leading to NF-κB activation.
Proper Disposal Procedures for MI-2
The disposal of this compound must be handled with care to ensure the safety of laboratory personnel and to prevent environmental contamination. The following step-by-step guide outlines the recommended disposal procedures.
1. Unused or Expired MI-2 (Solid Form):
-
Do not dispose of solid MI-2 in the regular trash.
-
The compound should be collected in a clearly labeled, sealed container designated for hazardous chemical waste.
-
The label should include the full chemical name ("this compound"), the CAS number (1047953-91-2), and the appropriate hazard symbols (e.g., harmful, irritant).
-
Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.
2. MI-2 Solutions (e.g., in DMSO or Ethanol):
-
Do not pour MI-2 solutions down the drain.
-
Collect all liquid waste containing MI-2 in a sealed, leak-proof container made of a material compatible with the solvent (e.g., a glass bottle for DMSO solutions).
-
The container must be clearly labeled as "Hazardous Waste" and include the chemical name, solvent, approximate concentration, and hazard symbols.
-
Store the waste container in a designated secondary containment bin in a well-ventilated area, away from incompatible materials such as strong acids, alkalis, and oxidizing/reducing agents, until it is collected for disposal.
-
Contact your institution's EHS office for collection and disposal.
3. Contaminated Labware and PPE:
-
Any materials that have come into direct contact with MI-2, such as pipette tips, centrifuge tubes, gloves, and absorbent paper, are considered contaminated waste.
-
Collect these materials in a designated, sealed plastic bag or a puncture-proof container for sharps.
-
The container should be clearly labeled as "Hazardous Chemical Waste" and specify the contaminant (this compound).
-
Dispose of this contaminated waste through your institution's hazardous waste management program.
4. Spill Cleanup:
-
In the event of a spill, evacuate the immediate area and ensure proper ventilation.
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, dry sand, or a commercial chemical absorbent.
-
Collect the absorbed material into a sealed, labeled container for hazardous waste.
-
Decontaminate the spill area with a suitable solvent (e.g., ethanol) and then wash with soap and water.
-
Collect all cleanup materials as hazardous waste.
Important Note: Disposal regulations for chemical waste can vary significantly by location. Always consult and adhere to your local, state, and federal regulations, as well as your institution's specific safety protocols.
Experimental Workflow: MALT1 Protease Activity Assay
To provide context for the use and subsequent disposal of MI-2, the following diagram outlines a typical experimental workflow for assessing the inhibitory activity of compounds like MI-2 on MALT1 protease activity in a cell-based assay.
Caption: Workflow for assessing MI-2's inhibitory effect on MALT1.
By adhering to these guidelines, researchers can ensure the safe handling and proper disposal of this compound, contributing to a secure and compliant laboratory environment. This commitment to safety is integral to the responsible conduct of research and the advancement of science.
Personal protective equipment for handling MALT1 inhibitor MI-2
Essential Safety and Handling Guide for MALT1 Inhibitor MI-2
For researchers, scientists, and drug development professionals, the following provides immediate and essential safety and logistical information for handling the this compound. This guide includes procedural steps for safe operations and disposal.
Hazard Identification and Personal Protective Equipment (PPE)
The this compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. Therefore, strict adherence to safety protocols and the use of appropriate personal protective equipment are mandatory.
Recommended Personal Protective Equipment:
| Protection Type | Specific Equipment | Purpose |
| Eye/Face Protection | Safety goggles with side-shields | To prevent eye contact which can cause serious irritation. |
| Hand Protection | Protective gloves | To avoid skin contact which can cause irritation. |
| Skin and Body Protection | Impervious clothing | To protect against skin exposure. |
| Respiratory Protection | Suitable respirator | To prevent inhalation of dust or aerosols which may cause respiratory irritation. |
Operational and Handling Plan
Engineering Controls:
-
Work in a well-ventilated area.
-
Ensure a safety shower and eye wash station are readily accessible.
Precautions for Safe Handling:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
-
Avoid contact with skin and eyes.
Storage:
-
Store in a cool, well-ventilated area.
-
Keep the container tightly sealed.
-
Store locked up.
-
Keep away from direct sunlight and sources of ignition.
Quantitative Data Summary
The following tables summarize key quantitative data for the this compound.
Chemical and Physical Properties:
| Property | Value | Source |
| Molecular Weight | 455.72 g/mol | |
| Molecular Formula | C₁₉H₁₇Cl₃N₄O₃ | |
| CAS Number | 1047953-91-2 | |
| Purity | ≥98% |
Solubility:
| Solvent | Maximum Concentration | Source |
| DMSO | 91 mg/mL (199.68 mM) | |
| 100 mM | ||
| Ethanol | 20 mM | |
| 9.1 mg/mL (19.97 mM) |
Storage Stability:
| Condition | Duration | Source |
| Powder at -20°C | 3 years | |
| In solvent at -80°C | 1 year | |
| Stock solution at -80°C | 2 years | |
| Stock solution at -20°C | 1 year |
Biological Activity:
| Assay | Cell Line | Value | Source |
| IC₅₀ (MALT1 cell-free assay) | - | 5.84 µM | |
| GI₅₀ (Growth Inhibition) | HBL-1 | 0.2 µM | |
| TMD8 | 0.5 µM | ||
| OCI-Ly3 | 0.4 µM | ||
| OCI-Ly10 | 0.4 µM |
Emergency and Disposal Plan
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give cardiopulmonary resuscitation (CPR).
-
In Case of Skin Contact: Wash off with plenty of soap and water. Take off contaminated clothing and wash it before reuse.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a physician.
Accidental Release Measures:
-
Use full personal protective equipment.
-
Evacuate personnel to safe areas.
-
Prevent further leakage or spillage. Keep the product away from drains or water courses.
-
Absorb solutions with a liquid-binding material (e.g., diatomite, universal binders).
-
Decontaminate surfaces and equipment by scrubbing with alcohol.
Disposal Plan:
-
Dispose of the substance and its container in accordance with all applicable local, state, and federal regulations.
Experimental Protocols
The following are detailed methodologies for key experiments involving the this compound.
MALT1 Signaling Pathway
The diagram below illustrates the role of MALT1 in the NF-κB signaling pathway. Antigen receptor engagement leads to the formation of the CBM complex (CARMA1, BCL10, MALT1), which is crucial for NF-κB activation. MALT1's protease activity can cleave and inactivate A20, a negative regulator of NF-κB signaling.
Caption: MALT1 signaling pathway leading to NF-κB activation.
High-Throughput Screening for MALT1 Proteolytic Activity Inhibitors
This protocol is used to identify inhibitors of MALT1's proteolytic activity.
-
Substrate Preparation: Use Ac-LRSR-AMC as the fluorescent substrate.
-
Reaction Measurement: Measure reactions at excitation/emission wavelengths of 360/465 nm.
-
Time Points: Take two time-point measurements for each reaction to eliminate false positives from compound autofluorescence.
-
Controls:
-
Positive Control: Use 300 nM Z-VRPR-FMK.
-
Negative Control: Use buffer only.
-
-
Percent Inhibition Calculation: Calculate the final percent inhibition using the provided formula that normalizes against positive and negative controls.
-
Validation: Validate positive hits through concentration-response experiments with a dose range of 0.122–62.5 µM to determine the IC₅₀ of the compounds.
-
Final Activity Validation: Validate activity using recombinant full-length wild-type MALT1.
Cell Proliferation Assay
This assay determines the effect of MI-2 on the proliferation of MALT1-dependent and -independent cell lines.
-
Cell Lines:
-
MALT1-dependent: HBL-1, TMD8, OCI-Ly3, OCI-Ly10.
-
MALT1-independent: U2932, HLY-1, and GCB-DLBCL cell lines.
-
-
Treatment: Expose all cell lines to increasing concentrations of MI-2.
-
Incubation: Incubate the cells for 48 hours.
-
Proliferation Measurement: Determine cell proliferation by ATP quantification using a luminescent method and by trypan blue dye exclusion.
-
Standard Curves: Calculate standard curves for each cell line by plotting the cell number (determined by trypan blue) against their luminescence values.
-
Data Analysis:
-
Normalize cell viability in drug-treated cells to their respective controls to obtain fractional viability.
-
Present results as 1 - fractional viability.
-
Use CompuSyn software to determine the GI₂₅ and GI₅₀ values for MI-2.
-
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
